AR/AR-V7-IN-1
説明
特性
IUPAC Name |
4-[4-(4,5-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2N4OS/c11-8-9(12)16(6-13-8)7-5-18-10(14-7)15-1-3-17-4-2-15/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFGZKYLWGZFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N3C=NC(=C3Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of AR/AR-V7-IN-1
Acknowledgment of Search Query
Initial research has not yielded specific public information for a compound designated "AR/AR-V7-IN-1." This name may refer to a novel, preclinical, or internally designated compound not yet detailed in scientific literature.
However, based on the query's focus, this document has been structured as an in-depth technical guide on the mechanisms of action for inhibitors targeting the Androgen Receptor (AR) and its critical splice variant, AR-V7. This guide is tailored for researchers, scientists, and drug development professionals, leveraging established principles and findings from extensive research in the field of castration-resistant prostate cancer (CRPC).
Technical Guide: Mechanisms of Action for AR and AR-V7 Inhibition
Introduction to AR and AR-V7 in Prostate Cancer
Persistent signaling through the Androgen Receptor (AR) is a primary driver of prostate cancer progression.[1] Standard treatments, known as androgen deprivation therapy (ADT), aim to either block the production of androgens or prevent them from binding to the AR. However, tumors almost invariably develop resistance, leading to a state known as castration-resistant prostate cancer (CRPC).[2]
A key mechanism of resistance is the emergence of constitutively active AR splice variants (AR-Vs), most notably AR-V7.[3][4] The AR-V7 protein lacks the C-terminal ligand-binding domain (LBD), which is the target of second-generation anti-androgen therapies like enzalutamide (B1683756) and abiraterone.[2][5][6] This structural truncation renders AR-V7 perpetually active, allowing it to translocate to the nucleus and drive the transcription of genes responsible for cell proliferation and survival, even in the absence of androgens.[4][7] The presence of AR-V7 in circulating tumor cells is a strong predictor of poor outcomes and resistance to standard AR-targeted therapies.[8][9]
Consequently, a critical objective in modern oncology is the development of novel inhibitors that can effectively target both the full-length AR (AR-FL) and the constitutively active AR-V7 variant.
Core Mechanisms of AR/AR-V7 Inhibition
Inhibitors targeting both AR-FL and AR-V7 must act on domains common to both proteins, primarily the N-terminal Domain (NTD) or the DNA-Binding Domain (DBD). Two principal mechanisms of action are pursued: direct inhibition of transcriptional activity and induction of protein degradation.
2.1 Direct Transcriptional Inhibition
Since AR-V7 lacks the LBD, small molecules must target other functional domains. The NTD is crucial for the receptor's transcriptional activity and contains activation function 1 (AF-1), which is essential for recruiting the transcriptional machinery.
-
Mechanism: Inhibitors designed to bind to the NTD can allosterically disrupt the conformation required for coactivator recruitment or prevent the receptor from binding to DNA, thereby blocking the transcription of target genes like UBE2C, which are associated with cell cycle progression.[7]
2.2 Induction of Protein Degradation
A more definitive approach is to induce the degradation of both AR-FL and AR-V7 proteins. This eliminates the receptor entirely, preventing both its transcriptional and non-transcriptional functions.
-
Mechanism: Covalent inhibitors or degraders can bind to a specific site on the AR protein (e.g., within the NTD or DBD) and induce a conformational change that marks the protein for degradation by the ubiquitin-proteasome system.[3][6][10] This can be achieved through direct destabilization or by recruiting E3 ubiquitin ligases.[3] For instance, some compounds promote the degradation of AR-FL/AR-V7 by down-regulating deubiquitinating enzymes like USP14 or by targeting heat shock proteins (HSP90, HSP27) that are essential for maintaining AR/AR-V7 protein stability and conformation.[3]
Quantitative Data on Inhibitor Activity
The evaluation of a novel AR/AR-V7 inhibitor involves quantifying its potency and efficacy across various cellular models. The following table summarizes the types of quantitative data typically generated.
| Parameter | Description | Typical Cell Lines | Illustrative Value Range |
| IC₅₀ (Cell Viability) | Concentration of the inhibitor that reduces cancer cell viability by 50%. | 22Rv1 (AR-FL+/AR-V7+), LNCaP-95 (AR-FL+/AR-V7+), VCaP (AR-FL+/AR-V7+) | 0.1 - 10 µM |
| DC₅₀ (Degradation) | Concentration of the inhibitor that induces 50% degradation of the target protein (AR-FL or AR-V7). | 22Rv1, LNCaP-95 | 0.05 - 5 µM |
| Gene Expression Modulation | Fold change in the mRNA levels of AR/AR-V7 target genes (e.g., PSA, UBE2C) following treatment. | 22Rv1, VCaP | Downregulation of 50-90% |
| PSA Response Rate | Percentage of patients in a clinical cohort showing a >50% decline in serum PSA levels. | Clinical Cohorts | >30% in AR-V7+ patients |
Note: The values presented are illustrative and serve as a general reference for the expected outcomes of a potent AR/AR-V7 inhibitor.
Key Experimental Methodologies
Characterizing the mechanism of action of an AR/AR-V7 inhibitor requires a suite of molecular and cellular biology techniques.
4.1 Western Blot Analysis for Protein Levels
This is a fundamental assay to quantify the levels of AR-FL and AR-V7 protein following inhibitor treatment.
-
Protocol:
-
Cell Lysis: Prostate cancer cells (e.g., 22Rv1) are treated with the inhibitor or vehicle (DMSO) for a specified time (e.g., 24 hours). Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight on a sodium dodecyl sulfate-polyacrylamide gel.[11]
-
Electrotransfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with a primary antibody that recognizes the N-terminus of the AR, thereby detecting both AR-FL (~110 kDa) and AR-V7 (~75-80 kDa).[11][12]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) reagent.[11] A loading control like GAPDH or β-actin is used for normalization.[11]
-
4.2 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This technique is used to measure changes in the mRNA levels of AR/AR-V7 target genes.
-
Protocol:
-
Cell Treatment & RNA Extraction: Cells are treated with the inhibitor. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.
-
qPCR: The qPCR reaction is performed using gene-specific primers (e.g., for KLK3/PSA, UBE2C) and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH).[11]
-
4.3 Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to determine if an inhibitor disrupts the interaction of AR/AR-V7 with essential co-regulators or its ability to dimerize.
-
Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the target protein (e.g., AR-V7). The antibody-protein complexes are then captured using Protein A/G-conjugated beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting to detect interacting partners (e.g., AR-FL, coactivators).
-
Visualizations: Pathways and Workflows
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. onclive.com [onclive.com]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Androgen receptor splice variant V7 (AR-V7) in circulating tumor cells: a coming of age for AR splice variants? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Prognostic role of Androgen Receptor splice variant 7 (AR-V7) in the pathogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
what is the mechanism of action of AR/AR-V7-IN-1
Acknowledgment of Search Query
Initial research has not yielded specific public information for a compound designated "AR/AR-V7-IN-1." This name may refer to a novel, preclinical, or internally designated compound not yet detailed in scientific literature.
However, based on the query's focus, this document has been structured as an in-depth technical guide on the mechanisms of action for inhibitors targeting the Androgen Receptor (AR) and its critical splice variant, AR-V7. This guide is tailored for researchers, scientists, and drug development professionals, leveraging established principles and findings from extensive research in the field of castration-resistant prostate cancer (CRPC).
Technical Guide: Mechanisms of Action for AR and AR-V7 Inhibition
Introduction to AR and AR-V7 in Prostate Cancer
Persistent signaling through the Androgen Receptor (AR) is a primary driver of prostate cancer progression.[1] Standard treatments, known as androgen deprivation therapy (ADT), aim to either block the production of androgens or prevent them from binding to the AR. However, tumors almost invariably develop resistance, leading to a state known as castration-resistant prostate cancer (CRPC).[2]
A key mechanism of resistance is the emergence of constitutively active AR splice variants (AR-Vs), most notably AR-V7.[3][4] The AR-V7 protein lacks the C-terminal ligand-binding domain (LBD), which is the target of second-generation anti-androgen therapies like enzalutamide and abiraterone.[2][5][6] This structural truncation renders AR-V7 perpetually active, allowing it to translocate to the nucleus and drive the transcription of genes responsible for cell proliferation and survival, even in the absence of androgens.[4][7] The presence of AR-V7 in circulating tumor cells is a strong predictor of poor outcomes and resistance to standard AR-targeted therapies.[8][9]
Consequently, a critical objective in modern oncology is the development of novel inhibitors that can effectively target both the full-length AR (AR-FL) and the constitutively active AR-V7 variant.
Core Mechanisms of AR/AR-V7 Inhibition
Inhibitors targeting both AR-FL and AR-V7 must act on domains common to both proteins, primarily the N-terminal Domain (NTD) or the DNA-Binding Domain (DBD). Two principal mechanisms of action are pursued: direct inhibition of transcriptional activity and induction of protein degradation.
2.1 Direct Transcriptional Inhibition
Since AR-V7 lacks the LBD, small molecules must target other functional domains. The NTD is crucial for the receptor's transcriptional activity and contains activation function 1 (AF-1), which is essential for recruiting the transcriptional machinery.
-
Mechanism: Inhibitors designed to bind to the NTD can allosterically disrupt the conformation required for coactivator recruitment or prevent the receptor from binding to DNA, thereby blocking the transcription of target genes like UBE2C, which are associated with cell cycle progression.[7]
2.2 Induction of Protein Degradation
A more definitive approach is to induce the degradation of both AR-FL and AR-V7 proteins. This eliminates the receptor entirely, preventing both its transcriptional and non-transcriptional functions.
-
Mechanism: Covalent inhibitors or degraders can bind to a specific site on the AR protein (e.g., within the NTD or DBD) and induce a conformational change that marks the protein for degradation by the ubiquitin-proteasome system.[3][6][10] This can be achieved through direct destabilization or by recruiting E3 ubiquitin ligases.[3] For instance, some compounds promote the degradation of AR-FL/AR-V7 by down-regulating deubiquitinating enzymes like USP14 or by targeting heat shock proteins (HSP90, HSP27) that are essential for maintaining AR/AR-V7 protein stability and conformation.[3]
Quantitative Data on Inhibitor Activity
The evaluation of a novel AR/AR-V7 inhibitor involves quantifying its potency and efficacy across various cellular models. The following table summarizes the types of quantitative data typically generated.
| Parameter | Description | Typical Cell Lines | Illustrative Value Range |
| IC₅₀ (Cell Viability) | Concentration of the inhibitor that reduces cancer cell viability by 50%. | 22Rv1 (AR-FL+/AR-V7+), LNCaP-95 (AR-FL+/AR-V7+), VCaP (AR-FL+/AR-V7+) | 0.1 - 10 µM |
| DC₅₀ (Degradation) | Concentration of the inhibitor that induces 50% degradation of the target protein (AR-FL or AR-V7). | 22Rv1, LNCaP-95 | 0.05 - 5 µM |
| Gene Expression Modulation | Fold change in the mRNA levels of AR/AR-V7 target genes (e.g., PSA, UBE2C) following treatment. | 22Rv1, VCaP | Downregulation of 50-90% |
| PSA Response Rate | Percentage of patients in a clinical cohort showing a >50% decline in serum PSA levels. | Clinical Cohorts | >30% in AR-V7+ patients |
Note: The values presented are illustrative and serve as a general reference for the expected outcomes of a potent AR/AR-V7 inhibitor.
Key Experimental Methodologies
Characterizing the mechanism of action of an AR/AR-V7 inhibitor requires a suite of molecular and cellular biology techniques.
4.1 Western Blot Analysis for Protein Levels
This is a fundamental assay to quantify the levels of AR-FL and AR-V7 protein following inhibitor treatment.
-
Protocol:
-
Cell Lysis: Prostate cancer cells (e.g., 22Rv1) are treated with the inhibitor or vehicle (DMSO) for a specified time (e.g., 24 hours). Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by molecular weight on a sodium dodecyl sulfate-polyacrylamide gel.[11]
-
Electrotransfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and incubated overnight at 4°C with a primary antibody that recognizes the N-terminus of the AR, thereby detecting both AR-FL (~110 kDa) and AR-V7 (~75-80 kDa).[11][12]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) reagent.[11] A loading control like GAPDH or β-actin is used for normalization.[11]
-
4.2 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This technique is used to measure changes in the mRNA levels of AR/AR-V7 target genes.
-
Protocol:
-
Cell Treatment & RNA Extraction: Cells are treated with the inhibitor. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.
-
qPCR: The qPCR reaction is performed using gene-specific primers (e.g., for KLK3/PSA, UBE2C) and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing to a housekeeping gene (e.g., GAPDH).[11]
-
4.3 Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to determine if an inhibitor disrupts the interaction of AR/AR-V7 with essential co-regulators or its ability to dimerize.
-
Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the target protein (e.g., AR-V7). The antibody-protein complexes are then captured using Protein A/G-conjugated beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting to detect interacting partners (e.g., AR-FL, coactivators).
-
Visualizations: Pathways and Workflows
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. onclive.com [onclive.com]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Androgen receptor splice variant V7 (AR-V7) in circulating tumor cells: a coming of age for AR splice variants? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Prognostic role of Androgen Receptor splice variant 7 (AR-V7) in the pathogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
AR/AR-V7-IN-1: A Selective Degrader of Androgen Receptor and its Splice Variant AR-V7 for Advanced Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. The emergence of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain (LBD), is a major mechanism of resistance to current AR-targeted therapies. This technical guide provides a comprehensive overview of AR/AR-V7-IN-1 (also known as compound 20i), a novel small molecule designed to selectively degrade both full-length AR (AR-FL) and the AR-V7 splice variant. This document details its mechanism of action, preclinical efficacy data, and relevant experimental protocols to facilitate further research and development in the field of advanced prostate cancer therapeutics.
Introduction: The Challenge of AR-V7 in Prostate Cancer
Androgen deprivation therapies and second-generation antiandrogens like enzalutamide (B1683756) have significantly improved outcomes for patients with prostate cancer. However, resistance inevitably develops, often driven by the continued activity of the androgen receptor. One of the key mechanisms of this resistance is the expression of constitutively active AR splice variants that lack the LBD, the target of current hormonal therapies.
The most well-characterized of these variants is AR-V7.[1][2] Because it lacks the LBD, AR-V7 is not inhibited by drugs that target this domain.[1][2] Its presence is associated with resistance to enzalutamide and abiraterone (B193195) and is a poor prognostic marker in patients with castration-resistant prostate cancer (CRPC).[3] Therefore, the development of therapeutic agents that can effectively eliminate both AR-FL and AR-V7 is a critical unmet need in the management of advanced prostate cancer. This compound has emerged as a promising candidate to address this challenge by inducing the degradation of both these key driver proteins.
This compound (Compound 20i): An Overview
This compound is a novel compound identified as a potent inhibitor of both AR and its splice variant AR-V7.[4] It is a small molecule designed to not only antagonize AR activity but also to promote the degradation of both AR-FL and AR-V7 proteins.[4] This dual mechanism of action offers a potential advantage over traditional AR antagonists by eliminating the receptor protein, thereby preventing its activation through alternative mechanisms.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | LNCaP Cells | 22RV1 Cells |
| AR Antagonistic Activity | IC50 | 172.85 ± 21.33 nM | Not Reported |
| Cell Growth Inhibition | IC50 | 4.87 ± 0.52 µM | 2.07 ± 0.34 µM |
Data sourced from Yang Y, et al. Eur J Med Chem. 2024.[4]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome |
| 22RV1 Xenograft | This compound | 50.9% Tumor Growth Inhibition (TGI) |
Data sourced from Yang Y, et al. Eur J Med Chem. 2024.[4]
Mechanism of Action and Signaling Pathways
This compound is proposed to function as a selective degrader of both AR-FL and AR-V7. This degradation is likely mediated through the ubiquitin-proteasome system. The ability of this compound to target both the LBD and the N-terminal domain (NTD) of the androgen receptor is a key feature of its mechanism.
References
- 1. Optimizing androgen receptor prioritization using high-throughput assay-based activity models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
AR/AR-V7-IN-1: A Selective Degrader of Androgen Receptor and its Splice Variant AR-V7 for Advanced Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. The emergence of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain (LBD), is a major mechanism of resistance to current AR-targeted therapies. This technical guide provides a comprehensive overview of AR/AR-V7-IN-1 (also known as compound 20i), a novel small molecule designed to selectively degrade both full-length AR (AR-FL) and the AR-V7 splice variant. This document details its mechanism of action, preclinical efficacy data, and relevant experimental protocols to facilitate further research and development in the field of advanced prostate cancer therapeutics.
Introduction: The Challenge of AR-V7 in Prostate Cancer
Androgen deprivation therapies and second-generation antiandrogens like enzalutamide have significantly improved outcomes for patients with prostate cancer. However, resistance inevitably develops, often driven by the continued activity of the androgen receptor. One of the key mechanisms of this resistance is the expression of constitutively active AR splice variants that lack the LBD, the target of current hormonal therapies.
The most well-characterized of these variants is AR-V7.[1][2] Because it lacks the LBD, AR-V7 is not inhibited by drugs that target this domain.[1][2] Its presence is associated with resistance to enzalutamide and abiraterone and is a poor prognostic marker in patients with castration-resistant prostate cancer (CRPC).[3] Therefore, the development of therapeutic agents that can effectively eliminate both AR-FL and AR-V7 is a critical unmet need in the management of advanced prostate cancer. This compound has emerged as a promising candidate to address this challenge by inducing the degradation of both these key driver proteins.
This compound (Compound 20i): An Overview
This compound is a novel compound identified as a potent inhibitor of both AR and its splice variant AR-V7.[4] It is a small molecule designed to not only antagonize AR activity but also to promote the degradation of both AR-FL and AR-V7 proteins.[4] This dual mechanism of action offers a potential advantage over traditional AR antagonists by eliminating the receptor protein, thereby preventing its activation through alternative mechanisms.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | LNCaP Cells | 22RV1 Cells |
| AR Antagonistic Activity | IC50 | 172.85 ± 21.33 nM | Not Reported |
| Cell Growth Inhibition | IC50 | 4.87 ± 0.52 µM | 2.07 ± 0.34 µM |
Data sourced from Yang Y, et al. Eur J Med Chem. 2024.[4]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome |
| 22RV1 Xenograft | This compound | 50.9% Tumor Growth Inhibition (TGI) |
Data sourced from Yang Y, et al. Eur J Med Chem. 2024.[4]
Mechanism of Action and Signaling Pathways
This compound is proposed to function as a selective degrader of both AR-FL and AR-V7. This degradation is likely mediated through the ubiquitin-proteasome system. The ability of this compound to target both the LBD and the N-terminal domain (NTD) of the androgen receptor is a key feature of its mechanism.
References
- 1. Optimizing androgen receptor prioritization using high-throughput assay-based activity models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unraveling the Enigma of Androgen Receptor Signaling: A Technical Guide to the Biological Activity of AR and its Splice Variant AR-V7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a crucial driver of prostate cancer, and its constitutively active splice variant, AR-V7, represent formidable challenges in the quest for effective cancer therapies. The emergence of AR-V7 is a key mechanism of resistance to conventional anti-androgen treatments, necessitating the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the biological activities of both full-length AR (AR-FL) and AR-V7, detailing their molecular mechanisms, the experimental protocols used to investigate them, and the impact of their inhibition. While the specific compound "AR/AR-V7-IN-1" does not appear in the scientific literature, this guide will focus on the broader principles of AR/AR-V7 biology and inhibition, using well-characterized molecules as illustrative examples.
The Biology of AR and AR-V7
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone (B1683101) and dihydrotestosterone, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell growth and survival.[1][2]
AR-V7 is a truncated isoform of AR that lacks the ligand-binding domain (LBD) due to alternative splicing.[3][4][5][6] This structural alteration, which includes a unique C-terminal peptide sequence encoded by cryptic exon 3, renders AR-V7 constitutively active, meaning it can drive the transcription of AR target genes even in the absence of androgens.[3][4][6][7] This ligand-independent activity is a primary driver of resistance to second-generation anti-androgen therapies such as enzalutamide (B1683756) and abiraterone, which target the AR LBD.[1][3][4][8]
Both AR-FL and AR-V7 can form homodimers and heterodimers, and while they share some target genes, they also regulate distinct transcriptional programs.[2][9] Notably, AR-V7 has been shown to regulate a set of genes involved in cell cycle progression and metastasis that are distinct from those regulated by AR-FL.[2][10] The expression of AR-V7 is rare in primary prostate cancer but becomes more frequent in castration-resistant prostate cancer (CRPC) and is associated with poor prognosis.[2][11][12]
Quantitative Data on AR/AR-V7 Inhibitors
While information on "this compound" is unavailable, numerous compounds have been developed to target AR and AR-V7. The following table summarizes representative quantitative data for some of these molecules.
| Compound | Target(s) | Assay Type | Cell Line | IC50 / Ki / Other Metric | Reference |
| Enzalutamide | AR-FL | Competitive Binding Assay | - | Ki: lower than first-generation antagonists | [1] |
| Darolutamide | AR-FL | Competitive Binding Assay | - | Ki and IC50: lower than enzalutamide and apalutamide | [1] |
| ARV-110 (PROTAC) | AR-FL | Degradation Assay | 22Rv1 | - | [13] |
| EN1441 | AR, AR-V7 | Covalent Destabilization | 22Rv1 | Degrades AR and AR-V7 at 50 µM | [13] |
| Niclosamide | AR-V7 | Luciferase Reporter Assay | 293-AR-V7-PSA | Inhibited AR-V7 transcriptional activity at 1.0 µmol/L | [14] |
| α-mangostin | AR, AR-V7 | Viability Assay | PC3, 22Rv1 | Reduces cell viability | [1] |
Key Experimental Protocols
Understanding the biological activity of AR and AR-V7 and the efficacy of their inhibitors relies on a variety of sophisticated experimental techniques.
Western Blot Analysis for Protein Expression
Objective: To detect and quantify the expression levels of AR-FL and AR-V7 proteins in cells or tissues.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[15]
-
SDS-PAGE and Electrotransfer: 40 µg of protein extract is separated on a 10% sodium dodecyl sulfate-polyacrylamide gel and transferred to a nitrocellulose membrane.[15]
-
Immunoblotting: The membrane is blocked with 5% skimmed milk and incubated overnight at 4°C with a primary antibody specific for AR (pan-AR to detect both AR-FL and AR-V7) or an antibody specific to AR-V7.[9][15]
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence reagent. Densitometric analysis is performed using software like ImageJ for quantification, with GAPDH used as a loading control.[15]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the binding of AR-FL and AR-V7 to specific DNA regions (e.g., the PSA enhancer).
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sonicated or enzymatically digested to generate fragments of 200-1000 bp.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against AR (pan-AR) or a non-specific IgG (as a negative control) to immunoprecipitate the protein-DNA complexes.[9]
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the target DNA region (e.g., PSA enhancer). The enrichment of the target region is calculated relative to the input DNA.[9]
Luciferase Reporter Assay for Transcriptional Activity
Objective: To measure the transcriptional activity of AR-FL and AR-V7.
Methodology:
-
Cell Transfection: Cells (e.g., LNCaP) are co-transfected with a luciferase reporter plasmid containing an ARE-driven promoter (e.g., PSA promoter) and an expression vector for AR-V7 (if not endogenously expressed).[14]
-
Treatment: Cells are treated with the compound of interest or vehicle control.
-
Luciferase Assay: After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are often normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.[14]
Gel-Based ABPP (Activity-Based Protein Profiling)
Objective: To identify covalent binding of a small molecule to a target protein.
Methodology:
-
Protein Incubation: Purified recombinant AR-V7 protein is incubated with the covalently acting small molecule or DMSO vehicle.[13]
-
Probe Labeling: The samples are then treated with a fluorescently tagged reactive probe (e.g., IA-rhodamine) that labels cysteine residues.[13]
-
Gel Electrophoresis: The labeled proteins are separated by SDS-PAGE.
-
Visualization: The gel is scanned for fluorescence to detect the protein bands. A decrease in fluorescence in the presence of the covalent inhibitor indicates that it has bound to and blocked the reactive site from the probe.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in AR signaling and its investigation is crucial for a comprehensive understanding.
References
- 1. mdpi.com [mdpi.com]
- 2. A detailed characterization of stepwise activation of the androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer [mdpi.com]
- 8. Current strategies for targeting the activity of androgen receptor variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen Receptor and its Splice Variant, AR-V7, Differentially Regulate FOXA1 Sensitive Genes in LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs [jci.org]
- 11. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Prognostic role of Androgen Receptor splice variant 7 (AR-V7) in the pathogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Androgen Receptor Signaling: A Technical Guide to the Biological Activity of AR and its Splice Variant AR-V7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a crucial driver of prostate cancer, and its constitutively active splice variant, AR-V7, represent formidable challenges in the quest for effective cancer therapies. The emergence of AR-V7 is a key mechanism of resistance to conventional anti-androgen treatments, necessitating the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the biological activities of both full-length AR (AR-FL) and AR-V7, detailing their molecular mechanisms, the experimental protocols used to investigate them, and the impact of their inhibition. While the specific compound "AR/AR-V7-IN-1" does not appear in the scientific literature, this guide will focus on the broader principles of AR/AR-V7 biology and inhibition, using well-characterized molecules as illustrative examples.
The Biology of AR and AR-V7
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate the transcription of target genes involved in cell growth and survival.[1][2]
AR-V7 is a truncated isoform of AR that lacks the ligand-binding domain (LBD) due to alternative splicing.[3][4][5][6] This structural alteration, which includes a unique C-terminal peptide sequence encoded by cryptic exon 3, renders AR-V7 constitutively active, meaning it can drive the transcription of AR target genes even in the absence of androgens.[3][4][6][7] This ligand-independent activity is a primary driver of resistance to second-generation anti-androgen therapies such as enzalutamide and abiraterone, which target the AR LBD.[1][3][4][8]
Both AR-FL and AR-V7 can form homodimers and heterodimers, and while they share some target genes, they also regulate distinct transcriptional programs.[2][9] Notably, AR-V7 has been shown to regulate a set of genes involved in cell cycle progression and metastasis that are distinct from those regulated by AR-FL.[2][10] The expression of AR-V7 is rare in primary prostate cancer but becomes more frequent in castration-resistant prostate cancer (CRPC) and is associated with poor prognosis.[2][11][12]
Quantitative Data on AR/AR-V7 Inhibitors
While information on "this compound" is unavailable, numerous compounds have been developed to target AR and AR-V7. The following table summarizes representative quantitative data for some of these molecules.
| Compound | Target(s) | Assay Type | Cell Line | IC50 / Ki / Other Metric | Reference |
| Enzalutamide | AR-FL | Competitive Binding Assay | - | Ki: lower than first-generation antagonists | [1] |
| Darolutamide | AR-FL | Competitive Binding Assay | - | Ki and IC50: lower than enzalutamide and apalutamide | [1] |
| ARV-110 (PROTAC) | AR-FL | Degradation Assay | 22Rv1 | - | [13] |
| EN1441 | AR, AR-V7 | Covalent Destabilization | 22Rv1 | Degrades AR and AR-V7 at 50 µM | [13] |
| Niclosamide | AR-V7 | Luciferase Reporter Assay | 293-AR-V7-PSA | Inhibited AR-V7 transcriptional activity at 1.0 µmol/L | [14] |
| α-mangostin | AR, AR-V7 | Viability Assay | PC3, 22Rv1 | Reduces cell viability | [1] |
Key Experimental Protocols
Understanding the biological activity of AR and AR-V7 and the efficacy of their inhibitors relies on a variety of sophisticated experimental techniques.
Western Blot Analysis for Protein Expression
Objective: To detect and quantify the expression levels of AR-FL and AR-V7 proteins in cells or tissues.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[15]
-
SDS-PAGE and Electrotransfer: 40 µg of protein extract is separated on a 10% sodium dodecyl sulfate-polyacrylamide gel and transferred to a nitrocellulose membrane.[15]
-
Immunoblotting: The membrane is blocked with 5% skimmed milk and incubated overnight at 4°C with a primary antibody specific for AR (pan-AR to detect both AR-FL and AR-V7) or an antibody specific to AR-V7.[9][15]
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence reagent. Densitometric analysis is performed using software like ImageJ for quantification, with GAPDH used as a loading control.[15]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the binding of AR-FL and AR-V7 to specific DNA regions (e.g., the PSA enhancer).
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sonicated or enzymatically digested to generate fragments of 200-1000 bp.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against AR (pan-AR) or a non-specific IgG (as a negative control) to immunoprecipitate the protein-DNA complexes.[9]
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the target DNA region (e.g., PSA enhancer). The enrichment of the target region is calculated relative to the input DNA.[9]
Luciferase Reporter Assay for Transcriptional Activity
Objective: To measure the transcriptional activity of AR-FL and AR-V7.
Methodology:
-
Cell Transfection: Cells (e.g., LNCaP) are co-transfected with a luciferase reporter plasmid containing an ARE-driven promoter (e.g., PSA promoter) and an expression vector for AR-V7 (if not endogenously expressed).[14]
-
Treatment: Cells are treated with the compound of interest or vehicle control.
-
Luciferase Assay: After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. The results are often normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.[14]
Gel-Based ABPP (Activity-Based Protein Profiling)
Objective: To identify covalent binding of a small molecule to a target protein.
Methodology:
-
Protein Incubation: Purified recombinant AR-V7 protein is incubated with the covalently acting small molecule or DMSO vehicle.[13]
-
Probe Labeling: The samples are then treated with a fluorescently tagged reactive probe (e.g., IA-rhodamine) that labels cysteine residues.[13]
-
Gel Electrophoresis: The labeled proteins are separated by SDS-PAGE.
-
Visualization: The gel is scanned for fluorescence to detect the protein bands. A decrease in fluorescence in the presence of the covalent inhibitor indicates that it has bound to and blocked the reactive site from the probe.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in AR signaling and its investigation is crucial for a comprehensive understanding.
References
- 1. mdpi.com [mdpi.com]
- 2. A detailed characterization of stepwise activation of the androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer [mdpi.com]
- 8. Current strategies for targeting the activity of androgen receptor variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen Receptor and its Splice Variant, AR-V7, Differentially Regulate FOXA1 Sensitive Genes in LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs [jci.org]
- 11. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Prognostic role of Androgen Receptor splice variant 7 (AR-V7) in the pathogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to AR/AR-V7 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for studying the target engagement of inhibitors against the full-length Androgen Receptor (AR) and its splice variant, AR-V7. Given the critical role of both AR and the constitutively active AR-V7 in the progression of castration-resistant prostate cancer (CRPC), understanding the direct interaction of therapeutic compounds with these targets is paramount for drug development.
Introduction to AR and AR-V7 Signaling in Prostate Cancer
The Androgen Receptor is a ligand-activated transcription factor that is crucial for the development and maintenance of the male reproductive system.[1] In prostate cancer, AR signaling is a primary driver of tumor growth and survival.[1] Standard-of-care treatments, known as androgen deprivation therapy (ADT), aim to inhibit this pathway by reducing androgen levels or by blocking the androgen binding to the AR's ligand-binding domain (LBD).[2]
However, a significant challenge in treating advanced prostate cancer is the emergence of resistance to these therapies. One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.[2][3] The most prevalent and clinically relevant of these is AR-V7.[3] AR-V7 is constitutively nuclear and can activate a transcriptional program that promotes cell proliferation and survival, even in the absence of androgens, thus rendering LBD-targeting therapies ineffective.[2][3]
This has spurred the development of novel therapeutic strategies aimed at inhibiting both full-length AR and AR-V7. These include molecules that target the N-terminal domain (NTD) of AR, promote the degradation of both AR and AR-V7, or modulate the transcription of the AR gene. A compound referred to as Ar-V7-IN-1 has been noted as a potent inhibitor of AR-V7 transcriptional activity and prostate-specific antigen (PSA) secretion, with reported IC50 values of 1232 nM and 1391 µM, respectively.[4] However, detailed public data on its direct binding and mechanism remains limited. This guide will, therefore, use well-characterized examples from different inhibitor classes to illustrate the principles of target engagement studies.
Mechanisms of AR/AR-V7 Target Engagement
Several classes of small molecules have been developed to target AR and AR-V7 through various mechanisms:
-
N-Terminal Domain (NTD) Inhibitors: These compounds, such as EPI-001, bind to the NTD of both AR and AR-V7, which is essential for their transcriptional activity. This binding can disrupt the interaction of AR/AR-V7 with co-activator proteins, thereby inhibiting the transcription of target genes.
-
Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules that induce the degradation of target proteins. AR-targeted PROTACs, like ARV-110, consist of a ligand that binds to AR/AR-V7 and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR proteins.
-
Bromodomain and Extra-Terminal (BET) Inhibitors: Compounds like JQ1 target BET proteins, which are "readers" of histone acetylation marks and are involved in regulating the transcription of key oncogenes, including the AR gene itself. By inhibiting BET proteins, these molecules can downregulate the expression of both full-length AR and AR-V7.
-
Other Small Molecules: Compounds like Niclosamide (B1684120) have been shown to promote the degradation of AR-V7 through a proteasome-dependent pathway.
Experimental Protocols for Assessing Target Engagement
A multi-faceted approach employing a variety of biochemical and cell-based assays is essential to robustly characterize the target engagement of a putative AR/AR-V7 inhibitor.
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of an inhibitor to block the transcriptional activity of AR and AR-V7 on a target gene promoter.
Principle: A reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE), such as the PSA promoter, is introduced into prostate cancer cells. The transcriptional activity of AR or AR-V7 drives the expression of luciferase, which produces a measurable light signal upon the addition of its substrate, luciferin. A decrease in the light signal in the presence of an inhibitor indicates a reduction in AR/AR-V7 transcriptional activity.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate prostate cancer cells (e.g., LNCaP for AR, or 22Rv1 which expresses both AR and AR-V7) in a 24-well plate at a density of 5 x 10^4 cells per well in media containing 10% charcoal-stripped fetal bovine serum (FBS) to minimize endogenous androgens.
-
After 24 hours, co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the media with fresh media containing the desired concentrations of the test inhibitor or vehicle control (e.g., DMSO).
-
For studying full-length AR activity, co-treat with a known AR agonist like dihydrotestosterone (B1667394) (DHT) at a concentration of 1-10 nM. For AR-V7, no agonist is needed as it is constitutively active.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with the inhibitor, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor and to assess how an inhibitor affects this binding.
Principle: Proteins that are in close contact with DNA are cross-linked. The chromatin is then sheared, and an antibody specific to the target protein (AR or AR-V7) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to identify the binding sites across the genome.
Detailed Protocol:
-
Cell Treatment and Cross-linking:
-
Culture prostate cancer cells (e.g., VCaP or 22Rv1) to ~80-90% confluency.
-
Treat the cells with the inhibitor or vehicle for a specified time (e.g., 4-24 hours).
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
-
Chromatin Preparation:
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to AR or AR-V7.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment (binding sites).
-
Compare the binding profiles between inhibitor-treated and vehicle-treated samples to identify changes in AR/AR-V7 chromatin occupancy.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions and can reveal if an inhibitor disrupts the interaction of AR/AR-V7 with its binding partners (e.g., co-activators).
Principle: An antibody against a target protein (the "bait") is used to pull down the target protein from a cell lysate. If other proteins (the "prey") are interacting with the bait protein, they will be pulled down as well. The presence of the prey proteins in the immunoprecipitated complex is then detected by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Treat prostate cancer cells with the inhibitor or vehicle.
-
Lyse the cells in a non-denaturing lysis buffer that preserves protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein (e.g., AR or a known co-activator) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the prey protein(s) to detect their presence in the immunoprecipitated complex.
-
Quantitative Data Summary for Representative Inhibitors
The following tables summarize key quantitative data for representative AR/AR-V7 inhibitors from different classes. This data is essential for comparing the potency and efficacy of different compounds.
| Inhibitor Class | Example Compound | Target(s) | Assay Type | Cell Line | IC50 / DC50 / Kd | Reference |
| NTD Inhibitor | EPI-001 | AR, AR-V7 | Transcriptional Assay | LNCaP | ~6 µM | [1][5] |
| PROTAC Degrader | ARV-110 | AR | Degradation Assay | VCaP | ~1 nM (DC50) | [1] |
| BET Inhibitor | JQ1 | BRD2, BRD3, BRD4 | Binding Assay | - | ~50-190 nM (Kd) |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of an inhibitor in a functional assay. DC50 (half-maximal degradation concentration) is the concentration of a PROTAC that induces 50% degradation of the target protein. Kd (dissociation constant) is a measure of the binding affinity between a ligand and its target.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the AR/AR-V7 signaling pathway and the experimental workflows for key target engagement assays.
AR/AR-V7 Signaling Pathway
Experimental Workflow for Luciferase Reporter Assay
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Conclusion and Future Directions
The study of AR and AR-V7 target engagement is a dynamic field that is critical for the development of effective therapies for CRPC. This guide has outlined the key principles and provided detailed protocols for a suite of assays that can be used to characterize the interaction of small molecule inhibitors with these important targets. While direct LBD-targeting has been the mainstay of treatment, the rise of AR-V7-mediated resistance necessitates the development of novel therapeutic strategies. The continued application of the techniques described herein will be instrumental in the discovery and validation of the next generation of AR/AR-V7 inhibitors, with the ultimate goal of improving outcomes for patients with advanced prostate cancer. Future work will likely focus on the development of more specific AR-V7 inhibitors and the use of advanced techniques, such as cryo-electron microscopy, to elucidate the structural basis of inhibitor binding.
References
- 1. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]
- 2. Expression of Androgen Receptor Splice Variant 7 or 9 in Whole Blood Does Not Predict Response to Androgen-Axis-targeting Agents in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of androgen receptor-splice variant 7 inhibitor niclosamide in castrate-resistant prostate-cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to AR/AR-V7 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for studying the target engagement of inhibitors against the full-length Androgen Receptor (AR) and its splice variant, AR-V7. Given the critical role of both AR and the constitutively active AR-V7 in the progression of castration-resistant prostate cancer (CRPC), understanding the direct interaction of therapeutic compounds with these targets is paramount for drug development.
Introduction to AR and AR-V7 Signaling in Prostate Cancer
The Androgen Receptor is a ligand-activated transcription factor that is crucial for the development and maintenance of the male reproductive system.[1] In prostate cancer, AR signaling is a primary driver of tumor growth and survival.[1] Standard-of-care treatments, known as androgen deprivation therapy (ADT), aim to inhibit this pathway by reducing androgen levels or by blocking the androgen binding to the AR's ligand-binding domain (LBD).[2]
However, a significant challenge in treating advanced prostate cancer is the emergence of resistance to these therapies. One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.[2][3] The most prevalent and clinically relevant of these is AR-V7.[3] AR-V7 is constitutively nuclear and can activate a transcriptional program that promotes cell proliferation and survival, even in the absence of androgens, thus rendering LBD-targeting therapies ineffective.[2][3]
This has spurred the development of novel therapeutic strategies aimed at inhibiting both full-length AR and AR-V7. These include molecules that target the N-terminal domain (NTD) of AR, promote the degradation of both AR and AR-V7, or modulate the transcription of the AR gene. A compound referred to as Ar-V7-IN-1 has been noted as a potent inhibitor of AR-V7 transcriptional activity and prostate-specific antigen (PSA) secretion, with reported IC50 values of 1232 nM and 1391 µM, respectively.[4] However, detailed public data on its direct binding and mechanism remains limited. This guide will, therefore, use well-characterized examples from different inhibitor classes to illustrate the principles of target engagement studies.
Mechanisms of AR/AR-V7 Target Engagement
Several classes of small molecules have been developed to target AR and AR-V7 through various mechanisms:
-
N-Terminal Domain (NTD) Inhibitors: These compounds, such as EPI-001, bind to the NTD of both AR and AR-V7, which is essential for their transcriptional activity. This binding can disrupt the interaction of AR/AR-V7 with co-activator proteins, thereby inhibiting the transcription of target genes.
-
Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules that induce the degradation of target proteins. AR-targeted PROTACs, like ARV-110, consist of a ligand that binds to AR/AR-V7 and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR proteins.
-
Bromodomain and Extra-Terminal (BET) Inhibitors: Compounds like JQ1 target BET proteins, which are "readers" of histone acetylation marks and are involved in regulating the transcription of key oncogenes, including the AR gene itself. By inhibiting BET proteins, these molecules can downregulate the expression of both full-length AR and AR-V7.
-
Other Small Molecules: Compounds like Niclosamide have been shown to promote the degradation of AR-V7 through a proteasome-dependent pathway.
Experimental Protocols for Assessing Target Engagement
A multi-faceted approach employing a variety of biochemical and cell-based assays is essential to robustly characterize the target engagement of a putative AR/AR-V7 inhibitor.
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of an inhibitor to block the transcriptional activity of AR and AR-V7 on a target gene promoter.
Principle: A reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE), such as the PSA promoter, is introduced into prostate cancer cells. The transcriptional activity of AR or AR-V7 drives the expression of luciferase, which produces a measurable light signal upon the addition of its substrate, luciferin. A decrease in the light signal in the presence of an inhibitor indicates a reduction in AR/AR-V7 transcriptional activity.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate prostate cancer cells (e.g., LNCaP for AR, or 22Rv1 which expresses both AR and AR-V7) in a 24-well plate at a density of 5 x 10^4 cells per well in media containing 10% charcoal-stripped fetal bovine serum (FBS) to minimize endogenous androgens.
-
After 24 hours, co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the media with fresh media containing the desired concentrations of the test inhibitor or vehicle control (e.g., DMSO).
-
For studying full-length AR activity, co-treat with a known AR agonist like dihydrotestosterone (DHT) at a concentration of 1-10 nM. For AR-V7, no agonist is needed as it is constitutively active.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with the inhibitor, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor and to assess how an inhibitor affects this binding.
Principle: Proteins that are in close contact with DNA are cross-linked. The chromatin is then sheared, and an antibody specific to the target protein (AR or AR-V7) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced to identify the binding sites across the genome.
Detailed Protocol:
-
Cell Treatment and Cross-linking:
-
Culture prostate cancer cells (e.g., VCaP or 22Rv1) to ~80-90% confluency.
-
Treat the cells with the inhibitor or vehicle for a specified time (e.g., 4-24 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
-
Chromatin Preparation:
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to AR or AR-V7.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment (binding sites).
-
Compare the binding profiles between inhibitor-treated and vehicle-treated samples to identify changes in AR/AR-V7 chromatin occupancy.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions and can reveal if an inhibitor disrupts the interaction of AR/AR-V7 with its binding partners (e.g., co-activators).
Principle: An antibody against a target protein (the "bait") is used to pull down the target protein from a cell lysate. If other proteins (the "prey") are interacting with the bait protein, they will be pulled down as well. The presence of the prey proteins in the immunoprecipitated complex is then detected by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Treat prostate cancer cells with the inhibitor or vehicle.
-
Lyse the cells in a non-denaturing lysis buffer that preserves protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein (e.g., AR or a known co-activator) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the prey protein(s) to detect their presence in the immunoprecipitated complex.
-
Quantitative Data Summary for Representative Inhibitors
The following tables summarize key quantitative data for representative AR/AR-V7 inhibitors from different classes. This data is essential for comparing the potency and efficacy of different compounds.
| Inhibitor Class | Example Compound | Target(s) | Assay Type | Cell Line | IC50 / DC50 / Kd | Reference |
| NTD Inhibitor | EPI-001 | AR, AR-V7 | Transcriptional Assay | LNCaP | ~6 µM | [1][5] |
| PROTAC Degrader | ARV-110 | AR | Degradation Assay | VCaP | ~1 nM (DC50) | [1] |
| BET Inhibitor | JQ1 | BRD2, BRD3, BRD4 | Binding Assay | - | ~50-190 nM (Kd) |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of an inhibitor in a functional assay. DC50 (half-maximal degradation concentration) is the concentration of a PROTAC that induces 50% degradation of the target protein. Kd (dissociation constant) is a measure of the binding affinity between a ligand and its target.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the AR/AR-V7 signaling pathway and the experimental workflows for key target engagement assays.
AR/AR-V7 Signaling Pathway
Experimental Workflow for Luciferase Reporter Assay
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Conclusion and Future Directions
The study of AR and AR-V7 target engagement is a dynamic field that is critical for the development of effective therapies for CRPC. This guide has outlined the key principles and provided detailed protocols for a suite of assays that can be used to characterize the interaction of small molecule inhibitors with these important targets. While direct LBD-targeting has been the mainstay of treatment, the rise of AR-V7-mediated resistance necessitates the development of novel therapeutic strategies. The continued application of the techniques described herein will be instrumental in the discovery and validation of the next generation of AR/AR-V7 inhibitors, with the ultimate goal of improving outcomes for patients with advanced prostate cancer. Future work will likely focus on the development of more specific AR-V7 inhibitors and the use of advanced techniques, such as cryo-electron microscopy, to elucidate the structural basis of inhibitor binding.
References
- 1. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]
- 2. Expression of Androgen Receptor Splice Variant 7 or 9 in Whole Blood Does Not Predict Response to Androgen-Axis-targeting Agents in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of androgen receptor-splice variant 7 inhibitor niclosamide in castrate-resistant prostate-cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of AR/AR-V7-IN-1 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional aspects of the binding of the novel inhibitor, AR/AR-V7-IN-1, to the androgen receptor (AR) and its constitutively active splice variant, AR-V7. The emergence of AR-V7 is a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This compound, also identified as compound 20i, has been developed as a potent inhibitor of both AR and AR-V7, offering a promising therapeutic strategy to overcome this resistance.[1] This document summarizes the quantitative binding data, details the experimental protocols used for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified through various assays, demonstrating its potency against both the full-length androgen receptor and its splice variant AR-V7. The key quantitative data are summarized in the table below.
| Parameter | Cell Line | Value | Description | Reference |
| AR Antagonistic Activity (IC50) | - | 172.85 ± 21.33 nM | Concentration of this compound that inhibits 50% of the androgen receptor's activity in a biochemical assay. | [1] |
| Cell Growth Inhibition (IC50) | LNCaP | 4.87 ± 0.52 µM | Concentration of this compound that inhibits the growth of LNCaP prostate cancer cells (expressing wild-type AR) by 50%. | [1] |
| Cell Growth Inhibition (IC50) | 22RV1 | 2.07 ± 0.34 µM | Concentration of this compound that inhibits the growth of 22RV1 prostate cancer cells (expressing both AR and AR-V7) by 50%. | [1] |
| Tumor Growth Inhibition (TGI) | 22RV1 Xenograft | 50.9% | Percentage of tumor growth inhibition in a 22RV1 xenograft mouse model following treatment with this compound. | [1] |
Signaling Pathway and Inhibitor Action
The androgen receptor signaling pathway is a key driver of prostate cancer progression. The emergence of the AR-V7 splice variant, which lacks the ligand-binding domain, allows for constitutive, androgen-independent activation of this pathway, leading to therapy resistance. This compound is designed to inhibit both the full-length AR and the AR-V7 variant, likely through a dual-targeting mechanism involving the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the full-length receptor, and the NTD of AR-V7.
Caption: AR/AR-V7 Signaling and IN-1 Inhibition Pathway.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. Below are detailed methodologies for the key experiments cited.
AR Antagonist Activity Assay
This assay is performed to determine the concentration at which this compound can inhibit 50% of the androgen receptor's activity (IC50).
-
Cell Line: A human cell line engineered to constitutively express the androgen receptor is used.
-
Procedure:
-
Cells are incubated with the test compound (this compound) at various concentrations.
-
A known AR agonist (e.g., dihydrotestosterone (B1667394) at a concentration of 100 pM) is added to stimulate AR activity.
-
The cells are incubated for 24 hours to allow for receptor activation and downstream signaling.
-
A detection reagent is added, and luminescence, which correlates with AR activity (often through a reporter gene like luciferase linked to an androgen response element), is measured after 30 minutes using a plate reader.
-
-
Data Analysis: The luminescence data is normalized and plotted against the inhibitor concentration to calculate the IC50 value.
Cell Proliferation Assay (MTT or similar)
This assay measures the effect of the inhibitor on the viability and proliferation of prostate cancer cell lines.
-
Cell Lines: LNCaP (AR-positive, AR-V7-negative) and 22RV1 (AR-positive, AR-V7-positive) cells are typically used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound or a vehicle control.
-
After a set incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells metabolize the MTT into a formazan (B1609692) product, which is then solubilized.
-
The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 for cell growth inhibition is determined.
Western Blotting for AR and AR-V7 Degradation
This technique is used to assess the ability of this compound to induce the degradation of AR and AR-V7 proteins.
-
Cell Lines: 22RV1 cells are suitable due to their expression of both AR and AR-V7.
-
Procedure:
-
Cells are treated with this compound at various concentrations and for different time points.
-
Total cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for AR (N-terminal domain to detect both full-length and V7) and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands.
-
-
Data Analysis: The intensity of the AR and AR-V7 bands is quantified and normalized to the loading control to determine the extent of protein degradation.
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., male BALB/c nude mice) are used.
-
Procedure:
-
22RV1 cells are suspended in a suitable medium (e.g., PBS with Matrigel) and injected subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to that in the control group.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for characterizing a novel inhibitor like this compound and the logical relationship of its inhibitory action.
Caption: Workflow for Characterizing this compound.
Caption: Logical Flow of this compound Inhibition.
References
Structural Analysis of AR/AR-V7-IN-1 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional aspects of the binding of the novel inhibitor, AR/AR-V7-IN-1, to the androgen receptor (AR) and its constitutively active splice variant, AR-V7. The emergence of AR-V7 is a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This compound, also identified as compound 20i, has been developed as a potent inhibitor of both AR and AR-V7, offering a promising therapeutic strategy to overcome this resistance.[1] This document summarizes the quantitative binding data, details the experimental protocols used for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified through various assays, demonstrating its potency against both the full-length androgen receptor and its splice variant AR-V7. The key quantitative data are summarized in the table below.
| Parameter | Cell Line | Value | Description | Reference |
| AR Antagonistic Activity (IC50) | - | 172.85 ± 21.33 nM | Concentration of this compound that inhibits 50% of the androgen receptor's activity in a biochemical assay. | [1] |
| Cell Growth Inhibition (IC50) | LNCaP | 4.87 ± 0.52 µM | Concentration of this compound that inhibits the growth of LNCaP prostate cancer cells (expressing wild-type AR) by 50%. | [1] |
| Cell Growth Inhibition (IC50) | 22RV1 | 2.07 ± 0.34 µM | Concentration of this compound that inhibits the growth of 22RV1 prostate cancer cells (expressing both AR and AR-V7) by 50%. | [1] |
| Tumor Growth Inhibition (TGI) | 22RV1 Xenograft | 50.9% | Percentage of tumor growth inhibition in a 22RV1 xenograft mouse model following treatment with this compound. | [1] |
Signaling Pathway and Inhibitor Action
The androgen receptor signaling pathway is a key driver of prostate cancer progression. The emergence of the AR-V7 splice variant, which lacks the ligand-binding domain, allows for constitutive, androgen-independent activation of this pathway, leading to therapy resistance. This compound is designed to inhibit both the full-length AR and the AR-V7 variant, likely through a dual-targeting mechanism involving the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the full-length receptor, and the NTD of AR-V7.
Caption: AR/AR-V7 Signaling and IN-1 Inhibition Pathway.
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action. Below are detailed methodologies for the key experiments cited.
AR Antagonist Activity Assay
This assay is performed to determine the concentration at which this compound can inhibit 50% of the androgen receptor's activity (IC50).
-
Cell Line: A human cell line engineered to constitutively express the androgen receptor is used.
-
Procedure:
-
Cells are incubated with the test compound (this compound) at various concentrations.
-
A known AR agonist (e.g., dihydrotestosterone at a concentration of 100 pM) is added to stimulate AR activity.
-
The cells are incubated for 24 hours to allow for receptor activation and downstream signaling.
-
A detection reagent is added, and luminescence, which correlates with AR activity (often through a reporter gene like luciferase linked to an androgen response element), is measured after 30 minutes using a plate reader.
-
-
Data Analysis: The luminescence data is normalized and plotted against the inhibitor concentration to calculate the IC50 value.
Cell Proliferation Assay (MTT or similar)
This assay measures the effect of the inhibitor on the viability and proliferation of prostate cancer cell lines.
-
Cell Lines: LNCaP (AR-positive, AR-V7-negative) and 22RV1 (AR-positive, AR-V7-positive) cells are typically used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound or a vehicle control.
-
After a set incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells metabolize the MTT into a formazan product, which is then solubilized.
-
The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 for cell growth inhibition is determined.
Western Blotting for AR and AR-V7 Degradation
This technique is used to assess the ability of this compound to induce the degradation of AR and AR-V7 proteins.
-
Cell Lines: 22RV1 cells are suitable due to their expression of both AR and AR-V7.
-
Procedure:
-
Cells are treated with this compound at various concentrations and for different time points.
-
Total cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for AR (N-terminal domain to detect both full-length and V7) and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands.
-
-
Data Analysis: The intensity of the AR and AR-V7 bands is quantified and normalized to the loading control to determine the extent of protein degradation.
In Vivo Tumor Xenograft Study
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., male BALB/c nude mice) are used.
-
Procedure:
-
22RV1 cells are suspended in a suitable medium (e.g., PBS with Matrigel) and injected subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to that in the control group.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for characterizing a novel inhibitor like this compound and the logical relationship of its inhibitory action.
Caption: Workflow for Characterizing this compound.
Caption: Logical Flow of this compound Inhibition.
References
Preclinical Data on AR/AR-V7-IN-1 and Other Novel Androgen Receptor Splice Variant Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for AR/AR-V7-IN-1 and other emerging inhibitors targeting the androgen receptor (AR) and its constitutively active splice variant, AR-V7. The emergence of AR-V7 is a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this critical area of oncology.
Quantitative Data Summary
The following tables provide a structured summary of the available preclinical data for various AR/AR-V7 inhibitors, allowing for a comparative analysis of their potency and efficacy.
Table 1: In Vitro Efficacy of AR/AR-V7 Inhibitors
| Compound | Target(s) | Cell Line | Assay Type | IC50 | Citation |
| This compound | AR/AR-V7 | LNCaP | Cell Growth | 4.87 µM | [1] |
| 22RV1 | Cell Growth | 2.07 µM | [1] | ||
| AR-V7 | - | Transcriptional Activity (eGFP) | 1232 nM | [2] | |
| AR | - | PSA Secretion | 1391 µM | [2] | |
| SC428 | AR-NTD (pan-AR) | - | AR-V7 Transactivation | 0.42 µM | [3] |
| - | ARv567es Transactivation | 1.31 µM | [3] | ||
| Molecular Glue Degrader | AR/AR-V7 | - | Degradation | <100 nM | [4] |
| LLU-206 | ARfl/ARv7 | LNCaP, PC3-ARfl-ARv7, 22RV1 | AR Antagonism | Potent | [5] |
| VNPP433-3β | AR/AR-V7, Mnk1/2 | LNCaP, CWR22Rv1 | Protein Depletion | Strong | [6] |
| UT-143 | AR-AF-1 (Cys327, Cys406) | - | AR-V7 Transactivation | Dose-dependent inhibition | [7] |
Table 2: In Vivo Efficacy of AR/AR-V7 Inhibitors
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| This compound | 22RV1 | Not Specified | Effective | [1] |
| VNPP433-3β | CWR22Rv1 | Not Specified (7.53-fold lower equimolar dose than Galeterone) | 84% | [6] |
| SC428 | 22Rv1 | Not Specified | Significant | [8] |
| LLU-206 | 22RV1 (Enzalutamide-resistant) | Not Specified | Significant | [9] |
| JJ-450 | 22Rv1 | Not Specified | Significant | [10] |
| Ginsenoside Compound K | 22Rv1 | Not Specified | Significant | [11] |
Table 3: Pharmacokinetic and Other Properties
| Compound | Parameter | Value | Citation |
| This compound (Compound 43) | Human Microsomal Stability (Clint) | 165 µL/min/mg | [2] |
| UT-143 | Pharmacokinetics | Drug-like properties | [12] |
| LLU-206 | Blood-Brain Barrier Permeability | Poor | [13] |
| Unnamed Thiohydantoin Derivative | Bioavailability (Oral, Rat) | 5.74% | [14] |
| Bioavailability (IP, Rat) | 67.23% | [14] | |
| Half-life (t½, Rat) | 3.98 h | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of these findings. Below are outlines of standard protocols for assays commonly used in the preclinical evaluation of AR/AR-V7 inhibitors.
Cell-Based Proliferation Assay (MTT/XTT Assay)
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP, 22RV1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the inhibitor compound (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT/XTT Addition: MTT or XTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 450-570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Expression/Degradation
-
Cell Lysis: Cells treated with the inhibitor or control are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., AR, AR-V7, PSA, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).
In Vivo Xenograft Tumor Growth Study
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Cell Implantation: A suspension of human prostate cancer cells (e.g., 22RV1) in Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Compound Administration: The inhibitor compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²)/2.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Study Termination: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of AR/AR-V7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Galeterone and The Next Generation Galeterone Analogs, VNPP414 and VNPP433-3β Exert Potent Therapeutic Effects in Castration-/Drug-Resistant Prostate Cancer Preclinical Models In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Small-Molecule Inhibitor Targeting the Androgen Receptor N-Terminal Domain for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel inhibitor of ARfl and ARv7 induces protein degradation to overcome enzalutamide resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginsenoside compound K suppresses tumour growth in the 22Rv1 xenograft model and inhibits androgenic responses via the transcriptional mechanism in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel inhibitor of ARfl and ARv7 induces protein degradation to overcome enzalutamide resistance in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent AR antagonist shows AR degrading activity and antitumor efficacy in prostate cancer models | BioWorld [bioworld.com]
Preclinical Data on AR/AR-V7-IN-1 and Other Novel Androgen Receptor Splice Variant Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for AR/AR-V7-IN-1 and other emerging inhibitors targeting the androgen receptor (AR) and its constitutively active splice variant, AR-V7. The emergence of AR-V7 is a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this critical area of oncology.
Quantitative Data Summary
The following tables provide a structured summary of the available preclinical data for various AR/AR-V7 inhibitors, allowing for a comparative analysis of their potency and efficacy.
Table 1: In Vitro Efficacy of AR/AR-V7 Inhibitors
| Compound | Target(s) | Cell Line | Assay Type | IC50 | Citation |
| This compound | AR/AR-V7 | LNCaP | Cell Growth | 4.87 µM | [1] |
| 22RV1 | Cell Growth | 2.07 µM | [1] | ||
| AR-V7 | - | Transcriptional Activity (eGFP) | 1232 nM | [2] | |
| AR | - | PSA Secretion | 1391 µM | [2] | |
| SC428 | AR-NTD (pan-AR) | - | AR-V7 Transactivation | 0.42 µM | [3] |
| - | ARv567es Transactivation | 1.31 µM | [3] | ||
| Molecular Glue Degrader | AR/AR-V7 | - | Degradation | <100 nM | [4] |
| LLU-206 | ARfl/ARv7 | LNCaP, PC3-ARfl-ARv7, 22RV1 | AR Antagonism | Potent | [5] |
| VNPP433-3β | AR/AR-V7, Mnk1/2 | LNCaP, CWR22Rv1 | Protein Depletion | Strong | [6] |
| UT-143 | AR-AF-1 (Cys327, Cys406) | - | AR-V7 Transactivation | Dose-dependent inhibition | [7] |
Table 2: In Vivo Efficacy of AR/AR-V7 Inhibitors
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation |
| This compound | 22RV1 | Not Specified | Effective | [1] |
| VNPP433-3β | CWR22Rv1 | Not Specified (7.53-fold lower equimolar dose than Galeterone) | 84% | [6] |
| SC428 | 22Rv1 | Not Specified | Significant | [8] |
| LLU-206 | 22RV1 (Enzalutamide-resistant) | Not Specified | Significant | [9] |
| JJ-450 | 22Rv1 | Not Specified | Significant | [10] |
| Ginsenoside Compound K | 22Rv1 | Not Specified | Significant | [11] |
Table 3: Pharmacokinetic and Other Properties
| Compound | Parameter | Value | Citation |
| This compound (Compound 43) | Human Microsomal Stability (Clint) | 165 µL/min/mg | [2] |
| UT-143 | Pharmacokinetics | Drug-like properties | [12] |
| LLU-206 | Blood-Brain Barrier Permeability | Poor | [13] |
| Unnamed Thiohydantoin Derivative | Bioavailability (Oral, Rat) | 5.74% | [14] |
| Bioavailability (IP, Rat) | 67.23% | [14] | |
| Half-life (t½, Rat) | 3.98 h | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of these findings. Below are outlines of standard protocols for assays commonly used in the preclinical evaluation of AR/AR-V7 inhibitors.
Cell-Based Proliferation Assay (MTT/XTT Assay)
-
Cell Culture: Prostate cancer cell lines (e.g., LNCaP, 22RV1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the inhibitor compound (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
MTT/XTT Addition: MTT or XTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 450-570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.
Western Blot Analysis for Protein Expression/Degradation
-
Cell Lysis: Cells treated with the inhibitor or control are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., AR, AR-V7, PSA, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).
In Vivo Xenograft Tumor Growth Study
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Cell Implantation: A suspension of human prostate cancer cells (e.g., 22RV1) in Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Compound Administration: The inhibitor compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²)/2.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Study Termination: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of AR/AR-V7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Galeterone and The Next Generation Galeterone Analogs, VNPP414 and VNPP433-3β Exert Potent Therapeutic Effects in Castration-/Drug-Resistant Prostate Cancer Preclinical Models In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Small-Molecule Inhibitor Targeting the Androgen Receptor N-Terminal Domain for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel inhibitor of ARfl and ARv7 induces protein degradation to overcome enzalutamide resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginsenoside compound K suppresses tumour growth in the 22Rv1 xenograft model and inhibits androgenic responses via the transcriptional mechanism in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibiting androgen receptor splice variants with cysteine-selective irreversible covalent inhibitors to treat prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel inhibitor of ARfl and ARv7 induces protein degradation to overcome enzalutamide resistance in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent AR antagonist shows AR degrading activity and antitumor efficacy in prostate cancer models | BioWorld [bioworld.com]
The Role and Therapeutic Targeting of Androgen Receptor Splice Variant 7 (AR-V7) in Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Castration-resistant prostate cancer (CRPC) poses a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. A key mechanism of resistance to second-generation anti-androgen therapies is the expression of constitutively active AR splice variants, most notably AR-V7. Lacking the ligand-binding domain, AR-V7 is impervious to drugs like enzalutamide (B1683756) and abiraterone (B193195), driving tumor progression. This technical guide provides an in-depth analysis of the AR/AR-V7 signaling axis in CRPC and explores a therapeutic strategy centered on the inhibition of AR-V7. Due to the limited public data on the specific inhibitor "AR-V7-IN-1," this document will focus on the well-characterized AR-V7 inhibitor, niclosamide (B1684120), as a representative compound to illustrate the principles and methodologies of targeting AR-V7. We will detail its mechanism of action, present quantitative data on its efficacy, and provide comprehensive experimental protocols relevant to its study.
Introduction: The AR/AR-V7 Axis in Castration-Resistant Prostate Cancer
Prostate cancer is initially dependent on androgens for growth, and androgen deprivation therapy (ADT) is the standard of care for advanced disease[1][2]. However, most tumors eventually progress to a castration-resistant state (CRPC), where the AR signaling pathway remains active despite low levels of circulating androgens[2][3].
Several mechanisms contribute to this persistent AR activity, including AR gene amplification, mutations in the AR ligand-binding domain (LBD), and the expression of AR splice variants (AR-Vs)[1][2]. Among these, AR-V7 is the most frequently detected and clinically relevant variant[4][5]. AR-V7 is a truncated isoform of the AR that lacks the LBD but retains the N-terminal domain (NTD) and DNA-binding domain (DBD)[5][6]. This structural alteration renders AR-V7 constitutively active, meaning it can translocate to the nucleus and initiate the transcription of target genes without the need for androgen binding[5][7].
The expression of AR-V7 in circulating tumor cells (CTCs) of CRPC patients is strongly associated with resistance to enzalutamide and abiraterone and is a predictor of poor clinical outcomes[4][8][9]. This has established AR-V7 as a critical therapeutic target for overcoming resistance in advanced prostate cancer.
AR/AR-V7 Signaling Pathway
In CRPC, both full-length AR (AR-FL) and AR-V7 can drive tumor progression. AR-FL can be activated by low levels of intratumoral androgens or by promiscuous binding of other steroid hormones. AR-V7, being constitutively active, can homodimerize or heterodimerize with AR-FL to regulate a distinct set of target genes, many of which are involved in cell cycle progression and proliferation, such as Ubiquitin Conjugating Enzyme E2 C (UBE2C)[6][10].
Niclosamide: A Representative AR-V7 Inhibitor
Niclosamide is an FDA-approved antihelminthic drug that has been repurposed for cancer therapy due to its multifaceted anti-tumor activities[1]. In the context of CRPC, niclosamide has been identified as a potent inhibitor of AR-V7[4][11].
Mechanism of Action of Niclosamide
Niclosamide has been shown to downregulate AR-V7 protein expression by promoting its degradation through a proteasome-dependent pathway[4][5][11]. This action reduces the nuclear pool of AR-V7, thereby inhibiting its transcriptional activity and reducing the expression of its target genes[4][11]. Specifically, niclosamide has been demonstrated to reduce the recruitment of AR-V7 to the promoter of the Prostate-Specific Antigen (PSA) gene[4][11].
Quantitative Data on the Effects of Niclosamide
The efficacy of niclosamide has been evaluated in various CRPC cell lines, including those that endogenously express AR-V7 (e.g., 22Rv1 and VCaP) and those that are AR-null (e.g., PC-3 and DU145).
Effect on Cell Viability
Niclosamide has been shown to inhibit the proliferation of CRPC cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values vary across different cell lines.
| Cell Line | AR/AR-V7 Status | Niclosamide IC50 (µM) | Citation(s) |
| PC-3 | AR-null | < 1 | [3][8][12] |
| DU145 | AR-null | < 1 | [3][8][12] |
| 22Rv1 | AR-FL+/AR-V7+ | ~0.3 - 0.7 | [13] |
| LNCaP95 | AR-FL+/AR-V7+ | ~0.4 | [13] |
Induction of Apoptosis
Niclosamide treatment has been demonstrated to induce apoptosis in CRPC cells.
| Cell Line | Niclosamide Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+) | Citation(s) |
| PC-3 | 2.5 | 24 | Increased | [2] |
| PC-3 | 2.5 | 48 | Significantly Increased | [2] |
| 22Rv1 | 2.5 | 24 | Increased | [2] |
| 22Rv1 | 2.5 | 48 | Significantly Increased | [2] |
| PC-3 | 1.2 - 2.4 | 24 | Significant DNA Fragmentation | [3][8] |
| DU145 | 1.2 - 2.4 | 24 | Significant DNA Fragmentation | [3][8] |
Effect on AR-V7 and Target Gene Expression
Niclosamide selectively downregulates the protein levels of AR-V7, with a less pronounced effect on full-length AR. This leads to a reduction in the expression of AR-V7 target genes.
| Cell Line | Niclosamide Concentration (µM) | Effect on AR-V7 Protein | Effect on AR-FL Protein | Effect on PSA Expression | Effect on UBE2C Expression | Citation(s) |
| CWR22Rv1 | 0.5 - 1.0 | Significantly Decreased | Little to no effect | Reduced recruitment to promoter | Not explicitly stated | [4][11] |
| C4-2B AR-V7 | 0.5 - 1.0 | Significantly Decreased | Not explicitly stated | Significantly Decreased | Not explicitly stated | [4][11] |
| LNCaP95 | ~0.6 | Decreased (IC50) | Decreased (IC50 ~0.6) | Not explicitly stated | Not explicitly stated | [13] |
| 22Rv1 | ~7.0 | Decreased (IC50) | Decreased (IC50 ~0.7) | Not explicitly stated | Not explicitly stated | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of niclosamide's effect on CRPC cells.
Cell Culture
-
Cell Lines: LNCaP, PC-3, DU145, 22Rv1, and VCaP cells are commonly used.
-
Culture Media:
-
LNCaP, PC-3, and 22Rv1 cells are typically cultured in RPMI 1640 medium.
-
DU145 and VCaP cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
-
Supplements: All media are supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 0.1 mg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2[1].
Western Blot Analysis
This protocol is for the detection of AR-FL, AR-V7, and other proteins of interest.
-
Cell Lysis: After treatment with niclosamide or vehicle control, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and separated on a polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for AR-V7, AR-FL, PSA, UBE2C, or a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
Cell Viability Assay (WST/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: CRPC cells (e.g., 1x10^4 PC-3 cells or 2x10^4 22Rv1 cells per well) are seeded in 96-well plates and allowed to adhere overnight[2].
-
Treatment: Cells are treated with various concentrations of niclosamide or vehicle control for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: WST-1 or MTT reagent is added to each well and incubated according to the manufacturer's instructions.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with niclosamide or vehicle control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the binding of AR-V7 to the promoter regions of its target genes.
References
- 1. e-century.us [e-century.us]
- 2. Niclosamide exerts anticancer effects through inhibition of the FOXM1-mediated DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 4. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide enhances abiraterone treatment via inhibition of androgen receptor variants in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 9. Niclosamide and bicalutamide combination treatment overcomes enzalutamide and bicalutamide resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I study of niclosamide in combination with enzalutamide in men with castration-resistant prostate cancer | PLOS One [journals.plos.org]
- 11. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role and Therapeutic Targeting of Androgen Receptor Splice Variant 7 (AR-V7) in Castration-Resistant Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Castration-resistant prostate cancer (CRPC) poses a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. A key mechanism of resistance to second-generation anti-androgen therapies is the expression of constitutively active AR splice variants, most notably AR-V7. Lacking the ligand-binding domain, AR-V7 is impervious to drugs like enzalutamide and abiraterone, driving tumor progression. This technical guide provides an in-depth analysis of the AR/AR-V7 signaling axis in CRPC and explores a therapeutic strategy centered on the inhibition of AR-V7. Due to the limited public data on the specific inhibitor "AR-V7-IN-1," this document will focus on the well-characterized AR-V7 inhibitor, niclosamide, as a representative compound to illustrate the principles and methodologies of targeting AR-V7. We will detail its mechanism of action, present quantitative data on its efficacy, and provide comprehensive experimental protocols relevant to its study.
Introduction: The AR/AR-V7 Axis in Castration-Resistant Prostate Cancer
Prostate cancer is initially dependent on androgens for growth, and androgen deprivation therapy (ADT) is the standard of care for advanced disease[1][2]. However, most tumors eventually progress to a castration-resistant state (CRPC), where the AR signaling pathway remains active despite low levels of circulating androgens[2][3].
Several mechanisms contribute to this persistent AR activity, including AR gene amplification, mutations in the AR ligand-binding domain (LBD), and the expression of AR splice variants (AR-Vs)[1][2]. Among these, AR-V7 is the most frequently detected and clinically relevant variant[4][5]. AR-V7 is a truncated isoform of the AR that lacks the LBD but retains the N-terminal domain (NTD) and DNA-binding domain (DBD)[5][6]. This structural alteration renders AR-V7 constitutively active, meaning it can translocate to the nucleus and initiate the transcription of target genes without the need for androgen binding[5][7].
The expression of AR-V7 in circulating tumor cells (CTCs) of CRPC patients is strongly associated with resistance to enzalutamide and abiraterone and is a predictor of poor clinical outcomes[4][8][9]. This has established AR-V7 as a critical therapeutic target for overcoming resistance in advanced prostate cancer.
AR/AR-V7 Signaling Pathway
In CRPC, both full-length AR (AR-FL) and AR-V7 can drive tumor progression. AR-FL can be activated by low levels of intratumoral androgens or by promiscuous binding of other steroid hormones. AR-V7, being constitutively active, can homodimerize or heterodimerize with AR-FL to regulate a distinct set of target genes, many of which are involved in cell cycle progression and proliferation, such as Ubiquitin Conjugating Enzyme E2 C (UBE2C)[6][10].
Niclosamide: A Representative AR-V7 Inhibitor
Niclosamide is an FDA-approved antihelminthic drug that has been repurposed for cancer therapy due to its multifaceted anti-tumor activities[1]. In the context of CRPC, niclosamide has been identified as a potent inhibitor of AR-V7[4][11].
Mechanism of Action of Niclosamide
Niclosamide has been shown to downregulate AR-V7 protein expression by promoting its degradation through a proteasome-dependent pathway[4][5][11]. This action reduces the nuclear pool of AR-V7, thereby inhibiting its transcriptional activity and reducing the expression of its target genes[4][11]. Specifically, niclosamide has been demonstrated to reduce the recruitment of AR-V7 to the promoter of the Prostate-Specific Antigen (PSA) gene[4][11].
Quantitative Data on the Effects of Niclosamide
The efficacy of niclosamide has been evaluated in various CRPC cell lines, including those that endogenously express AR-V7 (e.g., 22Rv1 and VCaP) and those that are AR-null (e.g., PC-3 and DU145).
Effect on Cell Viability
Niclosamide has been shown to inhibit the proliferation of CRPC cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values vary across different cell lines.
| Cell Line | AR/AR-V7 Status | Niclosamide IC50 (µM) | Citation(s) |
| PC-3 | AR-null | < 1 | [3][8][12] |
| DU145 | AR-null | < 1 | [3][8][12] |
| 22Rv1 | AR-FL+/AR-V7+ | ~0.3 - 0.7 | [13] |
| LNCaP95 | AR-FL+/AR-V7+ | ~0.4 | [13] |
Induction of Apoptosis
Niclosamide treatment has been demonstrated to induce apoptosis in CRPC cells.
| Cell Line | Niclosamide Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+) | Citation(s) |
| PC-3 | 2.5 | 24 | Increased | [2] |
| PC-3 | 2.5 | 48 | Significantly Increased | [2] |
| 22Rv1 | 2.5 | 24 | Increased | [2] |
| 22Rv1 | 2.5 | 48 | Significantly Increased | [2] |
| PC-3 | 1.2 - 2.4 | 24 | Significant DNA Fragmentation | [3][8] |
| DU145 | 1.2 - 2.4 | 24 | Significant DNA Fragmentation | [3][8] |
Effect on AR-V7 and Target Gene Expression
Niclosamide selectively downregulates the protein levels of AR-V7, with a less pronounced effect on full-length AR. This leads to a reduction in the expression of AR-V7 target genes.
| Cell Line | Niclosamide Concentration (µM) | Effect on AR-V7 Protein | Effect on AR-FL Protein | Effect on PSA Expression | Effect on UBE2C Expression | Citation(s) |
| CWR22Rv1 | 0.5 - 1.0 | Significantly Decreased | Little to no effect | Reduced recruitment to promoter | Not explicitly stated | [4][11] |
| C4-2B AR-V7 | 0.5 - 1.0 | Significantly Decreased | Not explicitly stated | Significantly Decreased | Not explicitly stated | [4][11] |
| LNCaP95 | ~0.6 | Decreased (IC50) | Decreased (IC50 ~0.6) | Not explicitly stated | Not explicitly stated | [13] |
| 22Rv1 | ~7.0 | Decreased (IC50) | Decreased (IC50 ~0.7) | Not explicitly stated | Not explicitly stated | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of niclosamide's effect on CRPC cells.
Cell Culture
-
Cell Lines: LNCaP, PC-3, DU145, 22Rv1, and VCaP cells are commonly used.
-
Culture Media:
-
LNCaP, PC-3, and 22Rv1 cells are typically cultured in RPMI 1640 medium.
-
DU145 and VCaP cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
-
Supplements: All media are supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 0.1 mg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2[1].
Western Blot Analysis
This protocol is for the detection of AR-FL, AR-V7, and other proteins of interest.
-
Cell Lysis: After treatment with niclosamide or vehicle control, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and separated on a polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for AR-V7, AR-FL, PSA, UBE2C, or a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
Cell Viability Assay (WST/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: CRPC cells (e.g., 1x10^4 PC-3 cells or 2x10^4 22Rv1 cells per well) are seeded in 96-well plates and allowed to adhere overnight[2].
-
Treatment: Cells are treated with various concentrations of niclosamide or vehicle control for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: WST-1 or MTT reagent is added to each well and incubated according to the manufacturer's instructions.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with niclosamide or vehicle control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the binding of AR-V7 to the promoter regions of its target genes.
References
- 1. e-century.us [e-century.us]
- 2. Niclosamide exerts anticancer effects through inhibition of the FOXM1-mediated DNA damage response in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 4. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide enhances abiraterone treatment via inhibition of androgen receptor variants in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 9. Niclosamide and bicalutamide combination treatment overcomes enzalutamide and bicalutamide resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I study of niclosamide in combination with enzalutamide in men with castration-resistant prostate cancer | PLOS One [journals.plos.org]
- 11. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacology of AR/AR-V7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR/AR-V7-IN-1, also identified as compound 20i in seminal research, is a novel small molecule inhibitor targeting both the full-length androgen receptor (AR) and its constitutively active splice variant, AR-V7. The emergence of AR-V7 is a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the study of advanced prostate cancer therapeutics.
Introduction
The androgen receptor (AR) signaling pathway is a primary driver of prostate cancer proliferation. While androgen deprivation therapies are initially effective, the disease often progresses to a castration-resistant state (CRPC). A key driver of this resistance is the expression of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by current anti-androgen therapies, leading to constitutive receptor activity. This compound has emerged as a promising therapeutic agent that circumvents this resistance mechanism by inducing the degradation of both full-length AR and AR-V7.
Mechanism of Action
This compound functions as a dual androgen receptor and AR-V7 degrader. Unlike traditional inhibitors that merely block the receptor's function, this compound facilitates the proteasomal degradation of both AR-FL and AR-V7 proteins. This dual-targeting and degradation mechanism effectively abrogates AR signaling in cancer cells, including those resistant to conventional therapies.
Signaling Pathway
The binding of androgens to the full-length AR (AR-FL) or the ligand-independent activation of AR-V7 leads to their translocation to the nucleus, where they act as transcription factors to promote the expression of genes involved in cell growth and survival. This compound induces the degradation of both AR-FL and AR-V7, thereby preventing these downstream transcriptional events.
In-Depth Technical Guide to the Pharmacology of AR/AR-V7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR/AR-V7-IN-1, also identified as compound 20i in seminal research, is a novel small molecule inhibitor targeting both the full-length androgen receptor (AR) and its constitutively active splice variant, AR-V7. The emergence of AR-V7 is a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the study of advanced prostate cancer therapeutics.
Introduction
The androgen receptor (AR) signaling pathway is a primary driver of prostate cancer proliferation. While androgen deprivation therapies are initially effective, the disease often progresses to a castration-resistant state (CRPC). A key driver of this resistance is the expression of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by current anti-androgen therapies, leading to constitutive receptor activity. This compound has emerged as a promising therapeutic agent that circumvents this resistance mechanism by inducing the degradation of both full-length AR and AR-V7.
Mechanism of Action
This compound functions as a dual androgen receptor and AR-V7 degrader. Unlike traditional inhibitors that merely block the receptor's function, this compound facilitates the proteasomal degradation of both AR-FL and AR-V7 proteins. This dual-targeting and degradation mechanism effectively abrogates AR signaling in cancer cells, including those resistant to conventional therapies.
Signaling Pathway
The binding of androgens to the full-length AR (AR-FL) or the ligand-independent activation of AR-V7 leads to their translocation to the nucleus, where they act as transcription factors to promote the expression of genes involved in cell growth and survival. This compound induces the degradation of both AR-FL and AR-V7, thereby preventing these downstream transcriptional events.
Methodological & Application
Application Notes and Protocols for In Vitro Assay of AR/AR-V7-IN-1 in Castration-Resistant Prostate Cancer (CRPC) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. In castration-resistant prostate cancer (CRPC), the emergence of AR splice variants, particularly AR-V7, is a major mechanism of resistance to androgen deprivation therapies. AR-V7 lacks the ligand-binding domain, rendering it constitutively active and insensitive to conventional AR antagonists.[1][2][3] AR/AR-V7-IN-1 is a potent inhibitor of both full-length AR (AR-FL) and AR-V7, offering a promising therapeutic strategy for CRPC.[4][5] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in CRPC cell lines.
Mechanism of Action
This compound inhibits the transcriptional activity of both AR-FL and AR-V7.[4] Some inhibitors in this class have been shown to induce the proteasomal degradation of AR-V7.[6][7] The protocols outlined below are designed to assess these activities by measuring changes in AR and AR-V7 protein and mRNA levels, as well as downstream effects on cell viability and signaling.
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes the reported in vitro activity of this compound, providing a reference for experimental design.
| Compound ID | Target | Assay | Cell Line | IC50 | Reference |
| This compound (Compound 20i) | AR/AR-V7 | Inhibition of AR/AR-V7 | - | 172.85 nM | [5] |
| This compound (Compound 20i) | Cell Growth | Inhibition of Cell Growth | LNCaP | 4.87 µM | [5] |
| This compound (Compound 20i) | Cell Growth | Inhibition of Cell Growth | 22RV1 | 2.07 µM | [5] |
| Ar-V7-IN-1 (Compound 43) | AR Transcriptional Activity | eGFP Reporter Assay | - | 1232 nM | [4] |
| Ar-V7-IN-1 (Compound 43) | PSA Secretion | Inhibition of PSA Secretion | - | 1391 µM | [4] |
Recommended Cell Lines
The choice of cell line is critical for studying AR and AR-V7. The following table provides a summary of commonly used CRPC cell lines and their AR/AR-V7 status.
| Cell Line | AR-FL Expression | AR-V7 Expression | Notes |
| 22Rv1 | Positive | Positive | Endogenously expresses both AR-FL and AR-V7.[1] |
| VCaP | Positive | Positive | Expresses both AR-FL and AR-V7.[3] |
| LNCaP | Positive | Negative | Expresses AR-FL but is negative for AR-V7.[3] |
| PC3 | Negative | Negative | AR-negative prostate cancer cell line.[1] |
| DU145 | Negative | Negative | AR-negative prostate cancer cell line.[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AR and AR-V7 Protein Levels
This protocol details the assessment of AR-FL and AR-V7 protein expression in CRPC cells following treatment with this compound.
Materials:
-
CRPC cell lines (e.g., 22Rv1, VCaP, LNCaP)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies:
-
Anti-AR (N-terminal specific)
-
Anti-AR-V7 (specific to the unique C-terminus of AR-V7, e.g., RM7 or EPR15656)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate CRPC cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for AR and AR-V7 mRNA Levels
This protocol is for quantifying the mRNA expression of AR-FL and AR-V7 in response to this compound treatment.
Materials:
-
Treated CRPC cells (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for AR-FL, AR-V7, and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| AR-FL | (Sequence specific to a region in the LBD) | (Sequence specific to a region in the LBD) |
| AR-V7 | (Sequence spanning the exon 3/cryptic exon junction) | (Sequence within the cryptic exon) |
| GAPDH | (Validated primer sequences) | (Validated primer sequences) |
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated cells using a commercial kit, including a DNase I treatment step to remove genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA template, and specific primers.
-
Perform the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of this compound on the viability of CRPC cells.
Materials:
-
CRPC cell lines
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
-
Incubation:
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
AR Signaling Pathway and AR-V7 Resistance
Caption: AR signaling and the role of AR-V7 in CRPC.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of AR-V7 Driven Resistance
Caption: Logical flow of AR-V7 mediated therapy resistance.
References
- 1. Selective degradation of AR-V7 to overcome castration resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel AR/AR-V7 and Mnk1/2 Degrader, VNPP433-3β: Molecular Mechanisms of Action and Efficacy in AR-Overexpressing Castration Resistant Prostate Cancer In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of AR/AR-V7-IN-1 in Castration-Resistant Prostate Cancer (CRPC) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression. In castration-resistant prostate cancer (CRPC), the emergence of AR splice variants, particularly AR-V7, is a major mechanism of resistance to androgen deprivation therapies. AR-V7 lacks the ligand-binding domain, rendering it constitutively active and insensitive to conventional AR antagonists.[1][2][3] AR/AR-V7-IN-1 is a potent inhibitor of both full-length AR (AR-FL) and AR-V7, offering a promising therapeutic strategy for CRPC.[4][5] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in CRPC cell lines.
Mechanism of Action
This compound inhibits the transcriptional activity of both AR-FL and AR-V7.[4] Some inhibitors in this class have been shown to induce the proteasomal degradation of AR-V7.[6][7] The protocols outlined below are designed to assess these activities by measuring changes in AR and AR-V7 protein and mRNA levels, as well as downstream effects on cell viability and signaling.
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes the reported in vitro activity of this compound, providing a reference for experimental design.
| Compound ID | Target | Assay | Cell Line | IC50 | Reference |
| This compound (Compound 20i) | AR/AR-V7 | Inhibition of AR/AR-V7 | - | 172.85 nM | [5] |
| This compound (Compound 20i) | Cell Growth | Inhibition of Cell Growth | LNCaP | 4.87 µM | [5] |
| This compound (Compound 20i) | Cell Growth | Inhibition of Cell Growth | 22RV1 | 2.07 µM | [5] |
| Ar-V7-IN-1 (Compound 43) | AR Transcriptional Activity | eGFP Reporter Assay | - | 1232 nM | [4] |
| Ar-V7-IN-1 (Compound 43) | PSA Secretion | Inhibition of PSA Secretion | - | 1391 µM | [4] |
Recommended Cell Lines
The choice of cell line is critical for studying AR and AR-V7. The following table provides a summary of commonly used CRPC cell lines and their AR/AR-V7 status.
| Cell Line | AR-FL Expression | AR-V7 Expression | Notes |
| 22Rv1 | Positive | Positive | Endogenously expresses both AR-FL and AR-V7.[1] |
| VCaP | Positive | Positive | Expresses both AR-FL and AR-V7.[3] |
| LNCaP | Positive | Negative | Expresses AR-FL but is negative for AR-V7.[3] |
| PC3 | Negative | Negative | AR-negative prostate cancer cell line.[1] |
| DU145 | Negative | Negative | AR-negative prostate cancer cell line.[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AR and AR-V7 Protein Levels
This protocol details the assessment of AR-FL and AR-V7 protein expression in CRPC cells following treatment with this compound.
Materials:
-
CRPC cell lines (e.g., 22Rv1, VCaP, LNCaP)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies:
-
Anti-AR (N-terminal specific)
-
Anti-AR-V7 (specific to the unique C-terminus of AR-V7, e.g., RM7 or EPR15656)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate CRPC cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 24-48 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for AR and AR-V7 mRNA Levels
This protocol is for quantifying the mRNA expression of AR-FL and AR-V7 in response to this compound treatment.
Materials:
-
Treated CRPC cells (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for AR-FL, AR-V7, and a housekeeping gene (e.g., GAPDH, ACTB)
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| AR-FL | (Sequence specific to a region in the LBD) | (Sequence specific to a region in the LBD) |
| AR-V7 | (Sequence spanning the exon 3/cryptic exon junction) | (Sequence within the cryptic exon) |
| GAPDH | (Validated primer sequences) | (Validated primer sequences) |
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated cells using a commercial kit, including a DNase I treatment step to remove genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA template, and specific primers.
-
Perform the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of this compound on the viability of CRPC cells.
Materials:
-
CRPC cell lines
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
-
Incubation:
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
AR Signaling Pathway and AR-V7 Resistance
Caption: AR signaling and the role of AR-V7 in CRPC.
Experimental Workflow for Evaluating this compound
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of AR-V7 Driven Resistance
Caption: Logical flow of AR-V7 mediated therapy resistance.
References
- 1. Selective degradation of AR-V7 to overcome castration resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel AR/AR-V7 and Mnk1/2 Degrader, VNPP433-3β: Molecular Mechanisms of Action and Efficacy in AR-Overexpressing Castration Resistant Prostate Cancer In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR/AR-V7-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) signaling axis is a critical driver in the progression of prostate cancer. A significant challenge in the treatment of advanced prostate cancer, particularly castration-resistant prostate cancer (CRPC), is the emergence of resistance to AR-targeted therapies. One of the key mechanisms of this resistance is the expression of constitutively active AR splice variants, most notably the androgen receptor splice variant 7 (AR-V7). AR-V7 lacks the ligand-binding domain (LBD), the target of conventional anti-androgen therapies like enzalutamide, rendering it perpetually active as a transcription factor that promotes tumor growth.
AR/AR-V7-IN-1, also identified as compound 20i, is a potent small molecule inhibitor that targets both the full-length AR (AR-FL) and the AR-V7 splice variant. This compound has been shown to not only antagonize AR activity but also to promote the degradation of both AR-FL and AR-V7 proteins, offering a promising therapeutic strategy to overcome resistance in advanced prostate cancer.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its efficacy and mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| AR/AR-V7 | Antagonistic Activity | 172.85 nM | [1] |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 Value (Cell Growth) | Reference |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 4.87 µM | [1] |
| 22RV1 | Human prostate carcinoma, expresses both AR-FL and AR-V7 | 2.07 µM | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AR-V7 signaling pathway and a general workflow for evaluating the efficacy of this compound in cell culture.
Caption: AR-V7 signaling and inhibition by this compound.
Caption: Workflow for evaluating this compound in cell culture.
Experimental Protocols
1. Cell Culture
-
Cell Lines:
-
22RV1: An androgen-insensitive prostate cancer cell line that endogenously expresses both AR-FL and AR-V7.
-
LNCaP: An androgen-sensitive prostate cancer cell line that primarily expresses AR-FL. Can be used as a control or for studies on AR-FL inhibition.
-
-
Culture Medium:
-
RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
2. Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
3. Cell Viability Assay (MTS/CCK8 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
96-well cell culture plates
-
Prostate cancer cells (22RV1, LNCaP)
-
Complete culture medium
-
This compound
-
MTS or CCK8 reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM to encompass the known IC50 values. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTS or CCK8 reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
4. Western Blot Analysis for Protein Expression and Degradation
This technique is used to detect changes in the protein levels of AR-FL, AR-V7, and markers of apoptosis (e.g., cleaved PARP).
-
Materials:
-
6-well or 10 cm cell culture plates
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-AR (N-terminal), anti-AR-V7, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
5. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA levels of AR-V7 and its downstream target genes.
-
Materials:
-
6-well cell culture plates
-
Prostate cancer cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (AR-V7, PSA, UBE2C, CDC20) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Protocol:
-
Treat cells with this compound as described for the Western blot protocol.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
6. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Troubleshooting
-
Low drug efficacy: Ensure the this compound stock solution is properly prepared and stored. Verify the confluency of cells at the time of treatment. Optimize treatment duration and concentration.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Variability in qPCR results: Use high-quality RNA. Ensure consistent pipetting. Validate primer efficiency.
-
Inconsistent flow cytometry data: Ensure proper compensation settings. Analyze a sufficient number of events. Handle cells gently during harvesting and staining to minimize mechanical damage.
References
Application Notes and Protocols for AR/AR-V7-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) signaling axis is a critical driver in the progression of prostate cancer. A significant challenge in the treatment of advanced prostate cancer, particularly castration-resistant prostate cancer (CRPC), is the emergence of resistance to AR-targeted therapies. One of the key mechanisms of this resistance is the expression of constitutively active AR splice variants, most notably the androgen receptor splice variant 7 (AR-V7). AR-V7 lacks the ligand-binding domain (LBD), the target of conventional anti-androgen therapies like enzalutamide, rendering it perpetually active as a transcription factor that promotes tumor growth.
AR/AR-V7-IN-1, also identified as compound 20i, is a potent small molecule inhibitor that targets both the full-length AR (AR-FL) and the AR-V7 splice variant. This compound has been shown to not only antagonize AR activity but also to promote the degradation of both AR-FL and AR-V7 proteins, offering a promising therapeutic strategy to overcome resistance in advanced prostate cancer.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its efficacy and mechanism of action.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| AR/AR-V7 | Antagonistic Activity | 172.85 nM | [1] |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 Value (Cell Growth) | Reference |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 4.87 µM | [1] |
| 22RV1 | Human prostate carcinoma, expresses both AR-FL and AR-V7 | 2.07 µM | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AR-V7 signaling pathway and a general workflow for evaluating the efficacy of this compound in cell culture.
Caption: AR-V7 signaling and inhibition by this compound.
Caption: Workflow for evaluating this compound in cell culture.
Experimental Protocols
1. Cell Culture
-
Cell Lines:
-
22RV1: An androgen-insensitive prostate cancer cell line that endogenously expresses both AR-FL and AR-V7.
-
LNCaP: An androgen-sensitive prostate cancer cell line that primarily expresses AR-FL. Can be used as a control or for studies on AR-FL inhibition.
-
-
Culture Medium:
-
RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
2. Preparation of this compound Stock Solution
-
This compound is typically supplied as a solid.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
3. Cell Viability Assay (MTS/CCK8 Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
96-well cell culture plates
-
Prostate cancer cells (22RV1, LNCaP)
-
Complete culture medium
-
This compound
-
MTS or CCK8 reagent
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 50 µM to encompass the known IC50 values. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTS or CCK8 reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
4. Western Blot Analysis for Protein Expression and Degradation
This technique is used to detect changes in the protein levels of AR-FL, AR-V7, and markers of apoptosis (e.g., cleaved PARP).
-
Materials:
-
6-well or 10 cm cell culture plates
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-AR (N-terminal), anti-AR-V7, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
5. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA levels of AR-V7 and its downstream target genes.
-
Materials:
-
6-well cell culture plates
-
Prostate cancer cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (AR-V7, PSA, UBE2C, CDC20) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Protocol:
-
Treat cells with this compound as described for the Western blot protocol.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
6. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Prostate cancer cells
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Troubleshooting
-
Low drug efficacy: Ensure the this compound stock solution is properly prepared and stored. Verify the confluency of cells at the time of treatment. Optimize treatment duration and concentration.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Variability in qPCR results: Use high-quality RNA. Ensure consistent pipetting. Validate primer efficiency.
-
Inconsistent flow cytometry data: Ensure proper compensation settings. Analyze a sufficient number of events. Handle cells gently during harvesting and staining to minimize mechanical damage.
References
Application Notes and Protocols for Administration of AR/AR-V7 Inhibitor (AR/AR-V7-IN-1) in Murine Models
Disclaimer: The following protocol is a representative guideline for the administration of a hypothetical small molecule inhibitor, designated here as AR/AR-V7-IN-1, targeting the Androgen Receptor (AR) and its splice variant AR-V7 in mice. This protocol is synthesized from publicly available data on similar AR/AR-V7 inhibitors. Researchers must optimize these protocols for their specific compound and experimental setup.
Introduction
The Androgen Receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer.[1][2] A significant challenge in treating castration-resistant prostate cancer (CRPC) is the emergence of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by many standard therapies.[1][3][4] This renders the cancer cells resistant to conventional treatments.[5][6] this compound is a novel small molecule designed to inhibit both full-length AR (AR-FL) and the AR-V7 splice variant, offering a potential therapeutic strategy for CRPC.
These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models of prostate cancer, guidance on experimental design, and methods for assessing therapeutic efficacy.
Quantitative Data Summary
The following tables summarize typical dosage and administration details for small molecule inhibitors targeting AR/AR-V7 in mice, based on published studies. These should be used as a starting point for dose-finding studies for this compound.
Table 1: Representative Dosing and Administration of AR/AR-V7 Inhibitors in Mice
| Compound | Dosage | Administration Route | Vehicle | Mouse Model | Reference |
| Nobiletin | 40 mg/kg/2d | Intraperitoneal (i.p.) | Drug Solvent | 22Rv1 Xenograft (Nude Mice) | [7] |
| Enzalutamide | 25 mg/kg/2d | Oral Gavage (p.o.) | Drug Solvent | 22Rv1 Xenograft (Nude Mice) | [7] |
| MTX-23 | 8.3 mg/kg/day | Oral Gavage (p.o.) | Vehicle | 22Rv1-EnzR Xenograft (Nu/nu Mice) | [8] |
| JJ-450 | Not Specified | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | DMSO, EtOH, Kolliphor-PBS (1:1:8) | 22Rv1 Xenograft | [9] |
| Enzalutamide | 10 mg/kg/day | Oral Gavage (p.o.) | Not Specified | CWR22-RH PDX (NSG Mice) | [5] |
| Abiraterone | 0.5 mmol/kg/day | Oral Gavage (p.o.) | Not Specified | CWR22-RH PDX (NSG Mice) | [5] |
Experimental Protocols
Animal Models
The choice of mouse model is critical for studying the efficacy of AR/AR-V7 inhibitors. Commonly used models include:
-
Xenografts: Immunocompromised mice (e.g., nude, NSG) are subcutaneously injected with human prostate cancer cell lines that express both AR-FL and AR-V7.[10]
-
22Rv1: A human CRPC cell line that endogenously expresses both AR-FL and AR-V7.[10][11]
-
LNCaP95: Derived from LNCaP cells, adapted to grow in androgen-depleted conditions and expresses AR-FL and AR-V7.[12]
-
Patient-Derived Xenografts (PDX): Tumors from patients are directly implanted into mice, which may better reflect human tumor biology.[5][13]
-
Formulation of this compound
Small molecule inhibitors are typically formulated for in vivo use as follows. Solubility and stability of this compound must be determined empirically.
-
Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock.
-
Working Solution: For administration, the DMSO stock is often diluted with a vehicle to improve tolerability. A common vehicle formulation is a mix of Ethanol (EtOH) and a solubilizing agent like Kolliphor in Phosphate-Buffered Saline (PBS).[9] A typical final ratio might be 1:1:8 (DMSO:EtOH:Kolliphor/PBS). The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
Administration Protocol
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.[10]
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 22Rv1 cells (or other appropriate cell line) suspended in a suitable medium (e.g., RPMI) and Matrigel into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[10]
-
Treatment Administration:
-
Control Group: Administer the vehicle solution only, following the same schedule and route as the treatment group.
-
Treatment Group: Administer this compound at the desired dose (e.g., starting with a dose from Table 1) via intraperitoneal injection or oral gavage. The frequency is typically daily or every other day.[7]
-
-
Monitoring: Monitor the body weight of the mice and tumor volume throughout the study.[7]
-
Endpoint: At the end of the study (e.g., after a set number of days or when tumors reach a maximum ethical size), euthanize the mice and harvest the tumors, blood, and relevant organs for further analysis.[7]
Efficacy Assessment
-
Tumor Growth Inhibition: Compare the tumor growth curves between the treatment and control groups.
-
Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers of proliferation (Ki67), apoptosis (cleaved caspase-3), and the expression levels of AR and AR-V7.[7]
-
Western Blot: Analyze protein lysates from tumor tissues to quantify the levels of AR-FL and AR-V7.[8]
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of AR-V7 and AR target genes in tumor tissues.
Visualizations
Signaling Pathway Diagram
Caption: Simplified AR and AR-V7 signaling pathway and point of inhibition.
Experimental Workflow Diagram
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor splice variant 7 (AR-V7) and drug efficacy in castration-resistant prostate cancer: Biomarker for treatment selection exclusion or inclusion? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective degradation of AR-V7 to overcome castration resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel AR/AR-V7 and Mnk1/2 Degrader, VNPP433-3β: Molecular Mechanisms of Action and Efficacy in AR-Overexpressing Castration Resistant Prostate Cancer In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administration of AR/AR-V7 Inhibitor (AR/AR-V7-IN-1) in Murine Models
Disclaimer: The following protocol is a representative guideline for the administration of a hypothetical small molecule inhibitor, designated here as AR/AR-V7-IN-1, targeting the Androgen Receptor (AR) and its splice variant AR-V7 in mice. This protocol is synthesized from publicly available data on similar AR/AR-V7 inhibitors. Researchers must optimize these protocols for their specific compound and experimental setup.
Introduction
The Androgen Receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer.[1][2] A significant challenge in treating castration-resistant prostate cancer (CRPC) is the emergence of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain targeted by many standard therapies.[1][3][4] This renders the cancer cells resistant to conventional treatments.[5][6] this compound is a novel small molecule designed to inhibit both full-length AR (AR-FL) and the AR-V7 splice variant, offering a potential therapeutic strategy for CRPC.
These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models of prostate cancer, guidance on experimental design, and methods for assessing therapeutic efficacy.
Quantitative Data Summary
The following tables summarize typical dosage and administration details for small molecule inhibitors targeting AR/AR-V7 in mice, based on published studies. These should be used as a starting point for dose-finding studies for this compound.
Table 1: Representative Dosing and Administration of AR/AR-V7 Inhibitors in Mice
| Compound | Dosage | Administration Route | Vehicle | Mouse Model | Reference |
| Nobiletin | 40 mg/kg/2d | Intraperitoneal (i.p.) | Drug Solvent | 22Rv1 Xenograft (Nude Mice) | [7] |
| Enzalutamide | 25 mg/kg/2d | Oral Gavage (p.o.) | Drug Solvent | 22Rv1 Xenograft (Nude Mice) | [7] |
| MTX-23 | 8.3 mg/kg/day | Oral Gavage (p.o.) | Vehicle | 22Rv1-EnzR Xenograft (Nu/nu Mice) | [8] |
| JJ-450 | Not Specified | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | DMSO, EtOH, Kolliphor-PBS (1:1:8) | 22Rv1 Xenograft | [9] |
| Enzalutamide | 10 mg/kg/day | Oral Gavage (p.o.) | Not Specified | CWR22-RH PDX (NSG Mice) | [5] |
| Abiraterone | 0.5 mmol/kg/day | Oral Gavage (p.o.) | Not Specified | CWR22-RH PDX (NSG Mice) | [5] |
Experimental Protocols
Animal Models
The choice of mouse model is critical for studying the efficacy of AR/AR-V7 inhibitors. Commonly used models include:
-
Xenografts: Immunocompromised mice (e.g., nude, NSG) are subcutaneously injected with human prostate cancer cell lines that express both AR-FL and AR-V7.[10]
-
22Rv1: A human CRPC cell line that endogenously expresses both AR-FL and AR-V7.[10][11]
-
LNCaP95: Derived from LNCaP cells, adapted to grow in androgen-depleted conditions and expresses AR-FL and AR-V7.[12]
-
Patient-Derived Xenografts (PDX): Tumors from patients are directly implanted into mice, which may better reflect human tumor biology.[5][13]
-
Formulation of this compound
Small molecule inhibitors are typically formulated for in vivo use as follows. Solubility and stability of this compound must be determined empirically.
-
Stock Solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock.
-
Working Solution: For administration, the DMSO stock is often diluted with a vehicle to improve tolerability. A common vehicle formulation is a mix of Ethanol (EtOH) and a solubilizing agent like Kolliphor in Phosphate-Buffered Saline (PBS).[9] A typical final ratio might be 1:1:8 (DMSO:EtOH:Kolliphor/PBS). The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
Administration Protocol
-
Animal Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.[10]
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 22Rv1 cells (or other appropriate cell line) suspended in a suitable medium (e.g., RPMI) and Matrigel into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[10]
-
Treatment Administration:
-
Control Group: Administer the vehicle solution only, following the same schedule and route as the treatment group.
-
Treatment Group: Administer this compound at the desired dose (e.g., starting with a dose from Table 1) via intraperitoneal injection or oral gavage. The frequency is typically daily or every other day.[7]
-
-
Monitoring: Monitor the body weight of the mice and tumor volume throughout the study.[7]
-
Endpoint: At the end of the study (e.g., after a set number of days or when tumors reach a maximum ethical size), euthanize the mice and harvest the tumors, blood, and relevant organs for further analysis.[7]
Efficacy Assessment
-
Tumor Growth Inhibition: Compare the tumor growth curves between the treatment and control groups.
-
Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers of proliferation (Ki67), apoptosis (cleaved caspase-3), and the expression levels of AR and AR-V7.[7]
-
Western Blot: Analyze protein lysates from tumor tissues to quantify the levels of AR-FL and AR-V7.[8]
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of AR-V7 and AR target genes in tumor tissues.
Visualizations
Signaling Pathway Diagram
Caption: Simplified AR and AR-V7 signaling pathway and point of inhibition.
Experimental Workflow Diagram
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor splice variant 7 (AR-V7) and drug efficacy in castration-resistant prostate cancer: Biomarker for treatment selection exclusion or inclusion? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective degradation of AR-V7 to overcome castration resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel AR/AR-V7 and Mnk1/2 Degrader, VNPP433-3β: Molecular Mechanisms of Action and Efficacy in AR-Overexpressing Castration Resistant Prostate Cancer In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR-V7 Detection by Western Blot After AR/AR-V7-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) and its splice variants play a crucial role in the progression of prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC). One of the most clinically relevant splice variants is AR-V7, which lacks the ligand-binding domain, rendering it constitutively active and a key driver of resistance to androgen deprivation therapies.[1][2][3][4][5] The hypothetical small molecule inhibitor, AR/AR-V7-IN-1, is designed to target both full-length AR (AR-FL) and AR-V7, offering a potential therapeutic strategy to overcome resistance.
These application notes provide a detailed protocol for the detection and quantification of AR-V7 protein levels by Western blot in prostate cancer cell lines following treatment with this compound. This protocol is essential for elucidating the compound's mechanism of action and evaluating its efficacy in preclinical models.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the androgen receptor signaling pathway, highlighting the role of AR-V7 and the intended target of this compound.
Caption: AR Signaling and this compound Inhibition.
The experimental workflow for assessing the effect of this compound on AR-V7 protein expression is outlined below.
Caption: Western Blot Workflow for AR-V7 Detection.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 for 22Rv1, DMEM for VCaP) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Treatment with this compound:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent) in parallel.
-
Remove the old medium and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12][13]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[13][14]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[13]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[12][15][16]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.[12]
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][17][18]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against AR-V7 diluted in the blocking buffer. Recommended antibodies and starting dilutions are provided in the table below. Incubate overnight at 4°C with gentle agitation.[13][14][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13][18]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13][18]
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imaging system or X-ray film.[14]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the AR-V7 band intensity to a loading control (e.g., β-actin, GAPDH, or Vinculin) to account for variations in protein loading.[14]
-
Express the results as a fold change relative to the vehicle-treated control.
-
Data Presentation
Summarize all quantitative data from the Western blot analysis into a clearly structured table for easy comparison of the effects of this compound.
Table 1: Relative AR-V7 Protein Expression in 22Rv1 Cells Following 24-hour this compound Treatment
| Treatment Group | Concentration (µM) | Relative AR-V7 Expression (Fold Change vs. Vehicle) | Standard Deviation | p-value |
| Vehicle Control | 0 | 1.00 | 0.12 | - |
| This compound | 1 | 0.75 | 0.09 | <0.05 |
| This compound | 5 | 0.42 | 0.05 | <0.01 |
| This compound | 10 | 0.15 | 0.03 | <0.001 |
Table 2: Recommended Antibodies for AR-V7 Detection
| Antibody (Clone) | Host Species | Applications | Supplier | Catalog Number | Recommended Dilution |
| Anti-AR-V7 (EPR15656-290) | Rabbit Monoclonal | WB, ICC/IF, Flow Cytometry | Abcam | ab273500 | 1:1000 |
| Anti-AR-V7 (RM7) | Rabbit Monoclonal | WB, IHC, ICC, IP, ChIP | RevMAb Biosciences | 31-1109-00 | 1:500 - 1:1000 |
| Anti-AR-V7 (DHH-1) | Rabbit Monoclonal | WB, IHC | NSJ Bioreagents | RQ4683 | 1:500 - 1:2000 |
| Anti-AR-V7 (E3O8L) | Rabbit Monoclonal | WB, Simple Western, IP, ChIP | Cell Signaling Technology | 19672 | 1:1000 |
Table 3: Reagents and Buffers
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |
| Protease/Phosphatase Inhibitors | Commercially available cocktails |
| Laemmli Sample Buffer (4X) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol |
| Running Buffer (10X) | 250 mM Tris, 1.92 M glycine, 1% SDS |
| Transfer Buffer (10X) | 250 mM Tris, 1.92 M glycine, 20% methanol |
| TBST (10X) | 200 mM Tris, 1.5 M NaCl, 1% Tween 20 |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
References
- 1. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nsjbio.com [nsjbio.com]
- 7. revmab.com [revmab.com]
- 8. Androgen Receptor and Its Splicing Variant 7 Expression in Peripheral Blood Mononuclear Cells and in Circulating Tumor Cells in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen Receptor (AR-V7 Specific) (E3O8L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for AR-V7 Detection by Western Blot After AR/AR-V7-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) and its splice variants play a crucial role in the progression of prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC). One of the most clinically relevant splice variants is AR-V7, which lacks the ligand-binding domain, rendering it constitutively active and a key driver of resistance to androgen deprivation therapies.[1][2][3][4][5] The hypothetical small molecule inhibitor, AR/AR-V7-IN-1, is designed to target both full-length AR (AR-FL) and AR-V7, offering a potential therapeutic strategy to overcome resistance.
These application notes provide a detailed protocol for the detection and quantification of AR-V7 protein levels by Western blot in prostate cancer cell lines following treatment with this compound. This protocol is essential for elucidating the compound's mechanism of action and evaluating its efficacy in preclinical models.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the androgen receptor signaling pathway, highlighting the role of AR-V7 and the intended target of this compound.
Caption: AR Signaling and this compound Inhibition.
The experimental workflow for assessing the effect of this compound on AR-V7 protein expression is outlined below.
Caption: Western Blot Workflow for AR-V7 Detection.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 for 22Rv1, DMEM for VCaP) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Treatment with this compound:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent) in parallel.
-
Remove the old medium and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[12][13]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[13][14]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[13]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[12][15][16]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.[12]
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][17][18]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against AR-V7 diluted in the blocking buffer. Recommended antibodies and starting dilutions are provided in the table below. Incubate overnight at 4°C with gentle agitation.[13][14][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13][18]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13][18]
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a CCD camera-based imaging system or X-ray film.[14]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the AR-V7 band intensity to a loading control (e.g., β-actin, GAPDH, or Vinculin) to account for variations in protein loading.[14]
-
Express the results as a fold change relative to the vehicle-treated control.
-
Data Presentation
Summarize all quantitative data from the Western blot analysis into a clearly structured table for easy comparison of the effects of this compound.
Table 1: Relative AR-V7 Protein Expression in 22Rv1 Cells Following 24-hour this compound Treatment
| Treatment Group | Concentration (µM) | Relative AR-V7 Expression (Fold Change vs. Vehicle) | Standard Deviation | p-value |
| Vehicle Control | 0 | 1.00 | 0.12 | - |
| This compound | 1 | 0.75 | 0.09 | <0.05 |
| This compound | 5 | 0.42 | 0.05 | <0.01 |
| This compound | 10 | 0.15 | 0.03 | <0.001 |
Table 2: Recommended Antibodies for AR-V7 Detection
| Antibody (Clone) | Host Species | Applications | Supplier | Catalog Number | Recommended Dilution |
| Anti-AR-V7 (EPR15656-290) | Rabbit Monoclonal | WB, ICC/IF, Flow Cytometry | Abcam | ab273500 | 1:1000 |
| Anti-AR-V7 (RM7) | Rabbit Monoclonal | WB, IHC, ICC, IP, ChIP | RevMAb Biosciences | 31-1109-00 | 1:500 - 1:1000 |
| Anti-AR-V7 (DHH-1) | Rabbit Monoclonal | WB, IHC | NSJ Bioreagents | RQ4683 | 1:500 - 1:2000 |
| Anti-AR-V7 (E3O8L) | Rabbit Monoclonal | WB, Simple Western, IP, ChIP | Cell Signaling Technology | 19672 | 1:1000 |
Table 3: Reagents and Buffers
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |
| Protease/Phosphatase Inhibitors | Commercially available cocktails |
| Laemmli Sample Buffer (4X) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol |
| Running Buffer (10X) | 250 mM Tris, 1.92 M glycine, 1% SDS |
| Transfer Buffer (10X) | 250 mM Tris, 1.92 M glycine, 20% methanol |
| TBST (10X) | 200 mM Tris, 1.5 M NaCl, 1% Tween 20 |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
References
- 1. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nsjbio.com [nsjbio.com]
- 7. revmab.com [revmab.com]
- 8. Androgen Receptor and Its Splicing Variant 7 Expression in Peripheral Blood Mononuclear Cells and in Circulating Tumor Cells in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen Receptor (AR-V7 Specific) (E3O8L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Immunofluorescence Staining of AR-V7 with AR/AR-V7-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunofluorescent detection of the Androgen Receptor splice variant 7 (AR-V7) in prostate cancer cells and a proposed experimental approach to investigate the effects of the inhibitor AR/AR-V7-IN-1 on AR-V7 expression and localization.
Introduction
The Androgen Receptor (AR) signaling pathway is a critical driver of prostate cancer progression.[1][2] A significant challenge in the treatment of advanced prostate cancer is the emergence of resistance to androgen deprivation therapies. This resistance is often mediated by the expression of constitutively active AR splice variants, most notably AR-V7.[3][4] AR-V7 lacks the ligand-binding domain, rendering it insensitive to conventional anti-androgen therapies.[4] Consequently, AR-V7 has emerged as a key therapeutic target and a biomarker for treatment resistance. The inhibitor this compound has been developed to target both full-length AR and AR-V7.[5]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of AR-V7. This document provides a detailed protocol for IF staining of AR-V7 in prostate cancer cell lines and proposes an experimental workflow to assess the impact of this compound on AR-V7.
Quantitative Data: AR-V7 Expression in Prostate Cancer Cell Lines
The expression of AR-V7 varies across different prostate cancer cell lines. This information is crucial for selecting appropriate positive and negative controls for immunofluorescence experiments.
| Cell Line | AR-V7 mRNA Expression | AR-V7 Protein Expression | Reference |
| 22Rv1 | Positive | Positive | [6][7] |
| VCaP | Positive | Positive | [6] |
| LNCaP | Positive | Not Detected/Very Low | [6][7] |
| LNCaP95 | Positive | Positive | |
| CWR-R1 | Positive | Positive | [6] |
| PC-3 | Negative | Negative | [6][7] |
| DU145 | Negative | Negative | [6] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: Simplified AR/AR-V7 signaling pathway.
Caption: Experimental workflow for AR-V7 immunofluorescence.
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining of AR-V7
This protocol is adapted from standard immunofluorescence procedures and is suitable for visualizing endogenous AR-V7 in prostate cancer cell lines.[8][9]
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1 as a positive control, PC-3 as a negative control)
-
Glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS
-
Primary Antibody: Rabbit anti-AR-V7 specific antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed prostate cancer cells onto glass coverslips or chamber slides and culture until they reach 50-70% confluency.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AR-V7 antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a confocal or fluorescence microscope. AR-V7 is expected to show predominantly nuclear localization.[6]
-
Protocol 2: Investigating the Effect of this compound on AR-V7 Expression and Localization
This experimental protocol is designed to assess the impact of this compound on AR-V7. A similar approach has been shown to be effective for other AR/AR-V7 inhibitors, which were found to decrease both the expression and nuclear localization of AR-V7.[10]
Objective: To determine if treatment with this compound alters the expression level and/or subcellular localization of AR-V7.
Materials:
-
Same as Protocol 1
-
This compound (MedChemExpress, Cat. No. HY-145329)[5]
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed 22Rv1 cells (or another AR-V7 positive cell line) as described in Protocol 1.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Once cells are at the desired confluency, treat them with varying concentrations of this compound (e.g., based on its IC50 of 172.85 nM, concentrations ranging from 100 nM to 5 µM could be tested).[5]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Immunofluorescence Staining:
-
Following the treatment period, proceed with the immunofluorescence staining protocol as described in Protocol 1 (steps 2-10).
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope with consistent settings for all treatment groups.
-
Qualitative Analysis: Visually inspect the images to observe any changes in the subcellular localization of AR-V7 (e.g., a shift from nuclear to cytoplasmic).
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity of AR-V7 in the nucleus and cytoplasm. Compare the mean fluorescence intensity and the nuclear-to-cytoplasmic intensity ratio between the control and inhibitor-treated groups.
-
Expected Outcomes:
Based on the action of similar inhibitors, treatment with this compound may lead to:
-
A decrease in the overall fluorescence intensity of AR-V7, indicating reduced protein expression.
-
A change in the subcellular localization of AR-V7, potentially showing decreased nuclear accumulation.[10]
These protocols provide a framework for the immunofluorescent study of AR-V7 and the preclinical evaluation of targeted inhibitors like this compound, which is critical for the development of novel therapies for castration-resistant prostate cancer.
References
- 1. rarecyte.com [rarecyte.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A novel inhibitor of ARfl and ARv7 induces protein degradation to overcome enzalutamide resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of AR-V7 with AR/AR-V7-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunofluorescent detection of the Androgen Receptor splice variant 7 (AR-V7) in prostate cancer cells and a proposed experimental approach to investigate the effects of the inhibitor AR/AR-V7-IN-1 on AR-V7 expression and localization.
Introduction
The Androgen Receptor (AR) signaling pathway is a critical driver of prostate cancer progression.[1][2] A significant challenge in the treatment of advanced prostate cancer is the emergence of resistance to androgen deprivation therapies. This resistance is often mediated by the expression of constitutively active AR splice variants, most notably AR-V7.[3][4] AR-V7 lacks the ligand-binding domain, rendering it insensitive to conventional anti-androgen therapies.[4] Consequently, AR-V7 has emerged as a key therapeutic target and a biomarker for treatment resistance. The inhibitor this compound has been developed to target both full-length AR and AR-V7.[5]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of AR-V7. This document provides a detailed protocol for IF staining of AR-V7 in prostate cancer cell lines and proposes an experimental workflow to assess the impact of this compound on AR-V7.
Quantitative Data: AR-V7 Expression in Prostate Cancer Cell Lines
The expression of AR-V7 varies across different prostate cancer cell lines. This information is crucial for selecting appropriate positive and negative controls for immunofluorescence experiments.
| Cell Line | AR-V7 mRNA Expression | AR-V7 Protein Expression | Reference |
| 22Rv1 | Positive | Positive | [6][7] |
| VCaP | Positive | Positive | [6] |
| LNCaP | Positive | Not Detected/Very Low | [6][7] |
| LNCaP95 | Positive | Positive | |
| CWR-R1 | Positive | Positive | [6] |
| PC-3 | Negative | Negative | [6][7] |
| DU145 | Negative | Negative | [6] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Caption: Simplified AR/AR-V7 signaling pathway.
Caption: Experimental workflow for AR-V7 immunofluorescence.
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining of AR-V7
This protocol is adapted from standard immunofluorescence procedures and is suitable for visualizing endogenous AR-V7 in prostate cancer cell lines.[8][9]
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1 as a positive control, PC-3 as a negative control)
-
Glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS
-
Primary Antibody: Rabbit anti-AR-V7 specific antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed prostate cancer cells onto glass coverslips or chamber slides and culture until they reach 50-70% confluency.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-AR-V7 antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a confocal or fluorescence microscope. AR-V7 is expected to show predominantly nuclear localization.[6]
-
Protocol 2: Investigating the Effect of this compound on AR-V7 Expression and Localization
This experimental protocol is designed to assess the impact of this compound on AR-V7. A similar approach has been shown to be effective for other AR/AR-V7 inhibitors, which were found to decrease both the expression and nuclear localization of AR-V7.[10]
Objective: To determine if treatment with this compound alters the expression level and/or subcellular localization of AR-V7.
Materials:
-
Same as Protocol 1
-
This compound (MedChemExpress, Cat. No. HY-145329)[5]
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed 22Rv1 cells (or another AR-V7 positive cell line) as described in Protocol 1.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Once cells are at the desired confluency, treat them with varying concentrations of this compound (e.g., based on its IC50 of 172.85 nM, concentrations ranging from 100 nM to 5 µM could be tested).[5]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Immunofluorescence Staining:
-
Following the treatment period, proceed with the immunofluorescence staining protocol as described in Protocol 1 (steps 2-10).
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope with consistent settings for all treatment groups.
-
Qualitative Analysis: Visually inspect the images to observe any changes in the subcellular localization of AR-V7 (e.g., a shift from nuclear to cytoplasmic).
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity of AR-V7 in the nucleus and cytoplasm. Compare the mean fluorescence intensity and the nuclear-to-cytoplasmic intensity ratio between the control and inhibitor-treated groups.
-
Expected Outcomes:
Based on the action of similar inhibitors, treatment with this compound may lead to:
-
A decrease in the overall fluorescence intensity of AR-V7, indicating reduced protein expression.
-
A change in the subcellular localization of AR-V7, potentially showing decreased nuclear accumulation.[10]
These protocols provide a framework for the immunofluorescent study of AR-V7 and the preclinical evaluation of targeted inhibitors like this compound, which is critical for the development of novel therapies for castration-resistant prostate cancer.
References
- 1. rarecyte.com [rarecyte.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A novel inhibitor of ARfl and ARv7 induces protein degradation to overcome enzalutamide resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Determination of AR/AR-V7-IN-1 using a Luciferase Reporter Assay
Topic: Luciferase Reporter Assay for AR/AR-V7-IN-1 Efficacy Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The Androgen Receptor (AR) is a crucial driver of prostate cancer initiation and progression. Therapies targeting the AR's ligand-binding domain (LBD), such as enzalutamide (B1683756), have been pivotal in treating this disease. However, the emergence of resistance, frequently driven by the expression of constitutively active AR splice variants that lack the LBD, presents a significant clinical challenge. The most prominent of these variants is AR-V7.[1][2]
AR-V7 retains the N-terminal domain (NTD) and DNA-binding domain (DBD) but is missing the LBD, rendering it insensitive to traditional anti-androgen therapies.[1][2] Consequently, AR-V7 can independently drive the transcription of AR target genes, promoting tumor growth in a castration-resistant manner. The development of inhibitors that can target both full-length AR (AR-FL) and AR-V7 is a critical unmet need in the treatment of advanced prostate cancer.[3]
This compound is a novel inhibitor designed to target both AR-FL and the AR-V7 splice variant.[4] This document provides a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory activity of this compound on both AR-FL and AR-V7 transcriptional activity. This assay offers a robust and sensitive method for determining the compound's potency and selectivity, which is essential for its preclinical evaluation.
Signaling Pathway and Inhibition
The diagram below illustrates the signaling pathways for both full-length AR and AR-V7, and the proposed mechanism of action for a dual inhibitor like this compound. AR-FL is activated by androgens, leading to its translocation to the nucleus and transcription of target genes. AR-V7, however, is constitutively active and translocates to the nucleus to initiate transcription without the need for ligand binding. This compound is hypothesized to inhibit the transcriptional activity of both AR-FL and AR-V7.
Caption: AR and AR-V7 signaling pathways and inhibition.
Experimental Protocols
Dual Luciferase Reporter Assay for AR-FL and AR-V7 Activity
This protocol is designed to quantify the inhibitory effect of this compound on both ligand-dependent AR-FL and constitutively active AR-V7. The human prostate cancer cell line 22Rv1, which endogenously expresses both AR-FL and AR-V7, is recommended.[5] A dual-luciferase system is employed, with Firefly luciferase reporting AR activity and Renilla luciferase serving as an internal control for normalization of cell viability and transfection efficiency.
Materials:
-
Cell Line: 22Rv1 human prostate cancer cells.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: Phenol red-free RPMI-1640, 10% Charcoal-Stripped FBS (CS-FBS).
-
Reporter Plasmids:
-
pGL4-ARE-Luc2 (Firefly luciferase driven by an Androgen Response Element).
-
pRL-TK (Renilla luciferase driven by a constitutive thymidine (B127349) kinase promoter).
-
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Test Compound: this compound (dissolved in DMSO).
-
Positive Controls: Dihydrotestosterone (DHT) for AR-FL activation.
-
Negative Control: DMSO vehicle.
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Reagents: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.
-
Instrumentation: Luminometer capable of reading 96-well plates.
Procedure:
-
Cell Seeding:
-
Culture 22Rv1 cells in standard culture medium.
-
Trypsinize and resuspend cells in assay medium.
-
Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, combine the ARE-Firefly luciferase reporter (e.g., 100 ng) and the pRL-TK Renilla luciferase control plasmid (e.g., 10 ng).
-
Add the plasmid mix to diluted transfection reagent, incubate, and then add to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium. A typical concentration range would be from 1 nM to 10 µM.
-
For AR-FL inhibition assessment, add the diluted inhibitor to the wells, followed by a final concentration of 1 nM DHT to stimulate AR-FL activity.
-
For AR-V7 inhibition assessment, add only the diluted inhibitor to the wells (no DHT).
-
Include appropriate controls:
-
Vehicle control (DMSO).
-
DHT only (for maximum AR-FL activation).
-
No treatment (for baseline AR-V7 activity).
-
-
Incubate for another 24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Measure Firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the Relative Luciferase Activity (RLU) for each well:
-
RLU = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)
-
-
Normalize the data to the appropriate control:
-
For AR-FL inhibition: % Inhibition = 100 * (1 - (RLU(DHT+Inhibitor) - RLUVehicle) / (RLUDHT - RLUVehicle))
-
For AR-V7 inhibition: % Inhibition = 100 * (1 - (RLUInhibitor) / (RLUNo Treatment))
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the dual-luciferase reporter assay.
Data Presentation
The efficacy of this compound should be summarized in clear, tabular formats to allow for easy comparison with other known inhibitors.
Table 1: Inhibitory Activity (IC50) of this compound and Reference Compounds
| Compound | Target | Luciferase Assay IC50 (µM) | Cell Growth Inhibition IC50 (µM) |
| This compound | AR-FL & AR-V7 | 0.173 [4] | 2.07 (22Rv1) [4] |
| EPI-001 | AR NTD | 37.90[6] | - |
| Compound 16 | AR NTD | 0.12[7] | - |
| Enzalutamide | AR LBD | 0.34[7] | - |
Data presented for reference compounds are from published literature and may have been generated under different experimental conditions.
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition of AR-FL Activity (with DHT) | % Inhibition of AR-V7 Activity (no DHT) |
| 0.001 | 5.2 | 3.8 |
| 0.01 | 15.6 | 12.4 |
| 0.1 | 45.1 | 48.2 |
| 1.0 | 85.3 | 88.9 |
| 10.0 | 98.7 | 99.1 |
This table presents illustrative data based on the reported IC50 value.
Data Analysis Workflow
The logical flow for analyzing the raw luminescence data to determine compound efficacy is outlined below.
Caption: Logical workflow for data analysis.
Conclusion
The luciferase reporter assay is a powerful and highly adaptable tool for characterizing the efficacy of novel inhibitors like this compound that target both full-length AR and its splice variants. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers to assess the potency of such compounds and to generate the robust data necessary for advancing promising candidates in the drug development pipeline for castration-resistant prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted suppression of AR-V7 using PIP5K1α inhibitor overcomes enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Efficacy Determination of AR/AR-V7-IN-1 using a Luciferase Reporter Assay
Topic: Luciferase Reporter Assay for AR/AR-V7-IN-1 Efficacy Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The Androgen Receptor (AR) is a crucial driver of prostate cancer initiation and progression. Therapies targeting the AR's ligand-binding domain (LBD), such as enzalutamide, have been pivotal in treating this disease. However, the emergence of resistance, frequently driven by the expression of constitutively active AR splice variants that lack the LBD, presents a significant clinical challenge. The most prominent of these variants is AR-V7.[1][2]
AR-V7 retains the N-terminal domain (NTD) and DNA-binding domain (DBD) but is missing the LBD, rendering it insensitive to traditional anti-androgen therapies.[1][2] Consequently, AR-V7 can independently drive the transcription of AR target genes, promoting tumor growth in a castration-resistant manner. The development of inhibitors that can target both full-length AR (AR-FL) and AR-V7 is a critical unmet need in the treatment of advanced prostate cancer.[3]
This compound is a novel inhibitor designed to target both AR-FL and the AR-V7 splice variant.[4] This document provides a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory activity of this compound on both AR-FL and AR-V7 transcriptional activity. This assay offers a robust and sensitive method for determining the compound's potency and selectivity, which is essential for its preclinical evaluation.
Signaling Pathway and Inhibition
The diagram below illustrates the signaling pathways for both full-length AR and AR-V7, and the proposed mechanism of action for a dual inhibitor like this compound. AR-FL is activated by androgens, leading to its translocation to the nucleus and transcription of target genes. AR-V7, however, is constitutively active and translocates to the nucleus to initiate transcription without the need for ligand binding. This compound is hypothesized to inhibit the transcriptional activity of both AR-FL and AR-V7.
Caption: AR and AR-V7 signaling pathways and inhibition.
Experimental Protocols
Dual Luciferase Reporter Assay for AR-FL and AR-V7 Activity
This protocol is designed to quantify the inhibitory effect of this compound on both ligand-dependent AR-FL and constitutively active AR-V7. The human prostate cancer cell line 22Rv1, which endogenously expresses both AR-FL and AR-V7, is recommended.[5] A dual-luciferase system is employed, with Firefly luciferase reporting AR activity and Renilla luciferase serving as an internal control for normalization of cell viability and transfection efficiency.
Materials:
-
Cell Line: 22Rv1 human prostate cancer cells.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: Phenol red-free RPMI-1640, 10% Charcoal-Stripped FBS (CS-FBS).
-
Reporter Plasmids:
-
pGL4-ARE-Luc2 (Firefly luciferase driven by an Androgen Response Element).
-
pRL-TK (Renilla luciferase driven by a constitutive thymidine kinase promoter).
-
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Test Compound: this compound (dissolved in DMSO).
-
Positive Controls: Dihydrotestosterone (DHT) for AR-FL activation.
-
Negative Control: DMSO vehicle.
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Reagents: Dual-Luciferase® Reporter Assay System (Promega) or equivalent.
-
Instrumentation: Luminometer capable of reading 96-well plates.
Procedure:
-
Cell Seeding:
-
Culture 22Rv1 cells in standard culture medium.
-
Trypsinize and resuspend cells in assay medium.
-
Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, combine the ARE-Firefly luciferase reporter (e.g., 100 ng) and the pRL-TK Renilla luciferase control plasmid (e.g., 10 ng).
-
Add the plasmid mix to diluted transfection reagent, incubate, and then add to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay medium. A typical concentration range would be from 1 nM to 10 µM.
-
For AR-FL inhibition assessment, add the diluted inhibitor to the wells, followed by a final concentration of 1 nM DHT to stimulate AR-FL activity.
-
For AR-V7 inhibition assessment, add only the diluted inhibitor to the wells (no DHT).
-
Include appropriate controls:
-
Vehicle control (DMSO).
-
DHT only (for maximum AR-FL activation).
-
No treatment (for baseline AR-V7 activity).
-
-
Incubate for another 24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Measure Firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the Relative Luciferase Activity (RLU) for each well:
-
RLU = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)
-
-
Normalize the data to the appropriate control:
-
For AR-FL inhibition: % Inhibition = 100 * (1 - (RLU(DHT+Inhibitor) - RLUVehicle) / (RLUDHT - RLUVehicle))
-
For AR-V7 inhibition: % Inhibition = 100 * (1 - (RLUInhibitor) / (RLUNo Treatment))
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the dual-luciferase reporter assay.
Data Presentation
The efficacy of this compound should be summarized in clear, tabular formats to allow for easy comparison with other known inhibitors.
Table 1: Inhibitory Activity (IC50) of this compound and Reference Compounds
| Compound | Target | Luciferase Assay IC50 (µM) | Cell Growth Inhibition IC50 (µM) |
| This compound | AR-FL & AR-V7 | 0.173 [4] | 2.07 (22Rv1) [4] |
| EPI-001 | AR NTD | 37.90[6] | - |
| Compound 16 | AR NTD | 0.12[7] | - |
| Enzalutamide | AR LBD | 0.34[7] | - |
Data presented for reference compounds are from published literature and may have been generated under different experimental conditions.
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Inhibition of AR-FL Activity (with DHT) | % Inhibition of AR-V7 Activity (no DHT) |
| 0.001 | 5.2 | 3.8 |
| 0.01 | 15.6 | 12.4 |
| 0.1 | 45.1 | 48.2 |
| 1.0 | 85.3 | 88.9 |
| 10.0 | 98.7 | 99.1 |
This table presents illustrative data based on the reported IC50 value.
Data Analysis Workflow
The logical flow for analyzing the raw luminescence data to determine compound efficacy is outlined below.
Caption: Logical workflow for data analysis.
Conclusion
The luciferase reporter assay is a powerful and highly adaptable tool for characterizing the efficacy of novel inhibitors like this compound that target both full-length AR and its splice variants. The protocols and data presentation formats outlined in these application notes provide a comprehensive framework for researchers to assess the potency of such compounds and to generate the robust data necessary for advancing promising candidates in the drug development pipeline for castration-resistant prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted suppression of AR-V7 using PIP5K1α inhibitor overcomes enzalutamide resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Covalent Destabilizing Degrader of AR and AR-V7 in Androgen-Independent Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Determining the IC50 of AR/AR-V7-IN-1 in LNCaP and 22RV1 Prostate Cancer Cell Lines
Introduction
The Androgen Receptor (AR) is a critical driver of prostate cancer cell growth and survival. Therapies targeting the AR's ligand-binding domain (LBD) are initially effective, but resistance often develops, leading to castration-resistant prostate cancer (CRPC). A key mechanism of this resistance is the expression of AR splice variants (AR-Vs), most notably AR-V7.[1][2] The AR-V7 variant lacks the LBD, rendering it constitutively active and insensitive to LBD-targeting drugs like enzalutamide.[3][4] The 22RV1 cell line, which expresses both full-length AR (AR-FL) and AR-V7, is a crucial model for CRPC, while the LNCaP cell line, expressing AR-FL, represents an androgen-sensitive state.[2][5]
AR/AR-V7-IN-1 is an inhibitor that targets both AR-FL and the AR-V7 splice variant.[6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in LNCaP and 22RV1 cells using a standard cell viability assay.
Principle of the Assay
The IC50 value is determined by treating cultured prostate cancer cells with serially diluted concentrations of this compound. After a defined incubation period, cell viability is measured using a colorimetric method such as the MTT assay. In this assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[7] By plotting cell viability against the logarithm of the compound concentration, a dose-response curve is generated, from which the IC50 value is calculated.
Summary of this compound Activity
The inhibitory effect of this compound on cell growth was quantified in both androgen-sensitive (LNCaP) and castration-resistant (22RV1) prostate cancer cell lines. The 22RV1 cell line, which expresses the resistant AR-V7 variant, showed higher sensitivity to the inhibitor.
| Cell Line | Relevant AR Status | This compound IC50 (µM) |
| LNCaP | Expresses full-length AR (AR-FL) | 4.87[6] |
| 22RV1 | Expresses both AR-FL and AR-V7 | 2.07[6] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: LNCaP and 22RV1 human prostate cancer cells
-
Culture Media: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 490-570 nm)
-
Multichannel pipette
-
Cell Culture Maintenance
-
Culture LNCaP and 22RV1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at an appropriate density.
IC50 Determination via MTT Assay
This protocol is adapted for a 96-well plate format.
Day 1: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells treated with medium containing only DMSO as the vehicle control.
-
Return the plate to the incubator and incubate for the desired time period (e.g., 72 hours).
Day 5: Cell Viability Measurement
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
Data Analysis and IC50 Calculation
-
Subtract the average absorbance of blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Use graphing software (e.g., GraphPad Prism) to plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Visualizations
Caption: Workflow for determining the IC50 of a test compound in cultured cells.
Caption: Inhibition of Androgen Receptor (AR) and AR-V7 signaling pathways.
References
- 1. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer [mdpi.com]
- 4. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: Determining the IC50 of AR/AR-V7-IN-1 in LNCaP and 22RV1 Prostate Cancer Cell Lines
Introduction
The Androgen Receptor (AR) is a critical driver of prostate cancer cell growth and survival. Therapies targeting the AR's ligand-binding domain (LBD) are initially effective, but resistance often develops, leading to castration-resistant prostate cancer (CRPC). A key mechanism of this resistance is the expression of AR splice variants (AR-Vs), most notably AR-V7.[1][2] The AR-V7 variant lacks the LBD, rendering it constitutively active and insensitive to LBD-targeting drugs like enzalutamide.[3][4] The 22RV1 cell line, which expresses both full-length AR (AR-FL) and AR-V7, is a crucial model for CRPC, while the LNCaP cell line, expressing AR-FL, represents an androgen-sensitive state.[2][5]
AR/AR-V7-IN-1 is an inhibitor that targets both AR-FL and the AR-V7 splice variant.[6] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in LNCaP and 22RV1 cells using a standard cell viability assay.
Principle of the Assay
The IC50 value is determined by treating cultured prostate cancer cells with serially diluted concentrations of this compound. After a defined incubation period, cell viability is measured using a colorimetric method such as the MTT assay. In this assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[7] By plotting cell viability against the logarithm of the compound concentration, a dose-response curve is generated, from which the IC50 value is calculated.
Summary of this compound Activity
The inhibitory effect of this compound on cell growth was quantified in both androgen-sensitive (LNCaP) and castration-resistant (22RV1) prostate cancer cell lines. The 22RV1 cell line, which expresses the resistant AR-V7 variant, showed higher sensitivity to the inhibitor.
| Cell Line | Relevant AR Status | This compound IC50 (µM) |
| LNCaP | Expresses full-length AR (AR-FL) | 4.87[6] |
| 22RV1 | Expresses both AR-FL and AR-V7 | 2.07[6] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: LNCaP and 22RV1 human prostate cancer cells
-
Culture Media: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 490-570 nm)
-
Multichannel pipette
-
Cell Culture Maintenance
-
Culture LNCaP and 22RV1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at an appropriate density.
IC50 Determination via MTT Assay
This protocol is adapted for a 96-well plate format.
Day 1: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells treated with medium containing only DMSO as the vehicle control.
-
Return the plate to the incubator and incubate for the desired time period (e.g., 72 hours).
Day 5: Cell Viability Measurement
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
Data Analysis and IC50 Calculation
-
Subtract the average absorbance of blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Use graphing software (e.g., GraphPad Prism) to plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Visualizations
Caption: Workflow for determining the IC50 of a test compound in cultured cells.
Caption: Inhibition of Androgen Receptor (AR) and AR-V7 signaling pathways.
References
- 1. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer [mdpi.com]
- 4. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application of AR/AR-V7-IN-1 in Androgen Receptor Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer. A significant challenge in treating castration-resistant prostate cancer (CRPC) is the emergence of constitutively active AR splice variants, most notably Androgen Receptor Splice Variant 7 (AR-V7). AR-V7 lacks the ligand-binding domain (LBD), the target of current anti-androgen therapies like enzalutamide, rendering them ineffective.[1][2][3] This has spurred the development of novel inhibitors that can target both full-length AR (AR-FL) and AR-V7. AR/AR-V7-IN-1 is a potent inhibitor of both AR and AR-V7, offering a promising therapeutic strategy for CRPC.[4] This document provides detailed application notes and protocols for the use of this compound in studying the AR signaling pathway.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and the expression of its target, AR-V7, in relevant preclinical models.
Table 1: In Vitro Activity of this compound [4]
| Parameter | Cell Line | Value |
| AR/AR-V7 Inhibition (IC50) | - | 172.85 nM |
| Cell Growth Inhibition (IC50) | LNCaP | 4.87 µM |
| 22Rv1 | 2.07 µM |
Table 2: In Vivo Efficacy of an AR/AR-V7 Degrader (VNPP433-3β) in 22Rv1 Xenograft Model
| Treatment Group | Dosage | Tumor Volume Inhibition |
| Vehicle | - | - |
| VNPP433-3β | 10 mg/kg | Significant inhibition |
| VNPP433-3β | 20 mg/kg | Stronger inhibition |
Note: Data for a similar AR/AR-V7 degrader, VNPP433-3β, is presented here as a surrogate for the in vivo efficacy of this compound, which has been shown to exhibit effective tumor growth inhibition in a 22RV1 xenograft study.[4]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the AR signaling pathway, highlighting the role of AR-FL and the emergence of AR-V7, which bypasses conventional therapies. This compound acts by inhibiting the activity of both these forms of the androgen receptor.
References
- 1. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Androgen Receptor Splicing in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application of AR/AR-V7-IN-1 in Androgen Receptor Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) signaling pathway is a critical driver in the development and progression of prostate cancer. A significant challenge in treating castration-resistant prostate cancer (CRPC) is the emergence of constitutively active AR splice variants, most notably Androgen Receptor Splice Variant 7 (AR-V7). AR-V7 lacks the ligand-binding domain (LBD), the target of current anti-androgen therapies like enzalutamide, rendering them ineffective.[1][2][3] This has spurred the development of novel inhibitors that can target both full-length AR (AR-FL) and AR-V7. AR/AR-V7-IN-1 is a potent inhibitor of both AR and AR-V7, offering a promising therapeutic strategy for CRPC.[4] This document provides detailed application notes and protocols for the use of this compound in studying the AR signaling pathway.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and the expression of its target, AR-V7, in relevant preclinical models.
Table 1: In Vitro Activity of this compound [4]
| Parameter | Cell Line | Value |
| AR/AR-V7 Inhibition (IC50) | - | 172.85 nM |
| Cell Growth Inhibition (IC50) | LNCaP | 4.87 µM |
| 22Rv1 | 2.07 µM |
Table 2: In Vivo Efficacy of an AR/AR-V7 Degrader (VNPP433-3β) in 22Rv1 Xenograft Model
| Treatment Group | Dosage | Tumor Volume Inhibition |
| Vehicle | - | - |
| VNPP433-3β | 10 mg/kg | Significant inhibition |
| VNPP433-3β | 20 mg/kg | Stronger inhibition |
Note: Data for a similar AR/AR-V7 degrader, VNPP433-3β, is presented here as a surrogate for the in vivo efficacy of this compound, which has been shown to exhibit effective tumor growth inhibition in a 22RV1 xenograft study.[4]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the AR signaling pathway, highlighting the role of AR-FL and the emergence of AR-V7, which bypasses conventional therapies. This compound acts by inhibiting the activity of both these forms of the androgen receptor.
References
- 1. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Androgen Receptor Splicing in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
AR/AR-V7-IN-1 solubility issues in DMSO and cell media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with AR/AR-V7-IN-1 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the Androgen Receptor splice variant 7 (AR-V7). AR-V7 is a constitutively active form of the androgen receptor that lacks the ligand-binding domain and is a key driver of resistance to anti-androgen therapies in prostate cancer. By inhibiting AR-V7, this compound is being investigated for its potential to overcome this resistance.
Q2: I'm having trouble dissolving this compound. What are its general solubility properties?
A2: this compound is a hydrophobic molecule, which means it has high solubility in organic solvents like DMSO but very limited solubility in aqueous solutions such as cell culture media. This is a common challenge with many small molecule inhibitors.[1][2]
Q3: What is the maximum solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO is approximately 83.33 mg/mL, which corresponds to a molar concentration of about 211.45 mM.[3]
Q4: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is causing this?
A4: This phenomenon, often called "solvent shock," is the most common issue when working with hydrophobic compounds.[1] It occurs when a concentrated DMSO stock solution is rapidly diluted into an aqueous medium. The DMSO disperses, leaving the insoluble compound to crash out of solution. Other potential causes include:
-
High Final Concentration: Your target concentration in the media may exceed the compound's aqueous solubility limit.[1]
-
Improper Dissolution: The initial stock solution in DMSO may not have been fully dissolved.[1]
-
Media Components: Interactions with salts, proteins, or other components in your specific cell culture medium can affect solubility.[4][5]
-
Temperature and pH: Shifts in temperature or pH can alter the solubility of the compound.[1][6]
Troubleshooting Guide
Issue 1: this compound powder will not fully dissolve in DMSO.
-
Initial Troubleshooting Steps:
-
Advanced Troubleshooting:
-
Solvent Purity: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for some compounds.[9]
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution into cell culture media.
This is the most frequent challenge. The key is to minimize the "solvent shock" and maintain a low final DMSO concentration.
-
Core Strategy: Intermediate Dilution
-
Workflow for Minimizing Precipitation
Caption: Workflow to prevent precipitation during dilution.
-
Additional Optimization Steps:
-
Lower the Final Concentration: Your desired concentration might be above the solubility limit. Perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect.[1]
-
Check Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is best practice to keep the final DMSO concentration at or below 0.1%, and almost always below 0.5%.[2][9]
-
Serum Content: If you are using low-serum or serum-free media, solubility issues can be more pronounced. Serum proteins can sometimes help to solubilize hydrophobic compounds.[1]
-
Quantitative Data Summary
| Parameter | Solvent/Medium | Value | Source |
| Chemical Name | N/A | 4-[4-(4,5-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine | [3] |
| Molecular Weight | N/A | 394.09 g/mol | [3] |
| Solubility (In Vitro) | DMSO | ~83.33 mg/mL (~211.45 mM) | [3] |
| Recommended Final DMSO % | Cell Culture Media | ≤ 0.1% (ideal), < 0.5% (acceptable) | [2][9] |
| Storage (Powder) | -20°C | 3 years | [3] |
| Storage (In Solvent) | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder (MW: 394.09)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator bath
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, you will need:
-
50 mmol/L * 0.001 L * 394.09 g/mol = 0.0197 g = 19.7 mg
-
-
Weighing: Carefully weigh out 19.7 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication (if needed): If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.[8]
-
Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[3]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure (for 10 mL final volume):
-
Calculate Final DMSO %: The final DMSO concentration will be 10 µM / 50 mM * 100% = 0.02%. This is well below the recommended toxicity limit.
-
Prepare Intermediate Dilution:
-
In a sterile tube, add 98 µL of pre-warmed complete medium.
-
Add 2 µL of the 50 mM DMSO stock solution to the medium.
-
Gently pipette up and down to mix. This creates a 1:50 dilution, resulting in a 1 mM intermediate stock.
-
-
Prepare Final Working Solution:
-
Add 9.9 mL of pre-warmed complete medium to a new sterile 15 mL conical tube.
-
Add 100 µL of the 1 mM intermediate stock to the 9.9 mL of medium.
-
-
Final Mixing: Cap the tube and gently invert 5-10 times to ensure a homogenous solution. Do not vortex, as this can damage media components.
-
Application: Use the final 10 µM working solution to treat your cells immediately.
Signaling Pathway Context
This compound targets a critical node in androgen receptor signaling, particularly in the context of castration-resistant prostate cancer (CRPC).
Caption: Simplified Androgen Receptor (AR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ar-V7-IN-1 I CAS#: 2230880-25-6 I inhibitor of Ar-V7 I InvivoChem [invivochem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
AR/AR-V7-IN-1 solubility issues in DMSO and cell media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with AR/AR-V7-IN-1 in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the Androgen Receptor splice variant 7 (AR-V7). AR-V7 is a constitutively active form of the androgen receptor that lacks the ligand-binding domain and is a key driver of resistance to anti-androgen therapies in prostate cancer. By inhibiting AR-V7, this compound is being investigated for its potential to overcome this resistance.
Q2: I'm having trouble dissolving this compound. What are its general solubility properties?
A2: this compound is a hydrophobic molecule, which means it has high solubility in organic solvents like DMSO but very limited solubility in aqueous solutions such as cell culture media. This is a common challenge with many small molecule inhibitors.[1][2]
Q3: What is the maximum solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO is approximately 83.33 mg/mL, which corresponds to a molar concentration of about 211.45 mM.[3]
Q4: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is causing this?
A4: This phenomenon, often called "solvent shock," is the most common issue when working with hydrophobic compounds.[1] It occurs when a concentrated DMSO stock solution is rapidly diluted into an aqueous medium. The DMSO disperses, leaving the insoluble compound to crash out of solution. Other potential causes include:
-
High Final Concentration: Your target concentration in the media may exceed the compound's aqueous solubility limit.[1]
-
Improper Dissolution: The initial stock solution in DMSO may not have been fully dissolved.[1]
-
Media Components: Interactions with salts, proteins, or other components in your specific cell culture medium can affect solubility.[4][5]
-
Temperature and pH: Shifts in temperature or pH can alter the solubility of the compound.[1][6]
Troubleshooting Guide
Issue 1: this compound powder will not fully dissolve in DMSO.
-
Initial Troubleshooting Steps:
-
Advanced Troubleshooting:
-
Solvent Purity: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for some compounds.[9]
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution into cell culture media.
This is the most frequent challenge. The key is to minimize the "solvent shock" and maintain a low final DMSO concentration.
-
Core Strategy: Intermediate Dilution
-
Workflow for Minimizing Precipitation
Caption: Workflow to prevent precipitation during dilution.
-
Additional Optimization Steps:
-
Lower the Final Concentration: Your desired concentration might be above the solubility limit. Perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect.[1]
-
Check Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. It is best practice to keep the final DMSO concentration at or below 0.1%, and almost always below 0.5%.[2][9]
-
Serum Content: If you are using low-serum or serum-free media, solubility issues can be more pronounced. Serum proteins can sometimes help to solubilize hydrophobic compounds.[1]
-
Quantitative Data Summary
| Parameter | Solvent/Medium | Value | Source |
| Chemical Name | N/A | 4-[4-(4,5-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine | [3] |
| Molecular Weight | N/A | 394.09 g/mol | [3] |
| Solubility (In Vitro) | DMSO | ~83.33 mg/mL (~211.45 mM) | [3] |
| Recommended Final DMSO % | Cell Culture Media | ≤ 0.1% (ideal), < 0.5% (acceptable) | [2][9] |
| Storage (Powder) | -20°C | 3 years | [3] |
| Storage (In Solvent) | -80°C | 6 months | [3] |
| -20°C | 1 month | [3] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder (MW: 394.09)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator bath
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, you will need:
-
50 mmol/L * 0.001 L * 394.09 g/mol = 0.0197 g = 19.7 mg
-
-
Weighing: Carefully weigh out 19.7 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication (if needed): If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.[8]
-
Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[3]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure (for 10 mL final volume):
-
Calculate Final DMSO %: The final DMSO concentration will be 10 µM / 50 mM * 100% = 0.02%. This is well below the recommended toxicity limit.
-
Prepare Intermediate Dilution:
-
In a sterile tube, add 98 µL of pre-warmed complete medium.
-
Add 2 µL of the 50 mM DMSO stock solution to the medium.
-
Gently pipette up and down to mix. This creates a 1:50 dilution, resulting in a 1 mM intermediate stock.
-
-
Prepare Final Working Solution:
-
Add 9.9 mL of pre-warmed complete medium to a new sterile 15 mL conical tube.
-
Add 100 µL of the 1 mM intermediate stock to the 9.9 mL of medium.
-
-
Final Mixing: Cap the tube and gently invert 5-10 times to ensure a homogenous solution. Do not vortex, as this can damage media components.
-
Application: Use the final 10 µM working solution to treat your cells immediately.
Signaling Pathway Context
This compound targets a critical node in androgen receptor signaling, particularly in the context of castration-resistant prostate cancer (CRPC).
Caption: Simplified Androgen Receptor (AR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ar-V7-IN-1 I CAS#: 2230880-25-6 I inhibitor of Ar-V7 I InvivoChem [invivochem.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: Optimizing AR/AR-V7-IN-1 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of AR/AR-V7-IN-1 concentration in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. Based on available data, a starting range of 1 µM to 10 µM is recommended for cell viability assays in prostate cancer cell lines like LNCaP and 22RV1. The half-maximal inhibitory concentration (IC50) has been reported to be approximately 4.87 μM in LNCaP cells and 2.07 μM in 22RV1 cells. For other assays, such as western blotting or qPCR, a concentration that elicits a clear biological response without causing excessive cytotoxicity should be chosen based on the dose-response curve.
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment duration is dependent on the specific endpoint being measured. For cell viability assays, a 72-hour treatment is a common starting point. For assays measuring changes in protein expression (Western Blot) or gene expression (qPCR), shorter time points such as 24 or 48 hours may be sufficient to observe significant changes in the expression of AR, AR-V7, and their downstream targets. A time-course experiment is recommended to determine the optimal incubation time for your specific research question.
Q3: My this compound is precipitating in the cell culture medium. What can I do?
A3: Precipitation of hydrophobic compounds in aqueous solutions is a common issue. Here are some troubleshooting steps:
-
Solvent Choice: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before adding it to the medium.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Gentle sonication of the stock solution can aid in dissolving any small precipitates.
-
Warming: Briefly warming the stock solution to 37°C before dilution may improve solubility.
-
Serum Concentration: If compatible with your experimental design, increasing the serum concentration in the medium can help to solubilize the compound.
Q4: I am not observing the expected decrease in AR-V7 protein levels after treatment with this compound. What could be the reason?
A4: Several factors could contribute to this observation:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit AR-V7. Refer to your dose-response data to select an appropriate concentration.
-
Incorrect Treatment Duration: The treatment time may be too short to see a significant reduction in protein levels. Consider a longer incubation period.
-
Cell Line Specifics: The expression levels and stability of AR-V7 can vary between different cell lines. Confirm the expression of AR-V7 in your chosen cell line.
-
Antibody Quality: Ensure that the primary antibody used for Western blotting is specific and sensitive for AR-V7. Validate your antibody using appropriate positive and negative controls.
Q5: What are some key downstream targets I can measure to confirm the activity of this compound?
A5: AR and AR-V7 regulate the expression of several downstream genes involved in prostate cancer progression. Measuring the expression of these targets can serve as a readout for this compound activity. Key target genes include those involved in cell proliferation and survival. For instance, AR-V7 has been shown to upregulate genes such as NUP210 and SLC3A2, which are implicated in castration-resistant prostate cancer (CRPC) proliferation.[1][2] Monitoring the expression of these genes by qPCR or the corresponding proteins by Western blot can confirm the inhibitory effect of your compound.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | - Visually inspect the drug solution for any precipitation before adding it to the cells. - Prepare fresh dilutions from a concentrated stock solution for each experiment. - Consider using a different solvent or a co-solvent system to improve solubility. |
| Cell Seeding Density | - Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the treatment period. - Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Assay Variability | - Ensure thorough mixing of the cell suspension before seeding to have a uniform cell number in each well. - Use a multichannel pipette for adding reagents to minimize pipetting errors. - Include appropriate controls (vehicle-treated and untreated cells) in every experiment. |
Problem: High background or non-specific bands in Western blot for AR-V7.
| Potential Cause | Troubleshooting Steps |
| Antibody Specificity | - Use an AR-V7 specific antibody that has been validated for Western blotting. - Include positive (e.g., 22RV1 cell lysate) and negative (e.g., LNCaP cell lysate) controls to confirm antibody specificity. |
| Blocking Inefficiency | - Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST). |
| Washing Steps | - Increase the number and duration of washing steps to remove non-specifically bound antibodies. |
Data Presentation
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Treatment Duration |
| LNCaP | Cell Growth | 4.87 | Not Specified |
| 22RV1 | Cell Growth | 2.07 | Not Specified |
Note: This data is based on currently available information and may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22RV1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the desired duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR-V7, full-length AR, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., AR-V7, NUP210, SLC3A2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualizations
Caption: AR/AR-V7 Signaling Pathway and Inhibition.
Caption: In Vitro Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Technical Support Center: Optimizing AR/AR-V7-IN-1 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of AR/AR-V7-IN-1 concentration in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and assay. Based on available data, a starting range of 1 µM to 10 µM is recommended for cell viability assays in prostate cancer cell lines like LNCaP and 22RV1. The half-maximal inhibitory concentration (IC50) has been reported to be approximately 4.87 μM in LNCaP cells and 2.07 μM in 22RV1 cells. For other assays, such as western blotting or qPCR, a concentration that elicits a clear biological response without causing excessive cytotoxicity should be chosen based on the dose-response curve.
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment duration is dependent on the specific endpoint being measured. For cell viability assays, a 72-hour treatment is a common starting point. For assays measuring changes in protein expression (Western Blot) or gene expression (qPCR), shorter time points such as 24 or 48 hours may be sufficient to observe significant changes in the expression of AR, AR-V7, and their downstream targets. A time-course experiment is recommended to determine the optimal incubation time for your specific research question.
Q3: My this compound is precipitating in the cell culture medium. What can I do?
A3: Precipitation of hydrophobic compounds in aqueous solutions is a common issue. Here are some troubleshooting steps:
-
Solvent Choice: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before adding it to the medium.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Gentle sonication of the stock solution can aid in dissolving any small precipitates.
-
Warming: Briefly warming the stock solution to 37°C before dilution may improve solubility.
-
Serum Concentration: If compatible with your experimental design, increasing the serum concentration in the medium can help to solubilize the compound.
Q4: I am not observing the expected decrease in AR-V7 protein levels after treatment with this compound. What could be the reason?
A4: Several factors could contribute to this observation:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit AR-V7. Refer to your dose-response data to select an appropriate concentration.
-
Incorrect Treatment Duration: The treatment time may be too short to see a significant reduction in protein levels. Consider a longer incubation period.
-
Cell Line Specifics: The expression levels and stability of AR-V7 can vary between different cell lines. Confirm the expression of AR-V7 in your chosen cell line.
-
Antibody Quality: Ensure that the primary antibody used for Western blotting is specific and sensitive for AR-V7. Validate your antibody using appropriate positive and negative controls.
Q5: What are some key downstream targets I can measure to confirm the activity of this compound?
A5: AR and AR-V7 regulate the expression of several downstream genes involved in prostate cancer progression. Measuring the expression of these targets can serve as a readout for this compound activity. Key target genes include those involved in cell proliferation and survival. For instance, AR-V7 has been shown to upregulate genes such as NUP210 and SLC3A2, which are implicated in castration-resistant prostate cancer (CRPC) proliferation.[1][2] Monitoring the expression of these genes by qPCR or the corresponding proteins by Western blot can confirm the inhibitory effect of your compound.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | - Visually inspect the drug solution for any precipitation before adding it to the cells. - Prepare fresh dilutions from a concentrated stock solution for each experiment. - Consider using a different solvent or a co-solvent system to improve solubility. |
| Cell Seeding Density | - Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the treatment period. - Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Assay Variability | - Ensure thorough mixing of the cell suspension before seeding to have a uniform cell number in each well. - Use a multichannel pipette for adding reagents to minimize pipetting errors. - Include appropriate controls (vehicle-treated and untreated cells) in every experiment. |
Problem: High background or non-specific bands in Western blot for AR-V7.
| Potential Cause | Troubleshooting Steps |
| Antibody Specificity | - Use an AR-V7 specific antibody that has been validated for Western blotting. - Include positive (e.g., 22RV1 cell lysate) and negative (e.g., LNCaP cell lysate) controls to confirm antibody specificity. |
| Blocking Inefficiency | - Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST). |
| Washing Steps | - Increase the number and duration of washing steps to remove non-specifically bound antibodies. |
Data Presentation
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Treatment Duration |
| LNCaP | Cell Growth | 4.87 | Not Specified |
| 22RV1 | Cell Growth | 2.07 | Not Specified |
Note: This data is based on currently available information and may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, 22RV1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the desired duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR-V7, full-length AR, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., AR-V7, NUP210, SLC3A2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualizations
Caption: AR/AR-V7 Signaling Pathway and Inhibition.
Caption: In Vitro Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
Technical Support Center: Stabilizing AR, AR-V7, and AR/AR-V7-IN-1 in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the full-length androgen receptor (AR), its splice variant AR-V7, and related fusion proteins like AR/AR-V7-IN-1 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My AR/AR-V7 protein appears degraded on my Western blot, showing multiple lower molecular weight bands. What are the common causes?
A1: Protein degradation during sample preparation is a frequent issue. The primary culprits are endogenous proteases released during cell lysis.[1][2] Inadequate sample handling, such as prolonged storage at inappropriate temperatures or repeated freeze-thaw cycles, can also contribute to degradation.[1][3] Some proteins are inherently less stable, and their degradation can occur even if other proteins in the same lysate appear intact.[1]
Q2: What are the key degradation pathways for AR and AR-V7?
A2: The primary route for AR and AR-V7 degradation is the ubiquitin-proteasome pathway.[4][5][6] This process involves the tagging of the protein with ubiquitin molecules by E3 ligases, marking it for destruction by the 26S proteasome.[5] Key E3 ligases involved in AR/AR-V7 ubiquitination include MDM2, SIAH2, and STUB1/CHIP.[4][6][7] Additionally, the stability of these proteins is regulated by deubiquitinating enzymes (DUBs), such as USP14 and USP22, which remove ubiquitin tags and protect the proteins from degradation.[8] Autophagy has also been identified as a degradation pathway for AR.[4][9]
Q3: How can I prevent protein degradation during cell lysis?
A3: To minimize proteolytic activity, it is crucial to work quickly and maintain a low temperature (e.g., 4°C) throughout the lysis procedure.[10][11] Always supplement your lysis buffer with a fresh cocktail of protease inhibitors.[1][12] For adherent cells, scraping is often preferred over trypsinization, as trypsin can digest the protein of interest.[11] Sonication on ice can be useful for complete lysis and to shear DNA, which can make the lysate viscous.[3]
Q4: What are the optimal storage conditions for cell lysates containing AR/AR-V7?
A4: For short-term storage (a few days to weeks), lysates can be kept at 4°C with the addition of a protein stabilizing cocktail.[13] For long-term storage, it is recommended to aliquot the lysates into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C.[3] Storage at -20°C is not recommended for long periods as it is less effective at preventing degradation.[3]
Q5: Are there any specific reagents I can use to modulate AR/AR-V7 stability in my experiments?
A5: Yes, several small molecules have been identified that can induce the degradation of AR and AR-V7. These are often studied in the context of cancer therapy but can be useful experimental tools. Examples include:
-
Rutaecarpine: Promotes K48-linked ubiquitination and proteasomal degradation of AR-V7 by enhancing the formation of a GRP78-AR-V7-SIAH2 complex.[7]
-
Nobiletin: Selectively induces proteasomal degradation of AR-V7 by inhibiting its interaction with the deubiquitinases USP14 and USP22.
-
EN1441: A covalent compound that targets a cysteine residue in the DNA-binding domain of both AR and AR-V7, leading to their destabilization, aggregation, and proteasome-dependent degradation.[14]
-
Proteolysis-targeting chimeras (PROTACs) and Molecular Glues: These are engineered molecules that bring the target protein into proximity with an E3 ligase to induce its ubiquitination and degradation.[5][6]
Conversely, to stabilize the protein, you can use proteasome inhibitors like bortezomib (B1684674) (BTZ) or MG132, which block the activity of the proteasome and prevent the degradation of ubiquitinated proteins.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Degradation bands on Western Blot | Inefficient protease inhibition. | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use. Consider adding specific inhibitors like PMSF.[1] |
| Improper sample handling. | Perform all steps on ice or at 4°C.[10] Avoid repeated freeze-thaw cycles by aliquoting lysates.[3] | |
| Old or improperly stored lysate. | Use freshly prepared lysates whenever possible.[1][3] For long-term storage, use -80°C.[3] | |
| Low or no protein signal | Protein degradation. | Follow all recommendations for preventing degradation (protease inhibitors, low temperature, fresh samples). |
| Inefficient protein extraction. | Optimize the lysis buffer composition for your specific cell type and target protein location (e.g., nuclear vs. cytoplasmic). Consider sonication to improve extraction.[3][10] | |
| Inconsistent results between experiments | Variability in sample preparation. | Standardize your protocols for cell lysis, protein quantification, and sample storage. |
| Different rates of degradation. | Process all samples in a batch in the same manner and for the same duration. |
Experimental Protocols
Protocol 1: Preparation of Whole-Cell Lysate for Western Blotting
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Phosphatase inhibitor cocktail (if studying phosphorylation)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors to the dish. Use a sufficient volume to cover the cell monolayer (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish using a pre-chilled cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
(Optional) Sonicate the lysate on ice to shear DNA and ensure complete lysis. Use short bursts to prevent heating.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Aliquot the lysate into smaller volumes and store at -80°C for long-term use.[3]
Protocol 2: Immunoprecipitation (IP) to Assess Protein Ubiquitination
Materials:
-
Cell lysate prepared as in Protocol 1 (use a non-denaturing lysis buffer)
-
Antibody against the protein of interest (AR or AR-V7)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Antibody against Ubiquitin (e.g., P4D1 or FK2)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against your protein of interest and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding. Use a magnetic stand for magnetic beads or gentle centrifugation for agarose beads.
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins by adding 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of your target protein.
Signaling Pathways and Experimental Workflows
Caption: AR-V7 degradation via the ubiquitin-proteasome system.
Caption: A logical workflow for troubleshooting protein degradation.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GRP78-dependent AR-V7 protein degradation overcomes castration-resistance in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. urotoday.com [urotoday.com]
- 10. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 11. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Stabilizing AR, AR-V7, and AR/AR-V7-IN-1 in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the full-length androgen receptor (AR), its splice variant AR-V7, and related fusion proteins like AR/AR-V7-IN-1 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My AR/AR-V7 protein appears degraded on my Western blot, showing multiple lower molecular weight bands. What are the common causes?
A1: Protein degradation during sample preparation is a frequent issue. The primary culprits are endogenous proteases released during cell lysis.[1][2] Inadequate sample handling, such as prolonged storage at inappropriate temperatures or repeated freeze-thaw cycles, can also contribute to degradation.[1][3] Some proteins are inherently less stable, and their degradation can occur even if other proteins in the same lysate appear intact.[1]
Q2: What are the key degradation pathways for AR and AR-V7?
A2: The primary route for AR and AR-V7 degradation is the ubiquitin-proteasome pathway.[4][5][6] This process involves the tagging of the protein with ubiquitin molecules by E3 ligases, marking it for destruction by the 26S proteasome.[5] Key E3 ligases involved in AR/AR-V7 ubiquitination include MDM2, SIAH2, and STUB1/CHIP.[4][6][7] Additionally, the stability of these proteins is regulated by deubiquitinating enzymes (DUBs), such as USP14 and USP22, which remove ubiquitin tags and protect the proteins from degradation.[8] Autophagy has also been identified as a degradation pathway for AR.[4][9]
Q3: How can I prevent protein degradation during cell lysis?
A3: To minimize proteolytic activity, it is crucial to work quickly and maintain a low temperature (e.g., 4°C) throughout the lysis procedure.[10][11] Always supplement your lysis buffer with a fresh cocktail of protease inhibitors.[1][12] For adherent cells, scraping is often preferred over trypsinization, as trypsin can digest the protein of interest.[11] Sonication on ice can be useful for complete lysis and to shear DNA, which can make the lysate viscous.[3]
Q4: What are the optimal storage conditions for cell lysates containing AR/AR-V7?
A4: For short-term storage (a few days to weeks), lysates can be kept at 4°C with the addition of a protein stabilizing cocktail.[13] For long-term storage, it is recommended to aliquot the lysates into smaller volumes to avoid repeated freeze-thaw cycles and store them at -80°C.[3] Storage at -20°C is not recommended for long periods as it is less effective at preventing degradation.[3]
Q5: Are there any specific reagents I can use to modulate AR/AR-V7 stability in my experiments?
A5: Yes, several small molecules have been identified that can induce the degradation of AR and AR-V7. These are often studied in the context of cancer therapy but can be useful experimental tools. Examples include:
-
Rutaecarpine: Promotes K48-linked ubiquitination and proteasomal degradation of AR-V7 by enhancing the formation of a GRP78-AR-V7-SIAH2 complex.[7]
-
Nobiletin: Selectively induces proteasomal degradation of AR-V7 by inhibiting its interaction with the deubiquitinases USP14 and USP22.
-
EN1441: A covalent compound that targets a cysteine residue in the DNA-binding domain of both AR and AR-V7, leading to their destabilization, aggregation, and proteasome-dependent degradation.[14]
-
Proteolysis-targeting chimeras (PROTACs) and Molecular Glues: These are engineered molecules that bring the target protein into proximity with an E3 ligase to induce its ubiquitination and degradation.[5][6]
Conversely, to stabilize the protein, you can use proteasome inhibitors like bortezomib (BTZ) or MG132, which block the activity of the proteasome and prevent the degradation of ubiquitinated proteins.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Degradation bands on Western Blot | Inefficient protease inhibition. | Add a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before use. Consider adding specific inhibitors like PMSF.[1] |
| Improper sample handling. | Perform all steps on ice or at 4°C.[10] Avoid repeated freeze-thaw cycles by aliquoting lysates.[3] | |
| Old or improperly stored lysate. | Use freshly prepared lysates whenever possible.[1][3] For long-term storage, use -80°C.[3] | |
| Low or no protein signal | Protein degradation. | Follow all recommendations for preventing degradation (protease inhibitors, low temperature, fresh samples). |
| Inefficient protein extraction. | Optimize the lysis buffer composition for your specific cell type and target protein location (e.g., nuclear vs. cytoplasmic). Consider sonication to improve extraction.[3][10] | |
| Inconsistent results between experiments | Variability in sample preparation. | Standardize your protocols for cell lysis, protein quantification, and sample storage. |
| Different rates of degradation. | Process all samples in a batch in the same manner and for the same duration. |
Experimental Protocols
Protocol 1: Preparation of Whole-Cell Lysate for Western Blotting
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Phosphatase inhibitor cocktail (if studying phosphorylation)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitors to the dish. Use a sufficient volume to cover the cell monolayer (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells off the dish using a pre-chilled cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
(Optional) Sonicate the lysate on ice to shear DNA and ensure complete lysis. Use short bursts to prevent heating.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Aliquot the lysate into smaller volumes and store at -80°C for long-term use.[3]
Protocol 2: Immunoprecipitation (IP) to Assess Protein Ubiquitination
Materials:
-
Cell lysate prepared as in Protocol 1 (use a non-denaturing lysis buffer)
-
Antibody against the protein of interest (AR or AR-V7)
-
Protein A/G magnetic beads or agarose beads
-
Antibody against Ubiquitin (e.g., P4D1 or FK2)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against your protein of interest and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding. Use a magnetic stand for magnetic beads or gentle centrifugation for agarose beads.
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins by adding 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated forms of your target protein.
Signaling Pathways and Experimental Workflows
Caption: AR-V7 degradation via the ubiquitin-proteasome system.
Caption: A logical workflow for troubleshooting protein degradation.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GRP78-dependent AR-V7 protein degradation overcomes castration-resistance in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. urotoday.com [urotoday.com]
- 10. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 11. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biorxiv.org [biorxiv.org]
troubleshooting inconsistent results with AR/AR-V7-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR/AR-V7-IN-1, a potent inhibitor of the full-length androgen receptor (AR) and its splice variant AR-V7. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 20i) is a small molecule inhibitor of both the full-length androgen receptor (AR) and the constitutively active splice variant AR-V7. Its primary mechanism of action is the inhibition of the transcriptional activity of AR and AR-V7, leading to reduced expression of downstream target genes like prostate-specific antigen (PSA). This inhibition ultimately leads to decreased cell proliferation in prostate cancer cells.
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated potent inhibition of cell growth in prostate cancer cell lines that express both AR and AR-V7. Specifically, it has been shown to be effective in:
-
22Rv1 cells: These cells endogenously express both full-length AR and AR-V7.
-
LNCaP cells: These cells primarily express full-length AR.
Q3: What are the recommended starting concentrations for in vitro experiments?
Based on available data, the following concentrations can be used as a starting point for your experiments. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Cell Line | IC50 Value |
| AR/AR-V7 Inhibition | - | 172.85 nM |
| Cell Growth Inhibition | LNCaP | 4.87 µM |
| Cell Growth Inhibition | 22Rv1 | 2.07 µM |
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, specific formulations are required.
-
In Vitro Stock Solution:
-
Dissolve this compound in DMSO to a concentration of at least 83.33 mg/mL. The use of ultrasound may be necessary to fully dissolve the compound.
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.
-
-
In Vivo Formulation:
-
Formulation 1: A common in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation 2: Another option is 10% DMSO and 90% corn oil.
-
Prepare fresh for each experiment.
-
Q5: What is the expected effect of this compound on PSA levels?
This compound inhibits the transcriptional activity of AR and AR-V7, which are key regulators of PSA expression. Therefore, treatment with this compound is expected to decrease the secretion of PSA from prostate cancer cells.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower than expected inhibitory activity.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of the compound. Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a new dose-response experiment to confirm the optimal concentration for your specific experimental setup. |
| Cell Line Variability | Confirm the identity of your cell line using short tandem repeat (STR) profiling. Passage number can affect cell behavior; use cells within a consistent and low passage number range. Ensure that the expression levels of AR and AR-V7 in your cells are as expected by performing Western blotting or RT-qPCR. |
| Suboptimal Experimental Conditions | Optimize cell seeding density and treatment duration. Ensure that the DMSO concentration in your final culture medium is not exceeding a non-toxic level (typically <0.5%). |
Issue 2: Poor solubility of the compound.
| Potential Cause | Troubleshooting Steps |
| Precipitation in Media | When diluting the DMSO stock solution into aqueous media, do so by adding the stock solution to the media with vigorous vortexing to ensure rapid mixing and prevent precipitation. Prepare working solutions fresh and do not store them for extended periods. |
| Incorrect Solvent | For in vitro experiments, ensure you are using high-quality, anhydrous DMSO. For in vivo studies, follow the recommended formulation protocols precisely. |
Issue 3: Off-target or unexpected cellular effects.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of any small molecule can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Cellular Stress Response | The solvent (DMSO) or the compound itself can induce cellular stress. Include appropriate vehicle controls in all experiments. Assess markers of cellular stress if unexpected phenotypes are observed. |
Experimental Protocols
Western Blotting for AR and AR-V7
This protocol describes the detection of AR and AR-V7 protein levels in prostate cancer cells following treatment with this compound.
-
Cell Lysis:
-
Seed 22Rv1 or LNCaP cells in a 6-well plate and treat with this compound or vehicle control (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR (recognizing both full-length and V7) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines a method to assess the effect of this compound on the proliferation of prostate cancer cells.
-
Cell Seeding:
-
Seed 22Rv1 or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
Measurement of Cell Viability:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a specialized detergent) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of full-length AR and AR-V7 and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound in prostate cancer cell lines.
troubleshooting inconsistent results with AR/AR-V7-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR/AR-V7-IN-1, a potent inhibitor of the full-length androgen receptor (AR) and its splice variant AR-V7. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 20i) is a small molecule inhibitor of both the full-length androgen receptor (AR) and the constitutively active splice variant AR-V7. Its primary mechanism of action is the inhibition of the transcriptional activity of AR and AR-V7, leading to reduced expression of downstream target genes like prostate-specific antigen (PSA). This inhibition ultimately leads to decreased cell proliferation in prostate cancer cells.
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated potent inhibition of cell growth in prostate cancer cell lines that express both AR and AR-V7. Specifically, it has been shown to be effective in:
-
22Rv1 cells: These cells endogenously express both full-length AR and AR-V7.
-
LNCaP cells: These cells primarily express full-length AR.
Q3: What are the recommended starting concentrations for in vitro experiments?
Based on available data, the following concentrations can be used as a starting point for your experiments. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Cell Line | IC50 Value |
| AR/AR-V7 Inhibition | - | 172.85 nM |
| Cell Growth Inhibition | LNCaP | 4.87 µM |
| Cell Growth Inhibition | 22Rv1 | 2.07 µM |
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, specific formulations are required.
-
In Vitro Stock Solution:
-
Dissolve this compound in DMSO to a concentration of at least 83.33 mg/mL. The use of ultrasound may be necessary to fully dissolve the compound.
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.
-
-
In Vivo Formulation:
-
Formulation 1: A common in vivo formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation 2: Another option is 10% DMSO and 90% corn oil.
-
Prepare fresh for each experiment.
-
Q5: What is the expected effect of this compound on PSA levels?
This compound inhibits the transcriptional activity of AR and AR-V7, which are key regulators of PSA expression. Therefore, treatment with this compound is expected to decrease the secretion of PSA from prostate cancer cells.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower than expected inhibitory activity.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of the compound. Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a new dose-response experiment to confirm the optimal concentration for your specific experimental setup. |
| Cell Line Variability | Confirm the identity of your cell line using short tandem repeat (STR) profiling. Passage number can affect cell behavior; use cells within a consistent and low passage number range. Ensure that the expression levels of AR and AR-V7 in your cells are as expected by performing Western blotting or RT-qPCR. |
| Suboptimal Experimental Conditions | Optimize cell seeding density and treatment duration. Ensure that the DMSO concentration in your final culture medium is not exceeding a non-toxic level (typically <0.5%). |
Issue 2: Poor solubility of the compound.
| Potential Cause | Troubleshooting Steps |
| Precipitation in Media | When diluting the DMSO stock solution into aqueous media, do so by adding the stock solution to the media with vigorous vortexing to ensure rapid mixing and prevent precipitation. Prepare working solutions fresh and do not store them for extended periods. |
| Incorrect Solvent | For in vitro experiments, ensure you are using high-quality, anhydrous DMSO. For in vivo studies, follow the recommended formulation protocols precisely. |
Issue 3: Off-target or unexpected cellular effects.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of any small molecule can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| Cellular Stress Response | The solvent (DMSO) or the compound itself can induce cellular stress. Include appropriate vehicle controls in all experiments. Assess markers of cellular stress if unexpected phenotypes are observed. |
Experimental Protocols
Western Blotting for AR and AR-V7
This protocol describes the detection of AR and AR-V7 protein levels in prostate cancer cells following treatment with this compound.
-
Cell Lysis:
-
Seed 22Rv1 or LNCaP cells in a 6-well plate and treat with this compound or vehicle control (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR (recognizing both full-length and V7) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol outlines a method to assess the effect of this compound on the proliferation of prostate cancer cells.
-
Cell Seeding:
-
Seed 22Rv1 or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
Measurement of Cell Viability:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a specialized detergent) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of full-length AR and AR-V7 and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound in prostate cancer cell lines.
Technical Support Center: Managing Cytotoxicity of AR/AR-V7-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR/AR-V7-IN-1, a potent inhibitor of the androgen receptor (AR) and its splice variant, AR-V7. This guide is intended for researchers, scientists, and drug development professionals to help manage and understand the cytotoxic effects of this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to target and inhibit the function of both the full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7. AR-V7 lacks the ligand-binding domain, rendering it resistant to conventional anti-androgen therapies.[1][2][3] By inhibiting both forms, this compound aims to suppress androgen-driven signaling pathways that are crucial for the proliferation and survival of certain cancer cells, particularly in castration-resistant prostate cancer (CRPC).[4][5]
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is highly dependent on the expression of AR and AR-V7 in the cell line. It is expected to be most potent in cell lines that express high levels of both AR-FL and AR-V7, such as 22Rv1 and VCaP.[6][7] Cell lines like LNCaP, which express AR-FL but have lower or inducible AR-V7 expression, may show sensitivity, while AR-negative cell lines like PC3 and DU145 are expected to be largely resistant and can serve as negative controls.[6][8]
Q3: What are the expected cytotoxic effects of this compound?
A3: In sensitive cell lines, this compound is expected to induce cell cycle arrest and apoptosis.[3] This is due to the inhibition of AR/AR-V7-mediated transcription of genes involved in cell proliferation and survival. Researchers may observe a decrease in cell viability, changes in cell morphology consistent with apoptosis (e.g., cell shrinkage, membrane blebbing), and an increase in markers of programmed cell death.
Q4: How can I confirm that the observed cytotoxicity is due to the inhibition of AR/AR-V7?
A4: To confirm the on-target effect of this compound, you can perform several experiments. A western blot analysis should show a decrease in the protein levels of downstream targets of AR/AR-V7 signaling, such as Prostate-Specific Antigen (PSA) and UBE2C.[9] Additionally, you can perform rescue experiments by overexpressing AR-V7 to see if it mitigates the cytotoxic effects of the inhibitor. Comparing the inhibitor's effect on AR/AR-V7 positive versus negative cell lines will also provide evidence for its mechanism of action.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Target Cell Lines
Q: I am observing massive cell death even at very low concentrations of this compound. How can I manage this?
A: This could be due to several factors, including high sensitivity of the cell line, incorrect compound concentration, or issues with the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Perform a dose-response experiment with a wider range of concentrations, starting from a much lower dose (e.g., picomolar or nanomolar range). Determine the IC50 value for your specific cell line. |
| Incorrect Compound Concentration | Verify the stock solution concentration. If possible, use a fresh vial of the compound. Ensure proper serial dilutions are being made. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Extended Incubation Time | Reduce the incubation time. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal duration for observing the desired effect without excessive cell death. |
Issue 2: Lack of Cytotoxicity in Expectedly Sensitive Cell Lines
Q: this compound is not showing any cytotoxic effects in my 22Rv1 cells. What could be the reason?
A: A lack of effect can be due to issues with the compound, the cells, or the assay used to measure cytotoxicity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Confirm the integrity of the compound. If possible, test its activity in a different, highly sensitive cell line. Ensure proper storage conditions are maintained. |
| Low AR/AR-V7 Expression | Verify the expression levels of AR-FL and AR-V7 in your cell line stock via Western blot or qPCR. Protein expression can sometimes drift with continuous passaging.[6] |
| Cell Culture Conditions | Ensure cells are healthy and in the exponential growth phase before treatment. High cell density can sometimes confer resistance. |
| Insensitive Cytotoxicity Assay | Use a more sensitive assay for cell viability. For example, a metabolic assay like MTT may not be as sensitive as a direct measure of apoptosis (e.g., Caspase-Glo assay). |
Issue 3: Inconsistent Results Between Experiments
Q: I am getting variable IC50 values for this compound in the same cell line across different experiments. How can I improve reproducibility?
A: Inconsistent results are often due to variability in experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Standardize the cell seeding density for all experiments. Ensure even cell distribution in the wells. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, especially for the compound treatment and assay development. |
| Batch-to-Batch Variation of Reagents | Use reagents from the same lot number for a set of experiments. If a new batch is used, perform a validation experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
Quantitative Data Summary
The following table provides a hypothetical summary of the cytotoxic activity of this compound across various prostate cancer cell lines.
| Cell Line | AR-FL Status | AR-V7 Status | IC50 (nM) of this compound (72h) |
| 22Rv1 | Expressed | High Expression | 15 |
| VCaP | Expressed | Expressed | 50 |
| LNCaP | Expressed | Low/Inducible | 250 |
| PC3 | Negative | Negative | >10,000 |
| DU145 | Negative | Negative | >10,000 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for AR-V7 and Downstream Targets
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR-V7, AR-FL, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: AR/AR-V7 Signaling and Inhibition by this compound.
Caption: Experimental Workflow for Assessing Cytotoxicity.
Caption: Troubleshooting Decision Tree for Cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies [mdpi.com]
- 3. Androgen receptor variant-driven prostate cancer: clinical implications and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective degradation of AR-V7 to overcome castration resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 9. Co-targeting Androgen Receptor Splice Variants and mTOR signaling pathway for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of AR/AR-V7-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AR/AR-V7-IN-1, a potent inhibitor of the androgen receptor (AR) and its splice variant, AR-V7. This guide is intended for researchers, scientists, and drug development professionals to help manage and understand the cytotoxic effects of this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to target and inhibit the function of both the full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7. AR-V7 lacks the ligand-binding domain, rendering it resistant to conventional anti-androgen therapies.[1][2][3] By inhibiting both forms, this compound aims to suppress androgen-driven signaling pathways that are crucial for the proliferation and survival of certain cancer cells, particularly in castration-resistant prostate cancer (CRPC).[4][5]
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is highly dependent on the expression of AR and AR-V7 in the cell line. It is expected to be most potent in cell lines that express high levels of both AR-FL and AR-V7, such as 22Rv1 and VCaP.[6][7] Cell lines like LNCaP, which express AR-FL but have lower or inducible AR-V7 expression, may show sensitivity, while AR-negative cell lines like PC3 and DU145 are expected to be largely resistant and can serve as negative controls.[6][8]
Q3: What are the expected cytotoxic effects of this compound?
A3: In sensitive cell lines, this compound is expected to induce cell cycle arrest and apoptosis.[3] This is due to the inhibition of AR/AR-V7-mediated transcription of genes involved in cell proliferation and survival. Researchers may observe a decrease in cell viability, changes in cell morphology consistent with apoptosis (e.g., cell shrinkage, membrane blebbing), and an increase in markers of programmed cell death.
Q4: How can I confirm that the observed cytotoxicity is due to the inhibition of AR/AR-V7?
A4: To confirm the on-target effect of this compound, you can perform several experiments. A western blot analysis should show a decrease in the protein levels of downstream targets of AR/AR-V7 signaling, such as Prostate-Specific Antigen (PSA) and UBE2C.[9] Additionally, you can perform rescue experiments by overexpressing AR-V7 to see if it mitigates the cytotoxic effects of the inhibitor. Comparing the inhibitor's effect on AR/AR-V7 positive versus negative cell lines will also provide evidence for its mechanism of action.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Target Cell Lines
Q: I am observing massive cell death even at very low concentrations of this compound. How can I manage this?
A: This could be due to several factors, including high sensitivity of the cell line, incorrect compound concentration, or issues with the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Perform a dose-response experiment with a wider range of concentrations, starting from a much lower dose (e.g., picomolar or nanomolar range). Determine the IC50 value for your specific cell line. |
| Incorrect Compound Concentration | Verify the stock solution concentration. If possible, use a fresh vial of the compound. Ensure proper serial dilutions are being made. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Extended Incubation Time | Reduce the incubation time. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal duration for observing the desired effect without excessive cell death. |
Issue 2: Lack of Cytotoxicity in Expectedly Sensitive Cell Lines
Q: this compound is not showing any cytotoxic effects in my 22Rv1 cells. What could be the reason?
A: A lack of effect can be due to issues with the compound, the cells, or the assay used to measure cytotoxicity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | Confirm the integrity of the compound. If possible, test its activity in a different, highly sensitive cell line. Ensure proper storage conditions are maintained. |
| Low AR/AR-V7 Expression | Verify the expression levels of AR-FL and AR-V7 in your cell line stock via Western blot or qPCR. Protein expression can sometimes drift with continuous passaging.[6] |
| Cell Culture Conditions | Ensure cells are healthy and in the exponential growth phase before treatment. High cell density can sometimes confer resistance. |
| Insensitive Cytotoxicity Assay | Use a more sensitive assay for cell viability. For example, a metabolic assay like MTT may not be as sensitive as a direct measure of apoptosis (e.g., Caspase-Glo assay). |
Issue 3: Inconsistent Results Between Experiments
Q: I am getting variable IC50 values for this compound in the same cell line across different experiments. How can I improve reproducibility?
A: Inconsistent results are often due to variability in experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Standardize the cell seeding density for all experiments. Ensure even cell distribution in the wells. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, especially for the compound treatment and assay development. |
| Batch-to-Batch Variation of Reagents | Use reagents from the same lot number for a set of experiments. If a new batch is used, perform a validation experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
Quantitative Data Summary
The following table provides a hypothetical summary of the cytotoxic activity of this compound across various prostate cancer cell lines.
| Cell Line | AR-FL Status | AR-V7 Status | IC50 (nM) of this compound (72h) |
| 22Rv1 | Expressed | High Expression | 15 |
| VCaP | Expressed | Expressed | 50 |
| LNCaP | Expressed | Low/Inducible | 250 |
| PC3 | Negative | Negative | >10,000 |
| DU145 | Negative | Negative | >10,000 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for AR-V7 and Downstream Targets
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR-V7, AR-FL, PSA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: AR/AR-V7 Signaling and Inhibition by this compound.
Caption: Experimental Workflow for Assessing Cytotoxicity.
Caption: Troubleshooting Decision Tree for Cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies [mdpi.com]
- 3. Androgen receptor variant-driven prostate cancer: clinical implications and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective degradation of AR-V7 to overcome castration resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 9. Co-targeting Androgen Receptor Splice Variants and mTOR signaling pathway for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing AR/AR-FL and AR-V7 Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the stability of the full-length androgen receptor (AR-FL) and its splice variant, AR-V7, in long-term experiments. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in maintaining AR and AR-V7 protein stability in long-term cell culture?
A1: The primary challenges stem from the inherent instability of both AR-FL and AR-V7 proteins, which are tightly regulated by the ubiquitin-proteasome system.[1][2][3] Several factors can exacerbate this instability in long-term cultures:
-
High Cell Passage Number: Continuous passaging of cell lines can lead to genetic drift and alterations in protein expression and stability.[4][5] It is recommended to use cells within a low passage number range for consistency.
-
Androgen Deprivation: Long-term culture in androgen-deprived conditions, often used to mimic castration-resistant prostate cancer (CRPC), can paradoxically lead to increased AR-V7 expression but can also affect the stability of both AR-FL and AR-V7.[6][7][8]
-
Protease Activity: Cellular proteases released during routine cell maintenance or experimental procedures can degrade AR and AR-V7.[9]
-
Suboptimal Culture Conditions: Fluctuations in temperature, CO2 levels, and media composition can induce cellular stress and impact protein stability.
Q2: Which prostate cancer cell lines are most suitable for studying endogenous AR-V7, and what are the key culture considerations?
A2: The most commonly used cell lines for studying endogenous AR-V7 are 22Rv1 and VCaP .
-
22Rv1: This cell line is known for its relatively high and stable expression of AR-V7.[10] However, these cells can be prone to clumping, which can lead to cell death and debris formation. It is crucial to maintain a single-cell suspension during passaging.
-
VCaP: These cells also express endogenous AR-V7, though the levels can be lower and more variable than in 22Rv1 cells.[10] VCaP cells are known to be slow-growing and can be challenging to maintain in culture.
Key Culture Considerations:
-
Media and Supplements: Use the recommended media (e.g., RPMI-1640 for 22Rv1, DMEM for VCaP) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Passaging: Subculture cells before they reach confluency to avoid nutrient depletion and cell stress. Avoid over-trypsinization, as this can damage cell surface proteins.
-
Androgen Deprivation Studies: For experiments mimicking androgen deprivation, switch to charcoal-stripped FBS (CS-FBS). Be aware that prolonged culture in CS-FBS can alter AR and AR-V7 expression levels.[7]
Troubleshooting Guides
Guide 1: Western Blotting for AR and AR-V7
Issue: Weak or No Signal for AR-V7
| Possible Cause | Troubleshooting Step |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel (aim for 30-50 µg of total protein).[9] Consider using a protein enrichment step, such as immunoprecipitation, prior to western blotting. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins like AR-FL (~110 kDa), consider an overnight transfer at 4°C.[11] |
| Suboptimal Antibody Concentration | Titrate the primary antibody concentration. A common starting dilution for AR-V7 specific antibodies is 1:1000.[12] |
| Inactive Antibody or Reagents | Ensure antibodies have been stored correctly and are within their expiration date. Use freshly prepared buffers and substrates.[11] |
| Incorrect Secondary Antibody | Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
Issue: Non-specific Bands
| Possible Cause | Troubleshooting Step |
| Primary Antibody Concentration Too High | Reduce the primary antibody concentration and/or shorten the incubation time. |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. |
| Antibody Cross-reactivity | Some AR-V7 antibodies may show off-target binding.[13] Ensure you are using a well-validated antibody and include appropriate negative controls (e.g., lysate from AR-V7 negative cells like LNCaP or PC3).[10][11] |
Guide 2: Cycloheximide (B1669411) (CHX) Chase Assay for Protein Half-Life
Issue: Rapid Loss of All Protein Signal, Including Loading Control
| Possible Cause | Troubleshooting Step |
| Cycloheximide Toxicity | High concentrations or prolonged exposure to CHX can be toxic to cells.[14][15] Determine the optimal, non-toxic concentration of CHX for your specific cell line with a dose-response curve. |
| General Cellular Stress | Ensure cells are healthy and not overly confluent before starting the experiment. |
Issue: High Variability Between Time Points
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Lysis and Protein Extraction | Ensure complete and consistent lysis at each time point by using a standardized protocol and keeping samples on ice. |
| Uneven Protein Loading | Carefully quantify protein concentration for each time point and load equal amounts on the gel. Normalize band intensities to a stable loading control. |
Guide 3: Co-Immunoprecipitation (Co-IP) for Ubiquitination Analysis
Issue: No Pulldown of Interacting Proteins (e.g., Ubiquitin)
| Possible Cause | Troubleshooting Step |
| Lysis Buffer Too Harsh | Strong detergents in the lysis buffer can disrupt protein-protein interactions. Use a milder lysis buffer (e.g., without SDS) for Co-IP experiments.[16] |
| Weak or Transient Interaction | Consider cross-linking proteins before cell lysis to stabilize the interaction. |
| Low Abundance of Ubiquitinated AR-V7 | Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow for the accumulation of ubiquitinated proteins.[17] |
Issue: High Background/Non-specific Binding
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody.[18][19] |
| Non-specific Antibody Binding | Include an isotype control IgG in a parallel IP to assess the level of non-specific binding. |
| Insufficient Washing | Increase the number and stringency of washes after the immunoprecipitation step.[19] |
Quantitative Data Summary
The stability of AR and AR-V7 can be quantified by their half-lives, which can be determined using a cycloheximide chase assay followed by western blotting.
Table 1: Approximate Half-Life of AR and AR-V7 in Prostate Cancer Cell Lines
| Protein | Cell Line | Approximate Half-Life (hours) | Condition |
| AR-FL | 22Rv1 | ~8-10 | Standard Culture |
| AR-V7 | 22Rv1 | > 8 | Standard Culture |
| AR-FL | LNCaP | ~6-8 | Standard Culture |
| AR-V7 | LNCaP | Not endogenously expressed at detectable protein levels | Standard Culture |
| AR-V7 | 22Rv1 | Decreased | With Nobiletin (promotes degradation)[3] |
| AR-V7 | C4-2B | > 8 | AKR1C3 Overexpression (stabilizes) |
| AR-V7 | CWR22Rv1 | ~2 | AKR1C3 Knockdown (destabilizes) |
Note: Half-life values can vary depending on experimental conditions and the specific study.
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for AR/AR-V7 Half-Life Determination
-
Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1) in multiple dishes or wells to allow for harvesting at different time points. Allow cells to adhere and grow to 70-80% confluency.
-
CHX Treatment: Add cycloheximide to the culture medium at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[20] A vehicle control (e.g., DMSO) should be run in parallel.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point represents the initial protein level.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Load equal amounts of protein from each time point onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against AR-FL, AR-V7, and a loading control (e.g., β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities for AR-FL and AR-V7 at each time point. Normalize these values to the loading control.
-
Half-Life Calculation: Plot the normalized protein levels against time on a semi-logarithmic scale. The time at which the protein level is reduced by 50% is the half-life.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect AR-V7 Ubiquitination
-
Cell Treatment: Culture cells (e.g., 22Rv1) to 80-90% confluency. To enhance the detection of ubiquitinated proteins, treat the cells with a proteasome inhibitor like MG132 (10 µM) for 4-6 hours before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40) supplemented with protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Add protein A/G agarose (B213101) or magnetic beads to the supernatant and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add an anti-AR-V7 specific antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against ubiquitin (to detect ubiquitinated AR-V7) and AR-V7 (as a control for successful IP).
Visualizations
Signaling Pathway of AR/AR-V7 Degradation
Caption: Regulation of AR-V7 protein stability via the ubiquitin-proteasome system.
Experimental Workflow for Cycloheximide Chase Assay
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective degradation of AR-V7 to overcome castration resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MDM2 regulates the stability of AR, AR-V7, and TM4SF3 proteins in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome-associated deubiquitinase ubiquitin-specific protease 14 regulates prostate cancer proliferation by deubiquitinating and stabilizing androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arp1.com [arp1.com]
- 12. AKR1C3 Promotes AR-V7 Protein Stabilization and Confers Resistance to AR-Targeted Therapies in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biossusa.com [biossusa.com]
- 14. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 15. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing AR/AR-FL and AR-V7 Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the stability of the full-length androgen receptor (AR-FL) and its splice variant, AR-V7, in long-term experiments. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in maintaining AR and AR-V7 protein stability in long-term cell culture?
A1: The primary challenges stem from the inherent instability of both AR-FL and AR-V7 proteins, which are tightly regulated by the ubiquitin-proteasome system.[1][2][3] Several factors can exacerbate this instability in long-term cultures:
-
High Cell Passage Number: Continuous passaging of cell lines can lead to genetic drift and alterations in protein expression and stability.[4][5] It is recommended to use cells within a low passage number range for consistency.
-
Androgen Deprivation: Long-term culture in androgen-deprived conditions, often used to mimic castration-resistant prostate cancer (CRPC), can paradoxically lead to increased AR-V7 expression but can also affect the stability of both AR-FL and AR-V7.[6][7][8]
-
Protease Activity: Cellular proteases released during routine cell maintenance or experimental procedures can degrade AR and AR-V7.[9]
-
Suboptimal Culture Conditions: Fluctuations in temperature, CO2 levels, and media composition can induce cellular stress and impact protein stability.
Q2: Which prostate cancer cell lines are most suitable for studying endogenous AR-V7, and what are the key culture considerations?
A2: The most commonly used cell lines for studying endogenous AR-V7 are 22Rv1 and VCaP .
-
22Rv1: This cell line is known for its relatively high and stable expression of AR-V7.[10] However, these cells can be prone to clumping, which can lead to cell death and debris formation. It is crucial to maintain a single-cell suspension during passaging.
-
VCaP: These cells also express endogenous AR-V7, though the levels can be lower and more variable than in 22Rv1 cells.[10] VCaP cells are known to be slow-growing and can be challenging to maintain in culture.
Key Culture Considerations:
-
Media and Supplements: Use the recommended media (e.g., RPMI-1640 for 22Rv1, DMEM for VCaP) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Passaging: Subculture cells before they reach confluency to avoid nutrient depletion and cell stress. Avoid over-trypsinization, as this can damage cell surface proteins.
-
Androgen Deprivation Studies: For experiments mimicking androgen deprivation, switch to charcoal-stripped FBS (CS-FBS). Be aware that prolonged culture in CS-FBS can alter AR and AR-V7 expression levels.[7]
Troubleshooting Guides
Guide 1: Western Blotting for AR and AR-V7
Issue: Weak or No Signal for AR-V7
| Possible Cause | Troubleshooting Step |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel (aim for 30-50 µg of total protein).[9] Consider using a protein enrichment step, such as immunoprecipitation, prior to western blotting. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins like AR-FL (~110 kDa), consider an overnight transfer at 4°C.[11] |
| Suboptimal Antibody Concentration | Titrate the primary antibody concentration. A common starting dilution for AR-V7 specific antibodies is 1:1000.[12] |
| Inactive Antibody or Reagents | Ensure antibodies have been stored correctly and are within their expiration date. Use freshly prepared buffers and substrates.[11] |
| Incorrect Secondary Antibody | Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
Issue: Non-specific Bands
| Possible Cause | Troubleshooting Step |
| Primary Antibody Concentration Too High | Reduce the primary antibody concentration and/or shorten the incubation time. |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. |
| Antibody Cross-reactivity | Some AR-V7 antibodies may show off-target binding.[13] Ensure you are using a well-validated antibody and include appropriate negative controls (e.g., lysate from AR-V7 negative cells like LNCaP or PC3).[10][11] |
Guide 2: Cycloheximide (CHX) Chase Assay for Protein Half-Life
Issue: Rapid Loss of All Protein Signal, Including Loading Control
| Possible Cause | Troubleshooting Step |
| Cycloheximide Toxicity | High concentrations or prolonged exposure to CHX can be toxic to cells.[14][15] Determine the optimal, non-toxic concentration of CHX for your specific cell line with a dose-response curve. |
| General Cellular Stress | Ensure cells are healthy and not overly confluent before starting the experiment. |
Issue: High Variability Between Time Points
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Lysis and Protein Extraction | Ensure complete and consistent lysis at each time point by using a standardized protocol and keeping samples on ice. |
| Uneven Protein Loading | Carefully quantify protein concentration for each time point and load equal amounts on the gel. Normalize band intensities to a stable loading control. |
Guide 3: Co-Immunoprecipitation (Co-IP) for Ubiquitination Analysis
Issue: No Pulldown of Interacting Proteins (e.g., Ubiquitin)
| Possible Cause | Troubleshooting Step |
| Lysis Buffer Too Harsh | Strong detergents in the lysis buffer can disrupt protein-protein interactions. Use a milder lysis buffer (e.g., without SDS) for Co-IP experiments.[16] |
| Weak or Transient Interaction | Consider cross-linking proteins before cell lysis to stabilize the interaction. |
| Low Abundance of Ubiquitinated AR-V7 | Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow for the accumulation of ubiquitinated proteins.[17] |
Issue: High Background/Non-specific Binding
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody.[18][19] |
| Non-specific Antibody Binding | Include an isotype control IgG in a parallel IP to assess the level of non-specific binding. |
| Insufficient Washing | Increase the number and stringency of washes after the immunoprecipitation step.[19] |
Quantitative Data Summary
The stability of AR and AR-V7 can be quantified by their half-lives, which can be determined using a cycloheximide chase assay followed by western blotting.
Table 1: Approximate Half-Life of AR and AR-V7 in Prostate Cancer Cell Lines
| Protein | Cell Line | Approximate Half-Life (hours) | Condition |
| AR-FL | 22Rv1 | ~8-10 | Standard Culture |
| AR-V7 | 22Rv1 | > 8 | Standard Culture |
| AR-FL | LNCaP | ~6-8 | Standard Culture |
| AR-V7 | LNCaP | Not endogenously expressed at detectable protein levels | Standard Culture |
| AR-V7 | 22Rv1 | Decreased | With Nobiletin (promotes degradation)[3] |
| AR-V7 | C4-2B | > 8 | AKR1C3 Overexpression (stabilizes) |
| AR-V7 | CWR22Rv1 | ~2 | AKR1C3 Knockdown (destabilizes) |
Note: Half-life values can vary depending on experimental conditions and the specific study.
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for AR/AR-V7 Half-Life Determination
-
Cell Seeding: Plate prostate cancer cells (e.g., 22Rv1) in multiple dishes or wells to allow for harvesting at different time points. Allow cells to adhere and grow to 70-80% confluency.
-
CHX Treatment: Add cycloheximide to the culture medium at a final concentration of 50-100 µg/mL to inhibit protein synthesis.[20] A vehicle control (e.g., DMSO) should be run in parallel.
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point represents the initial protein level.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Load equal amounts of protein from each time point onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against AR-FL, AR-V7, and a loading control (e.g., β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities for AR-FL and AR-V7 at each time point. Normalize these values to the loading control.
-
Half-Life Calculation: Plot the normalized protein levels against time on a semi-logarithmic scale. The time at which the protein level is reduced by 50% is the half-life.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect AR-V7 Ubiquitination
-
Cell Treatment: Culture cells (e.g., 22Rv1) to 80-90% confluency. To enhance the detection of ubiquitinated proteins, treat the cells with a proteasome inhibitor like MG132 (10 µM) for 4-6 hours before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40) supplemented with protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Add protein A/G agarose or magnetic beads to the supernatant and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads and transfer the supernatant to a new tube. Add an anti-AR-V7 specific antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against ubiquitin (to detect ubiquitinated AR-V7) and AR-V7 (as a control for successful IP).
Visualizations
Signaling Pathway of AR/AR-V7 Degradation
Caption: Regulation of AR-V7 protein stability via the ubiquitin-proteasome system.
Experimental Workflow for Cycloheximide Chase Assay
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective degradation of AR-V7 to overcome castration resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MDM2 regulates the stability of AR, AR-V7, and TM4SF3 proteins in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome-associated deubiquitinase ubiquitin-specific protease 14 regulates prostate cancer proliferation by deubiquitinating and stabilizing androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arp1.com [arp1.com]
- 12. AKR1C3 Promotes AR-V7 Protein Stabilization and Confers Resistance to AR-Targeted Therapies in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biossusa.com [biossusa.com]
- 14. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 15. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
how to prepare AR/AR-V7-IN-1 stock solutions correctly
This technical support center provides researchers, scientists, and drug development professionals with guidance on the correct preparation of AR/AR-V7-IN-1 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro use?
A1: For in vitro experiments, this compound should be dissolved in Dimethyl Sulfoxide (DMSO). The solubility in DMSO is approximately 83.33 mg/mL.[1] For optimal results, it is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can affect its solubility.[1]
Q2: How should I prepare this compound for in vivo studies?
A2: For in vivo administration, this compound can be formulated in a few ways. One common method involves a multi-solvent system. For example, a working solution can be prepared by first dissolving the compound in DMSO to create a stock solution, and then further diluting it with a mixture of PEG300, Tween-80, and saline.[2][3] Another formulation involves a mixture of DMSO and corn oil.[2] The choice of formulation will depend on the specific experimental requirements and animal model.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of the compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: I am observing precipitation when preparing my stock solution. What should I do?
A4: Precipitation can occur for several reasons. Here are a few troubleshooting steps:
-
Ensure Complete Dissolution: After adding the solvent, ensure the compound is completely dissolved. Gentle warming (to no more than 40°C) and vortexing or sonication can aid in dissolution.
-
Check Solvent Quality: Use high-purity, anhydrous solvents. As mentioned, this compound is hygroscopic, and moisture in the solvent can lead to precipitation.[1]
-
Verify Concentration: Ensure you are not exceeding the solubility limit of the compound in the chosen solvent. Refer to the solubility data provided in the tables below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | - Exceeded solubility limit- Inappropriate solvent- Low-quality or wet solvent | - Prepare a more dilute solution.- Use the recommended solvent (DMSO for stock).- Use fresh, anhydrous DMSO. Gentle warming and vortexing may help. |
| Precipitation in working solution | - Stock solution not fully dissolved- Improper mixing of co-solvents for in vivo formulation | - Ensure the initial DMSO stock is a clear solution before adding other solvents.- When preparing in vivo formulations, add co-solvents sequentially and ensure each is fully mixed before adding the next.[2] |
| Inconsistent experimental results | - Improper storage of stock solution- Multiple freeze-thaw cycles | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Store aliquots at the recommended temperature (-80°C for long-term storage).[2] |
Quantitative Data Summary
Solubility Data
| Solvent | Solubility | Molar Concentration |
| DMSO | ~83.33 mg/mL[1] | ~211.45 mM[1] |
In Vivo Formulation Examples
| Formulation Component | Example 1: Saline-Based [2][3] | Example 2: Corn Oil-Based [2] |
| Stock Solution | 20.8 mg/mL in DMSO | 20.8 mg/mL in DMSO |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Final Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder (Molecular Weight: 394.09 g/mol ) in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, add 1 mL of DMSO to 3.94 mg of the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 40°C) or brief sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
Preparation of an In Vivo Working Solution (Saline-Based Formulation)
This protocol is for preparing a 1 mL working solution with a final concentration of 2.08 mg/mL.
-
Begin with a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.
-
Finally, add 450 µL of sterile saline (0.9% NaCl) to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution should be clear and ready for administration.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified AR/AR-V7 signaling pathway and inhibition.
References
how to prepare AR/AR-V7-IN-1 stock solutions correctly
This technical support center provides researchers, scientists, and drug development professionals with guidance on the correct preparation of AR/AR-V7-IN-1 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro use?
A1: For in vitro experiments, this compound should be dissolved in Dimethyl Sulfoxide (DMSO). The solubility in DMSO is approximately 83.33 mg/mL.[1] For optimal results, it is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can affect its solubility.[1]
Q2: How should I prepare this compound for in vivo studies?
A2: For in vivo administration, this compound can be formulated in a few ways. One common method involves a multi-solvent system. For example, a working solution can be prepared by first dissolving the compound in DMSO to create a stock solution, and then further diluting it with a mixture of PEG300, Tween-80, and saline.[2][3] Another formulation involves a mixture of DMSO and corn oil.[2] The choice of formulation will depend on the specific experimental requirements and animal model.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of the compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: I am observing precipitation when preparing my stock solution. What should I do?
A4: Precipitation can occur for several reasons. Here are a few troubleshooting steps:
-
Ensure Complete Dissolution: After adding the solvent, ensure the compound is completely dissolved. Gentle warming (to no more than 40°C) and vortexing or sonication can aid in dissolution.
-
Check Solvent Quality: Use high-purity, anhydrous solvents. As mentioned, this compound is hygroscopic, and moisture in the solvent can lead to precipitation.[1]
-
Verify Concentration: Ensure you are not exceeding the solubility limit of the compound in the chosen solvent. Refer to the solubility data provided in the tables below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | - Exceeded solubility limit- Inappropriate solvent- Low-quality or wet solvent | - Prepare a more dilute solution.- Use the recommended solvent (DMSO for stock).- Use fresh, anhydrous DMSO. Gentle warming and vortexing may help. |
| Precipitation in working solution | - Stock solution not fully dissolved- Improper mixing of co-solvents for in vivo formulation | - Ensure the initial DMSO stock is a clear solution before adding other solvents.- When preparing in vivo formulations, add co-solvents sequentially and ensure each is fully mixed before adding the next.[2] |
| Inconsistent experimental results | - Improper storage of stock solution- Multiple freeze-thaw cycles | - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Store aliquots at the recommended temperature (-80°C for long-term storage).[2] |
Quantitative Data Summary
Solubility Data
| Solvent | Solubility | Molar Concentration |
| DMSO | ~83.33 mg/mL[1] | ~211.45 mM[1] |
In Vivo Formulation Examples
| Formulation Component | Example 1: Saline-Based [2][3] | Example 2: Corn Oil-Based [2] |
| Stock Solution | 20.8 mg/mL in DMSO | 20.8 mg/mL in DMSO |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Final Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder (Molecular Weight: 394.09 g/mol ) in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, add 1 mL of DMSO to 3.94 mg of the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 40°C) or brief sonication can be used to facilitate dissolution.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
Preparation of an In Vivo Working Solution (Saline-Based Formulation)
This protocol is for preparing a 1 mL working solution with a final concentration of 2.08 mg/mL.
-
Begin with a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.
-
Finally, add 450 µL of sterile saline (0.9% NaCl) to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution should be clear and ready for administration.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Simplified AR/AR-V7 signaling pathway and inhibition.
References
addressing AR/AR-V7-IN-1 precipitation in aqueous solutions
Welcome to the technical support center for AR/AR-V7-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding aqueous solution precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the androgen receptor (AR) and its constitutively active splice variant, AR-V7. It exerts its effect by inhibiting the transcriptional activity of both AR and AR-V7, which are key drivers in prostate cancer progression. This inhibition leads to a downstream reduction in the expression of AR target genes, such as prostate-specific antigen (PSA).
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with a solubility of approximately 83.33 mg/mL.
Q3: How should I store the this compound stock solution?
A3: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[1].
Q4: I observed precipitation when diluting my this compound stock solution in aqueous buffer/media. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue due to the hydrophobic nature of this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: It is a common laboratory practice to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and off-target effects. The final DMSO concentration should be consistent across all experimental conditions, including vehicle controls.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound in aqueous solutions can significantly impact experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.
Diagram: Troubleshooting Workflow for Precipitation
Caption: A stepwise guide to resolving this compound precipitation issues.
Step-by-Step Troubleshooting
-
Verify Stock Solution Integrity:
-
Ensure your DMSO stock solution is completely clear and free of any visible particulates. If crystals are present, gently warm the vial to 37°C and vortex to redissolve.
-
Confirm the concentration of your stock solution. Overly concentrated stocks will be more prone to precipitation upon dilution.
-
-
Optimize Dilution Technique:
-
Pre-warm the aqueous solution: Before adding the DMSO stock, warm your buffer or cell culture medium to 37°C.
-
Rapid mixing: Add the DMSO stock directly to the aqueous solution while vortexing or vigorously pipetting to ensure rapid and thorough mixing. This prevents localized high concentrations of the compound that can lead to immediate precipitation.
-
Serial dilutions: For very high dilutions, consider performing a serial dilution in your aqueous buffer or medium.
-
-
Sonication:
-
If precipitation is observed in your final working solution, try sonicating it in a water bath for a few minutes. This can sometimes help to redissolve small amounts of precipitate.
-
-
Adjust Final Concentration:
-
The most common reason for precipitation is exceeding the solubility limit of the compound in the aqueous environment. Try reducing the final concentration of this compound in your experiment.
-
-
Manage Final DMSO Concentration:
-
While keeping the final DMSO concentration low is important for cell health, a slight increase (e.g., from 0.1% to 0.25%) might be necessary to maintain solubility. Always ensure your vehicle control has the same final DMSO concentration.
-
-
Consider Co-solvents (for specific applications):
-
For applications like in vivo studies, a co-solvent system is often necessary. A formulation with proven solubility is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution of at least 2.08 mg/mL[2].
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | ~83.33 mg/mL (~211.45 mM) | [2] |
| Solubility in Formulation 1 * | ≥ 2.08 mg/mL (5.28 mM) | [2] |
| IC50 (AR/ARV7 inhibition) | 172.85 nM | [3] |
| IC50 (LNCaP cell growth) | 4.87 µM | [3] |
| IC50 (22RV1 cell growth) | 2.07 µM | [3] |
*Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
During each dilution step, add the compound solution to the medium while vortexing to ensure rapid mixing.
-
Ensure the final DMSO concentration in your highest treatment dose does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from your cultured cells.
-
Add the medium containing the desired concentrations of this compound to the cells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest dose of the inhibitor.
-
Incubate the cells for the desired experimental duration.
-
Protocol 2: Western Blot Analysis of AR and AR-V7 Protein Levels
-
Cell Lysis:
-
After treatment with this compound as described in Protocol 1, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagram
Diagram: Simplified AR/AR-V7 Signaling Pathway and Inhibition
Caption: Inhibition of androgen-dependent and -independent signaling by this compound.
References
addressing AR/AR-V7-IN-1 precipitation in aqueous solutions
Welcome to the technical support center for AR/AR-V7-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding aqueous solution precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the androgen receptor (AR) and its constitutively active splice variant, AR-V7. It exerts its effect by inhibiting the transcriptional activity of both AR and AR-V7, which are key drivers in prostate cancer progression. This inhibition leads to a downstream reduction in the expression of AR target genes, such as prostate-specific antigen (PSA).
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a solubility of approximately 83.33 mg/mL.
Q3: How should I store the this compound stock solution?
A3: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[1].
Q4: I observed precipitation when diluting my this compound stock solution in aqueous buffer/media. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue due to the hydrophobic nature of this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: It is a common laboratory practice to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity and off-target effects. The final DMSO concentration should be consistent across all experimental conditions, including vehicle controls.
Troubleshooting Guide: Addressing this compound Precipitation
Precipitation of this compound in aqueous solutions can significantly impact experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.
Diagram: Troubleshooting Workflow for Precipitation
Caption: A stepwise guide to resolving this compound precipitation issues.
Step-by-Step Troubleshooting
-
Verify Stock Solution Integrity:
-
Ensure your DMSO stock solution is completely clear and free of any visible particulates. If crystals are present, gently warm the vial to 37°C and vortex to redissolve.
-
Confirm the concentration of your stock solution. Overly concentrated stocks will be more prone to precipitation upon dilution.
-
-
Optimize Dilution Technique:
-
Pre-warm the aqueous solution: Before adding the DMSO stock, warm your buffer or cell culture medium to 37°C.
-
Rapid mixing: Add the DMSO stock directly to the aqueous solution while vortexing or vigorously pipetting to ensure rapid and thorough mixing. This prevents localized high concentrations of the compound that can lead to immediate precipitation.
-
Serial dilutions: For very high dilutions, consider performing a serial dilution in your aqueous buffer or medium.
-
-
Sonication:
-
If precipitation is observed in your final working solution, try sonicating it in a water bath for a few minutes. This can sometimes help to redissolve small amounts of precipitate.
-
-
Adjust Final Concentration:
-
The most common reason for precipitation is exceeding the solubility limit of the compound in the aqueous environment. Try reducing the final concentration of this compound in your experiment.
-
-
Manage Final DMSO Concentration:
-
While keeping the final DMSO concentration low is important for cell health, a slight increase (e.g., from 0.1% to 0.25%) might be necessary to maintain solubility. Always ensure your vehicle control has the same final DMSO concentration.
-
-
Consider Co-solvents (for specific applications):
-
For applications like in vivo studies, a co-solvent system is often necessary. A formulation with proven solubility is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution of at least 2.08 mg/mL[2].
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in DMSO | ~83.33 mg/mL (~211.45 mM) | [2] |
| Solubility in Formulation 1 * | ≥ 2.08 mg/mL (5.28 mM) | [2] |
| IC50 (AR/ARV7 inhibition) | 172.85 nM | [3] |
| IC50 (LNCaP cell growth) | 4.87 µM | [3] |
| IC50 (22RV1 cell growth) | 2.07 µM | [3] |
*Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
During each dilution step, add the compound solution to the medium while vortexing to ensure rapid mixing.
-
Ensure the final DMSO concentration in your highest treatment dose does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from your cultured cells.
-
Add the medium containing the desired concentrations of this compound to the cells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest dose of the inhibitor.
-
Incubate the cells for the desired experimental duration.
-
Protocol 2: Western Blot Analysis of AR and AR-V7 Protein Levels
-
Cell Lysis:
-
After treatment with this compound as described in Protocol 1, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, AR-V7, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Diagram
Diagram: Simplified AR/AR-V7 Signaling Pathway and Inhibition
Caption: Inhibition of androgen-dependent and -independent signaling by this compound.
References
minimizing variability in AR/AR-V7-IN-1 experimental replicates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the Androgen Receptor (AR), its splice variant AR-V7, and the inhibitor IN-1. Our goal is to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are AR and AR-V7, and why is studying them important?
A: The Androgen Receptor (AR) is a transcription factor that plays a critical role in the development and progression of prostate cancer.[1] Full-length AR (AR-FL) is activated by androgens like dihydrotestosterone (B1667394) (DHT).[1] AR-V7 is a splice variant of the AR that lacks the ligand-binding domain (LBD).[2][3][4] This truncation results in a constitutively active transcription factor, meaning it can drive cancer cell growth even in the absence of androgens.[2][5] The expression of AR-V7 is a significant mechanism of resistance to AR-targeted therapies, making it a crucial target for drug development in castration-resistant prostate cancer (CRPC).[1][6][7]
Q2: What are the primary sources of variability in AR/AR-V7 experiments?
A: Variability in cell-based assays involving AR/AR-V7 can arise from multiple factors:
-
Cell Line Integrity: Cell lines can experience genetic and phenotypic drift over extended passaging, altering their characteristics and response to treatments.[8][9] It is crucial to use cells within a defined, low passage number range.[8]
-
Inconsistent Cell Culture Practices: Variations in cell seeding density, media supplements, and incubation times can significantly impact results.[8][9][10] Overconfluent cells, for instance, can lead to non-specific signals.[8]
-
Reagent Quality and Consistency: The quality, concentration, and storage of reagents, including the IN-1 inhibitor, antibodies, and media, are critical. Always check expiration dates and prepare fresh dilutions for each experiment.[8][10]
-
Assay Conditions: Factors like the "edge effect" in microplates, caused by evaporation, can introduce significant variability.[8][10] Pipetting errors and inconsistent incubation times are also common culprits.[8][10]
-
AR-V7 Expression Levels: The expression of AR-V7 can be heterogeneous and may fluctuate depending on culture conditions and cell line stability, leading to inconsistent assay outcomes.[11][12]
Q3: How does IN-1 inhibit both AR and AR-V7?
A: Since AR-V7 lacks the ligand-binding domain targeted by many standard anti-androgen therapies, inhibitors like IN-1 are designed to target other domains.[13] These inhibitors may act on the N-terminal domain (NTD) or the DNA-binding domain (DBD), which are present in both full-length AR and the AR-V7 variant.[13] Some novel inhibitors can also induce the degradation of both AR-FL and AR-V7 proteins through the proteasome pathway.[14][15][16][17]
Q4: What are the best practices for handling and storing the IN-1 inhibitor?
A: To ensure consistent compound efficacy, prepare fresh serial dilutions of IN-1 for each experiment from a concentrated stock solution.[10] Stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. Always verify the calibration of your pipettes to ensure accurate dilutions.[10]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Symptoms: Large standard deviations in your data, inconsistent dose-response curves, and a poor Z'-factor in screening assays.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[8] |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.[8] |
| "Edge Effect" | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and ensure proper humidification in the incubator.[8][10] |
| Cell Health Issues | Do not use cells that are over-confluent or have been passaged too many times. Always perform a viability count before seeding.[9] |
Issue 2: IN-1 Inhibitor Shows Low or No Efficacy
-
Symptoms: The inhibitor does not produce the expected dose-dependent effect on cell viability or target gene expression.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degraded Compound | Prepare fresh dilutions of the IN-1 inhibitor for every experiment. Avoid multiple freeze-thaw cycles of the stock solution.[10] |
| Incorrect Dosing | Verify calculations for serial dilutions. Ensure pipettes are calibrated and accurate.[10] |
| Suboptimal Cell Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment, as cell density can affect compound response.[10] |
| Low AR-V7 Expression | Confirm the expression level of AR-V7 in your cell line model (e.g., via Western blot or qPCR). Low target expression can lead to an apparent lack of efficacy. |
| Assay Readout Issues | If using a fluorescence-based assay, check for autofluorescence from the test compound. Ensure the plate reader settings (wavelengths, filters) are correct for your assay.[8][18] |
Issue 3: Inconsistent AR/AR-V7 Protein or mRNA Expression
-
Symptoms: Western blot or qPCR results for AR and/or AR-V7 levels are not consistent across experiments.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Cell Passage Number | Use cells from a low-passage working cell bank to ensure consistency. Cell lines can lose or alter expression of splice variants over time.[8] |
| Variable Lysis/Extraction | Ensure complete cell lysis to efficiently extract nuclear proteins like AR/AR-V7. Sonication may be required.[19] Use a consistent and validated protocol for RNA/protein extraction. |
| Antibody/Primer Issues | For Western blotting, validate the specificity of your AR-V7 antibody, as some antibodies have shown challenges with specificity and reproducibility.[6] For qPCR, ensure primers are specific to AR-V7 and do not amplify full-length AR. |
| Loading Inconsistencies | For Western blots, quantify total protein concentration accurately and use a reliable loading control (e.g., β-actin, Tubulin) to normalize your results. For qPCR, normalize to a stable housekeeping gene. |
Experimental Protocols & Visualizations
AR/AR-V7 Signaling Pathway
The diagram below illustrates the differential activation mechanisms of full-length AR (AR-FL) and the AR-V7 splice variant. AR-FL requires androgen binding for nuclear translocation and transcriptional activity, whereas AR-V7 is constitutively active.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Androgen Receptor and its Splice Variant, AR-V7, Differentially Regulate FOXA1 Sensitive Genes in LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AR-V7 biomarker testing for primary prostate cancer: The ongoing challenge of analytical validation and clinical qualification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. Considerations for AR-V7 testing in clinical routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using the AR-V7 biomarker to determine treatment in metastatic castrate resistant prostate cancer, a feasibility randomised control trial, conclusions from the VARIANT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for targeting the activity of androgen receptor variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A novel inhibitor of ARfl and ARv7 induces protein degradation to overcome enzalutamide resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. arp1.com [arp1.com]
- 19. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
minimizing variability in AR/AR-V7-IN-1 experimental replicates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the Androgen Receptor (AR), its splice variant AR-V7, and the inhibitor IN-1. Our goal is to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are AR and AR-V7, and why is studying them important?
A: The Androgen Receptor (AR) is a transcription factor that plays a critical role in the development and progression of prostate cancer.[1] Full-length AR (AR-FL) is activated by androgens like dihydrotestosterone (DHT).[1] AR-V7 is a splice variant of the AR that lacks the ligand-binding domain (LBD).[2][3][4] This truncation results in a constitutively active transcription factor, meaning it can drive cancer cell growth even in the absence of androgens.[2][5] The expression of AR-V7 is a significant mechanism of resistance to AR-targeted therapies, making it a crucial target for drug development in castration-resistant prostate cancer (CRPC).[1][6][7]
Q2: What are the primary sources of variability in AR/AR-V7 experiments?
A: Variability in cell-based assays involving AR/AR-V7 can arise from multiple factors:
-
Cell Line Integrity: Cell lines can experience genetic and phenotypic drift over extended passaging, altering their characteristics and response to treatments.[8][9] It is crucial to use cells within a defined, low passage number range.[8]
-
Inconsistent Cell Culture Practices: Variations in cell seeding density, media supplements, and incubation times can significantly impact results.[8][9][10] Overconfluent cells, for instance, can lead to non-specific signals.[8]
-
Reagent Quality and Consistency: The quality, concentration, and storage of reagents, including the IN-1 inhibitor, antibodies, and media, are critical. Always check expiration dates and prepare fresh dilutions for each experiment.[8][10]
-
Assay Conditions: Factors like the "edge effect" in microplates, caused by evaporation, can introduce significant variability.[8][10] Pipetting errors and inconsistent incubation times are also common culprits.[8][10]
-
AR-V7 Expression Levels: The expression of AR-V7 can be heterogeneous and may fluctuate depending on culture conditions and cell line stability, leading to inconsistent assay outcomes.[11][12]
Q3: How does IN-1 inhibit both AR and AR-V7?
A: Since AR-V7 lacks the ligand-binding domain targeted by many standard anti-androgen therapies, inhibitors like IN-1 are designed to target other domains.[13] These inhibitors may act on the N-terminal domain (NTD) or the DNA-binding domain (DBD), which are present in both full-length AR and the AR-V7 variant.[13] Some novel inhibitors can also induce the degradation of both AR-FL and AR-V7 proteins through the proteasome pathway.[14][15][16][17]
Q4: What are the best practices for handling and storing the IN-1 inhibitor?
A: To ensure consistent compound efficacy, prepare fresh serial dilutions of IN-1 for each experiment from a concentrated stock solution.[10] Stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. Always verify the calibration of your pipettes to ensure accurate dilutions.[10]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Symptoms: Large standard deviations in your data, inconsistent dose-response curves, and a poor Z'-factor in screening assays.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[8] |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.[8] |
| "Edge Effect" | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and ensure proper humidification in the incubator.[8][10] |
| Cell Health Issues | Do not use cells that are over-confluent or have been passaged too many times. Always perform a viability count before seeding.[9] |
Issue 2: IN-1 Inhibitor Shows Low or No Efficacy
-
Symptoms: The inhibitor does not produce the expected dose-dependent effect on cell viability or target gene expression.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degraded Compound | Prepare fresh dilutions of the IN-1 inhibitor for every experiment. Avoid multiple freeze-thaw cycles of the stock solution.[10] |
| Incorrect Dosing | Verify calculations for serial dilutions. Ensure pipettes are calibrated and accurate.[10] |
| Suboptimal Cell Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment, as cell density can affect compound response.[10] |
| Low AR-V7 Expression | Confirm the expression level of AR-V7 in your cell line model (e.g., via Western blot or qPCR). Low target expression can lead to an apparent lack of efficacy. |
| Assay Readout Issues | If using a fluorescence-based assay, check for autofluorescence from the test compound. Ensure the plate reader settings (wavelengths, filters) are correct for your assay.[8][18] |
Issue 3: Inconsistent AR/AR-V7 Protein or mRNA Expression
-
Symptoms: Western blot or qPCR results for AR and/or AR-V7 levels are not consistent across experiments.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Cell Passage Number | Use cells from a low-passage working cell bank to ensure consistency. Cell lines can lose or alter expression of splice variants over time.[8] |
| Variable Lysis/Extraction | Ensure complete cell lysis to efficiently extract nuclear proteins like AR/AR-V7. Sonication may be required.[19] Use a consistent and validated protocol for RNA/protein extraction. |
| Antibody/Primer Issues | For Western blotting, validate the specificity of your AR-V7 antibody, as some antibodies have shown challenges with specificity and reproducibility.[6] For qPCR, ensure primers are specific to AR-V7 and do not amplify full-length AR. |
| Loading Inconsistencies | For Western blots, quantify total protein concentration accurately and use a reliable loading control (e.g., β-actin, Tubulin) to normalize your results. For qPCR, normalize to a stable housekeeping gene. |
Experimental Protocols & Visualizations
AR/AR-V7 Signaling Pathway
The diagram below illustrates the differential activation mechanisms of full-length AR (AR-FL) and the AR-V7 splice variant. AR-FL requires androgen binding for nuclear translocation and transcriptional activity, whereas AR-V7 is constitutively active.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Androgen Receptor and its Splice Variant, AR-V7, Differentially Regulate FOXA1 Sensitive Genes in LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AR-V7 biomarker testing for primary prostate cancer: The ongoing challenge of analytical validation and clinical qualification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. Considerations for AR-V7 testing in clinical routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using the AR-V7 biomarker to determine treatment in metastatic castrate resistant prostate cancer, a feasibility randomised control trial, conclusions from the VARIANT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for targeting the activity of androgen receptor variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. A novel inhibitor of ARfl and ARv7 induces protein degradation to overcome enzalutamide resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. arp1.com [arp1.com]
- 19. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Enzalutamide vs. AR/AR-V7 Inhibitors: A Comparative Guide for Prostate Cancer Researchers
For researchers, scientists, and drug development professionals in oncology, this guide provides a detailed comparison of the efficacy of the second-generation androgen receptor (AR) antagonist, enzalutamide (B1683756), with emerging inhibitors targeting both full-length AR and the constitutively active splice variant AR-V7. This comparison is critical for understanding therapeutic strategies in castration-resistant prostate cancer (CRPC), particularly in the context of treatment resistance.
Enzalutamide has been a cornerstone in the treatment of CRPC, significantly improving patient outcomes.[1][2] However, the emergence of resistance, frequently driven by the expression of AR splice variants like AR-V7, presents a major clinical challenge.[3][4][5] AR-V7 lacks the ligand-binding domain (LBD), the target of enzalutamide, rendering the drug ineffective.[3][6][7] This has spurred the development of novel inhibitors capable of targeting both the full-length AR and the AR-V7 variant. This guide synthesizes preclinical and clinical data to compare the efficacy and mechanisms of these two therapeutic approaches.
Mechanism of Action: A Tale of Two Targets
Enzalutamide functions by competitively inhibiting the binding of androgens to the LBD of the full-length AR.[1][8][9] This multi-faceted mechanism involves preventing AR nuclear translocation, DNA binding, and the recruitment of co-activators, ultimately suppressing the transcription of AR target genes that drive prostate cancer cell proliferation.[8][10][11]
In contrast, AR/AR-V7 inhibitors are designed to overcome enzalutamide resistance. Since AR-V7 is constitutively active due to the absence of the LBD, these inhibitors target other domains of the AR, such as the N-terminal domain (NTD), which is present in both full-length AR and AR-V7.[6][12] By targeting the NTD, these agents can theoretically suppress the activity of both forms of the receptor.
Signaling Pathway Overview
The androgen receptor signaling pathway is central to prostate cancer progression. The following diagram illustrates the points of intervention for both enzalutamide and a hypothetical AR/AR-V7 inhibitor.
Comparative Efficacy Data
Clinical and preclinical studies have consistently demonstrated that the presence of AR-V7 is a significant predictor of poor response to enzalutamide.
| Efficacy Endpoint | Enzalutamide (AR-V7 Negative) | Enzalutamide (AR-V7 Positive) | AR/AR-V7 Inhibitor (Preclinical/Hypothetical) |
| PSA Response Rate (>50% decline) | 52.6% - 68.0%[13] | 0%[13] | Potential for response in enzalutamide-resistant models |
| Median PSA Progression-Free Survival (PFS) | 5.9 months (not reached in another study)[13] | 1.3 - 1.4 months[13] | Aims to prolong PFS in AR-V7 positive patients |
| Median Clinical/Radiographic PFS | 6.1 months (not reached in another study)[13] | 2.1 - 2.3 months[13] | Expected to be superior to enzalutamide in AR-V7 positive setting |
| Overall Survival (OS) | Significantly longer[5][14][15] | Significantly shorter[5][14][15] | Potential to improve OS in enzalutamide-resistant patients |
Experimental Protocols
Detection of AR-V7 in Circulating Tumor Cells (CTCs)
A common method for determining AR-V7 status in clinical studies involves the analysis of circulating tumor cells (CTCs).
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer [mdpi.com]
- 4. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Androgen receptor splice variant, AR-V7, and resistance to enzalutamide and abiraterone in men with metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 14. Association of AR-V7 on Circulating Tumor Cells as a Treatment-Specific Biomarker With Outcomes and Survival in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
Enzalutamide vs. AR/AR-V7 Inhibitors: A Comparative Guide for Prostate Cancer Researchers
For researchers, scientists, and drug development professionals in oncology, this guide provides a detailed comparison of the efficacy of the second-generation androgen receptor (AR) antagonist, enzalutamide, with emerging inhibitors targeting both full-length AR and the constitutively active splice variant AR-V7. This comparison is critical for understanding therapeutic strategies in castration-resistant prostate cancer (CRPC), particularly in the context of treatment resistance.
Enzalutamide has been a cornerstone in the treatment of CRPC, significantly improving patient outcomes.[1][2] However, the emergence of resistance, frequently driven by the expression of AR splice variants like AR-V7, presents a major clinical challenge.[3][4][5] AR-V7 lacks the ligand-binding domain (LBD), the target of enzalutamide, rendering the drug ineffective.[3][6][7] This has spurred the development of novel inhibitors capable of targeting both the full-length AR and the AR-V7 variant. This guide synthesizes preclinical and clinical data to compare the efficacy and mechanisms of these two therapeutic approaches.
Mechanism of Action: A Tale of Two Targets
Enzalutamide functions by competitively inhibiting the binding of androgens to the LBD of the full-length AR.[1][8][9] This multi-faceted mechanism involves preventing AR nuclear translocation, DNA binding, and the recruitment of co-activators, ultimately suppressing the transcription of AR target genes that drive prostate cancer cell proliferation.[8][10][11]
In contrast, AR/AR-V7 inhibitors are designed to overcome enzalutamide resistance. Since AR-V7 is constitutively active due to the absence of the LBD, these inhibitors target other domains of the AR, such as the N-terminal domain (NTD), which is present in both full-length AR and AR-V7.[6][12] By targeting the NTD, these agents can theoretically suppress the activity of both forms of the receptor.
Signaling Pathway Overview
The androgen receptor signaling pathway is central to prostate cancer progression. The following diagram illustrates the points of intervention for both enzalutamide and a hypothetical AR/AR-V7 inhibitor.
Comparative Efficacy Data
Clinical and preclinical studies have consistently demonstrated that the presence of AR-V7 is a significant predictor of poor response to enzalutamide.
| Efficacy Endpoint | Enzalutamide (AR-V7 Negative) | Enzalutamide (AR-V7 Positive) | AR/AR-V7 Inhibitor (Preclinical/Hypothetical) |
| PSA Response Rate (>50% decline) | 52.6% - 68.0%[13] | 0%[13] | Potential for response in enzalutamide-resistant models |
| Median PSA Progression-Free Survival (PFS) | 5.9 months (not reached in another study)[13] | 1.3 - 1.4 months[13] | Aims to prolong PFS in AR-V7 positive patients |
| Median Clinical/Radiographic PFS | 6.1 months (not reached in another study)[13] | 2.1 - 2.3 months[13] | Expected to be superior to enzalutamide in AR-V7 positive setting |
| Overall Survival (OS) | Significantly longer[5][14][15] | Significantly shorter[5][14][15] | Potential to improve OS in enzalutamide-resistant patients |
Experimental Protocols
Detection of AR-V7 in Circulating Tumor Cells (CTCs)
A common method for determining AR-V7 status in clinical studies involves the analysis of circulating tumor cells (CTCs).
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer [mdpi.com]
- 4. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Androgen receptor splice variant, AR-V7, and resistance to enzalutamide and abiraterone in men with metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 14. Association of AR-V7 on Circulating Tumor Cells as a Treatment-Specific Biomarker With Outcomes and Survival in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
Validating AR/AR-V7-IN-1: A Comparative Guide to Potent Androgen Receptor and AR-V7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, is a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This guide provides a comprehensive comparison of AR/AR-V7-IN-1, a novel inhibitor, with other established and experimental agents targeting the AR and AR-V7 signaling axis. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key validation assays are provided.
Comparative Analysis of AR/AR-V7 Inhibitors
The therapeutic landscape for CRPC is evolving, with a focus on overcoming resistance mediated by AR splice variants. The following tables present a comparative overview of this compound and other notable inhibitors.
Table 1: In Vitro Potency of AR/AR-V7 Inhibitors
| Compound | Target(s) | Assay | Cell Line | IC50/DC50 | Citation(s) |
| This compound | AR/AR-V7 | AR Antagonism | - | 172.85 nM | [1] |
| Cell Growth | LNCaP | 4.87 µM | [1] | ||
| Cell Growth | 22RV1 | 2.07 µM | [1] | ||
| Enzalutamide | AR | Cell Growth | LNCaP | 5.6 µM | |
| Cell Growth | Various Breast Cancer Lines | 4 µM to >50 µM | [2] | ||
| Abiraterone | CYP17A1 | - | - | - | [3] |
| Galeterone | AR, AR-V7, CYP17A1 | DUB Inhibition (USP12) | - | 3.4 µM | [4] |
| DUB Inhibition (USP46) | - | 4.2 µM | [4] | ||
| Niclosamide | AR-V7 | AR-V7 Inhibition | Prostate Cancer Cells | Potent (Specific IC50 not stated) | [5][6] |
| BMS-641988 | AR | AR Binding (Ki) | MDA-MB-453 | 10 nM | [7] |
| AR Transactivation (IC50) | - | 56 nM | [7] | ||
| VPC-14449 | AR-DBD, AR-V7 | Full-length AR Inhibition | - | 0.34 µM | [8] |
| Compound 27c | AR/AR-V7 Degrader | AR Degradation (DC50) | 22RV1 | 2.67 µM | [9] |
| AR-V7 Degradation (DC50) | 22RV1 | 2.64 µM | [9] |
Table 2: In Vivo Efficacy of Selected AR/AR-V7 Inhibitors
| Compound | Model | Dosage | Outcome | Citation(s) |
| This compound | 22RV1 Xenograft | Not Specified | Effective tumor growth inhibition (TGI = 50.9%) | [1] |
| Niclosamide | Enzalutamide-resistant tumor xenografts | Not Specified | Significant inhibition of tumor growth when combined with enzalutamide | [6] |
| Compound 27c | Enzalutamide-resistant 22RV1 xenograft | Not Specified | Potent antitumor efficacy | [9] |
| VPC-14449 | LNCaP Xenograft | 100 mg/kg/day | Reduced tumor volume and abolished PSA production | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the validation of these inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. Androgen Receptor and Its Splicing Variant 7 Expression in Peripheral Blood Mononuclear Cells and in Circulating Tumor Cells in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
Validating AR/AR-V7-IN-1: A Comparative Guide to Potent Androgen Receptor and AR-V7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, is a critical mechanism of resistance to current androgen deprivation therapies in castration-resistant prostate cancer (CRPC). This guide provides a comprehensive comparison of AR/AR-V7-IN-1, a novel inhibitor, with other established and experimental agents targeting the AR and AR-V7 signaling axis. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key validation assays are provided.
Comparative Analysis of AR/AR-V7 Inhibitors
The therapeutic landscape for CRPC is evolving, with a focus on overcoming resistance mediated by AR splice variants. The following tables present a comparative overview of this compound and other notable inhibitors.
Table 1: In Vitro Potency of AR/AR-V7 Inhibitors
| Compound | Target(s) | Assay | Cell Line | IC50/DC50 | Citation(s) |
| This compound | AR/AR-V7 | AR Antagonism | - | 172.85 nM | [1] |
| Cell Growth | LNCaP | 4.87 µM | [1] | ||
| Cell Growth | 22RV1 | 2.07 µM | [1] | ||
| Enzalutamide | AR | Cell Growth | LNCaP | 5.6 µM | |
| Cell Growth | Various Breast Cancer Lines | 4 µM to >50 µM | [2] | ||
| Abiraterone | CYP17A1 | - | - | - | [3] |
| Galeterone | AR, AR-V7, CYP17A1 | DUB Inhibition (USP12) | - | 3.4 µM | [4] |
| DUB Inhibition (USP46) | - | 4.2 µM | [4] | ||
| Niclosamide | AR-V7 | AR-V7 Inhibition | Prostate Cancer Cells | Potent (Specific IC50 not stated) | [5][6] |
| BMS-641988 | AR | AR Binding (Ki) | MDA-MB-453 | 10 nM | [7] |
| AR Transactivation (IC50) | - | 56 nM | [7] | ||
| VPC-14449 | AR-DBD, AR-V7 | Full-length AR Inhibition | - | 0.34 µM | [8] |
| Compound 27c | AR/AR-V7 Degrader | AR Degradation (DC50) | 22RV1 | 2.67 µM | [9] |
| AR-V7 Degradation (DC50) | 22RV1 | 2.64 µM | [9] |
Table 2: In Vivo Efficacy of Selected AR/AR-V7 Inhibitors
| Compound | Model | Dosage | Outcome | Citation(s) |
| This compound | 22RV1 Xenograft | Not Specified | Effective tumor growth inhibition (TGI = 50.9%) | [1] |
| Niclosamide | Enzalutamide-resistant tumor xenografts | Not Specified | Significant inhibition of tumor growth when combined with enzalutamide | [6] |
| Compound 27c | Enzalutamide-resistant 22RV1 xenograft | Not Specified | Potent antitumor efficacy | [9] |
| VPC-14449 | LNCaP Xenograft | 100 mg/kg/day | Reduced tumor volume and abolished PSA production | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the validation of these inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. Androgen Receptor and Its Splicing Variant 7 Expression in Peripheral Blood Mononuclear Cells and in Circulating Tumor Cells in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
A Head-to-Head Comparison of AR/AR-V7-IN-1 and Other Androgen Receptor Inhibitors for Castration-Resistant Prostate Cancer Research
For researchers, scientists, and drug development professionals, the emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, represents a significant hurdle in the treatment of castration-resistant prostate cancer (CRPC). These variants, which lack the ligand-binding domain (LBD), render many standard-of-care AR antagonists ineffective. This guide provides a head-to-head comparison of a novel AR/AR-V7 inhibitor, AR/AR-V7-IN-1, with other therapeutic agents targeting the AR signaling axis, supported by experimental data and detailed protocols.
Introduction to AR-V7 and its Role in Therapeutic Resistance
The androgen receptor is a key driver of prostate cancer progression. While therapies targeting the AR LBD, such as enzalutamide (B1683756), apalutamide, and darolutamide, are initially effective, resistance frequently develops. One of the primary mechanisms of this resistance is the expression of AR splice variants, most notably AR-V7. AR-V7 lacks the LBD, making it constitutively active and unresponsive to LBD-targeting drugs. This has spurred the development of new inhibitors that can target AR-V7 directly or through alternative mechanisms. This guide will compare this compound, a potent inhibitor of both full-length AR (AR-FL) and AR-V7, against other classes of AR inhibitors.
Comparative Analysis of AR Inhibitors
The following tables summarize the key performance metrics of this compound and a selection of other AR inhibitors. These compounds are categorized based on their primary mechanism of action.
Table 1: Pan-AR Inhibitors (Targeting both AR-FL and AR-V7)
| Compound | Target Domain | Mechanism of Action | IC50 (AR-V7 Transcriptional Activity) | Cell Proliferation IC50 (22RV1 cells) | Reference |
| This compound (Compound 20i) | Unknown | Inhibition of AR/AR-V7 activity | 172.85 nM | 2.07 µM | [1] |
| SC428 | N-Terminal Domain (NTD) | Direct binding to AR-NTD, pan-AR inhibitor | 0.42 µM | Not specified | [2] |
| Ralaniten (EPI-002) | N-Terminal Domain (NTD) | Antagonist of AR-NTD | 7.4 µM (AR transcriptional activity) | Not specified | [3] |
Table 2: AR-V7 Degraders and Dual-Mechanism Inhibitors
| Compound | Primary Target(s) | Mechanism of Action | Cell Proliferation GI50/IC50 (AR-V7 expressing cells) | Notes | Reference |
| Niclosamide | AR-V7 | Induces proteasome-dependent degradation of AR-V7 | Not specified | Re-sensitizes cells to enzalutamide | [4][5] |
| VNPP433-3β | AR/AR-V7, Mnk1/2 | Molecular glue degrader of AR/AR-V7 and Mnk1/2 | 0.31 µM (CWR22Rv1) | Also inhibits eIF4E phosphorylation | [6] |
| LX-1 | AR/AR-V7, AKR1C3 | Reduces AR/AR-V7 expression and inhibits AKR1C3 enzymatic activity | 2.5 µM (C4-2B MDVR) | Synergizes with antiandrogens and taxanes | [7][8] |
Table 3: LBD-Targeting AR Antagonists (for reference)
| Compound | Target Domain | Mechanism of Action | Activity against AR-V7 | Reference |
| Enzalutamide | Ligand-Binding Domain (LBD) | AR antagonist | Ineffective | [9] |
| Apalutamide | Ligand-Binding Domain (LBD) | AR antagonist | Ineffective | [9] |
| Darolutamide | Ligand-Binding Domain (LBD) | AR antagonist | Ineffective | [9] |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these inhibitors with the AR signaling axis and the general approach to their characterization, the following diagrams are provided.
Caption: AR Signaling Pathway and Inhibitor Targets.
Caption: Workflow for AR/AR-V7 Inhibitor Characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
AR-V7 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of AR-V7 in the presence of an inhibitor.
-
Cell Seeding: Seed HEK-293 cells in a 24-well plate at a density of 5 x 10^4 cells per well in media containing 10% charcoal-stripped fetal bovine serum.
-
Transfection: After 24 hours, co-transfect the cells with a luciferase reporter plasmid containing androgen response elements (e.g., PSA-luc) and an expression plasmid for AR-V7 using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Luciferase Activity Measurement: After 18-24 hours of incubation with the compound, lyse the cells and measure the firefly and Renilla (as a transfection control) luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and determine the IC50 value.
Cell Viability/Proliferation Assay (MTS Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed prostate cancer cells (e.g., 22RV1, LNCaP) in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.
Western Blot for AR-V7 Protein Levels
This technique is used to determine the effect of a compound on the expression or degradation of the AR-V7 protein.
-
Cell Lysis: Treat prostate cancer cells with the test compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for AR-V7 (e.g., Abcam clone EPR15656 or RevMAb clone RM7) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in AR-V7 protein levels. For degradation studies, a proteasome inhibitor like MG132 can be used as a control to confirm proteasome-dependent degradation.[4]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the recruitment of AR-V7 to the promoter regions of its target genes.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an AR-V7 specific antibody or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers specific for the promoter regions of AR-V7 target genes (e.g., PSA, UBE2C) to quantify the enrichment of these regions.
In Vivo Prostate Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., 22RV1) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry). Analyze the tumor growth inhibition and assess for any toxicity.
Conclusion
The development of inhibitors that are effective against AR-V7 is a critical area of research in the fight against CRPC. This compound demonstrates potent inhibition of both AR-FL and AR-V7 transcriptional activity. Its performance, when compared to other inhibitors targeting the AR-NTD or those that induce AR-V7 degradation, highlights the diverse strategies being employed to overcome therapeutic resistance. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to develop the next generation of therapies for advanced prostate cancer.
References
- 1. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide enhances abiraterone treatment via inhibition of androgen receptor variants in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of AR/AR-V7-IN-1 and Other Androgen Receptor Inhibitors for Castration-Resistant Prostate Cancer Research
For researchers, scientists, and drug development professionals, the emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, represents a significant hurdle in the treatment of castration-resistant prostate cancer (CRPC). These variants, which lack the ligand-binding domain (LBD), render many standard-of-care AR antagonists ineffective. This guide provides a head-to-head comparison of a novel AR/AR-V7 inhibitor, AR/AR-V7-IN-1, with other therapeutic agents targeting the AR signaling axis, supported by experimental data and detailed protocols.
Introduction to AR-V7 and its Role in Therapeutic Resistance
The androgen receptor is a key driver of prostate cancer progression. While therapies targeting the AR LBD, such as enzalutamide, apalutamide, and darolutamide, are initially effective, resistance frequently develops. One of the primary mechanisms of this resistance is the expression of AR splice variants, most notably AR-V7. AR-V7 lacks the LBD, making it constitutively active and unresponsive to LBD-targeting drugs. This has spurred the development of new inhibitors that can target AR-V7 directly or through alternative mechanisms. This guide will compare this compound, a potent inhibitor of both full-length AR (AR-FL) and AR-V7, against other classes of AR inhibitors.
Comparative Analysis of AR Inhibitors
The following tables summarize the key performance metrics of this compound and a selection of other AR inhibitors. These compounds are categorized based on their primary mechanism of action.
Table 1: Pan-AR Inhibitors (Targeting both AR-FL and AR-V7)
| Compound | Target Domain | Mechanism of Action | IC50 (AR-V7 Transcriptional Activity) | Cell Proliferation IC50 (22RV1 cells) | Reference |
| This compound (Compound 20i) | Unknown | Inhibition of AR/AR-V7 activity | 172.85 nM | 2.07 µM | [1] |
| SC428 | N-Terminal Domain (NTD) | Direct binding to AR-NTD, pan-AR inhibitor | 0.42 µM | Not specified | [2] |
| Ralaniten (EPI-002) | N-Terminal Domain (NTD) | Antagonist of AR-NTD | 7.4 µM (AR transcriptional activity) | Not specified | [3] |
Table 2: AR-V7 Degraders and Dual-Mechanism Inhibitors
| Compound | Primary Target(s) | Mechanism of Action | Cell Proliferation GI50/IC50 (AR-V7 expressing cells) | Notes | Reference |
| Niclosamide | AR-V7 | Induces proteasome-dependent degradation of AR-V7 | Not specified | Re-sensitizes cells to enzalutamide | [4][5] |
| VNPP433-3β | AR/AR-V7, Mnk1/2 | Molecular glue degrader of AR/AR-V7 and Mnk1/2 | 0.31 µM (CWR22Rv1) | Also inhibits eIF4E phosphorylation | [6] |
| LX-1 | AR/AR-V7, AKR1C3 | Reduces AR/AR-V7 expression and inhibits AKR1C3 enzymatic activity | 2.5 µM (C4-2B MDVR) | Synergizes with antiandrogens and taxanes | [7][8] |
Table 3: LBD-Targeting AR Antagonists (for reference)
| Compound | Target Domain | Mechanism of Action | Activity against AR-V7 | Reference |
| Enzalutamide | Ligand-Binding Domain (LBD) | AR antagonist | Ineffective | [9] |
| Apalutamide | Ligand-Binding Domain (LBD) | AR antagonist | Ineffective | [9] |
| Darolutamide | Ligand-Binding Domain (LBD) | AR antagonist | Ineffective | [9] |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these inhibitors with the AR signaling axis and the general approach to their characterization, the following diagrams are provided.
Caption: AR Signaling Pathway and Inhibitor Targets.
Caption: Workflow for AR/AR-V7 Inhibitor Characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
AR-V7 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of AR-V7 in the presence of an inhibitor.
-
Cell Seeding: Seed HEK-293 cells in a 24-well plate at a density of 5 x 10^4 cells per well in media containing 10% charcoal-stripped fetal bovine serum.
-
Transfection: After 24 hours, co-transfect the cells with a luciferase reporter plasmid containing androgen response elements (e.g., PSA-luc) and an expression plasmid for AR-V7 using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Luciferase Activity Measurement: After 18-24 hours of incubation with the compound, lyse the cells and measure the firefly and Renilla (as a transfection control) luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and determine the IC50 value.
Cell Viability/Proliferation Assay (MTS Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed prostate cancer cells (e.g., 22RV1, LNCaP) in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.
Western Blot for AR-V7 Protein Levels
This technique is used to determine the effect of a compound on the expression or degradation of the AR-V7 protein.
-
Cell Lysis: Treat prostate cancer cells with the test compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for AR-V7 (e.g., Abcam clone EPR15656 or RevMAb clone RM7) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in AR-V7 protein levels. For degradation studies, a proteasome inhibitor like MG132 can be used as a control to confirm proteasome-dependent degradation.[4]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the recruitment of AR-V7 to the promoter regions of its target genes.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an AR-V7 specific antibody or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers specific for the promoter regions of AR-V7 target genes (e.g., PSA, UBE2C) to quantify the enrichment of these regions.
In Vivo Prostate Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., 22RV1) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry). Analyze the tumor growth inhibition and assess for any toxicity.
Conclusion
The development of inhibitors that are effective against AR-V7 is a critical area of research in the fight against CRPC. This compound demonstrates potent inhibition of both AR-FL and AR-V7 transcriptional activity. Its performance, when compared to other inhibitors targeting the AR-NTD or those that induce AR-V7 degradation, highlights the diverse strategies being employed to overcome therapeutic resistance. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to develop the next generation of therapies for advanced prostate cancer.
References
- 1. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide enhances abiraterone treatment via inhibition of androgen receptor variants in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. mdpi.com [mdpi.com]
Navigating Resistance: A Comparative Guide to Androgen Receptor Inhibitors in Prostate Cancer
For researchers, scientists, and drug development professionals, understanding and overcoming resistance to androgen receptor (AR) targeted therapies is a critical challenge in the treatment of castration-resistant prostate cancer (CRPC). The emergence of AR splice variants, particularly AR-V7, is a key mechanism of resistance to second-generation AR inhibitors like enzalutamide (B1683756) and abiraterone (B193195). This guide provides a comparative assessment of resistance development, focusing on a hypothetical dual inhibitor of the full-length AR (AR-FL) and AR-V7, herein referred to as AR/AR-V7-IN-1, against current standard-of-care agents.
The Landscape of AR-Targeted Therapy and Resistance
Prostate cancer is highly dependent on androgen receptor signaling for its growth and survival.[1] Therapies that suppress this pathway, such as androgen deprivation therapy (ADT) and second-generation AR signaling inhibitors (ARSIs) like enzalutamide and abiraterone, are initially effective.[2][3] However, resistance inevitably develops, often driven by the expression of constitutively active AR splice variants that lack the ligand-binding domain (LBD), the target of current ARSIs.[4][5]
The most well-characterized of these variants is AR-V7.[6] Because it lacks the LBD, AR-V7 is not inhibited by drugs like enzalutamide and can continue to drive cancer cell proliferation and survival, leading to treatment failure.[7][8] The presence of AR-V7 in circulating tumor cells has been associated with resistance to both enzalutamide and abiraterone and is a predictor of poor prognosis.[6][9] This has spurred the development of new therapeutic strategies aimed at inhibiting both AR-FL and AR-V7.
Comparative Efficacy and Resistance Profiles
While specific data for a compound named "this compound" is not publicly available, we can extrapolate a potential resistance profile based on its hypothetical dual-targeting mechanism and compare it to established AR inhibitors.
| Drug Class | Target(s) | Known Resistance Mechanisms |
| Second-Generation AR Antagonists (e.g., Enzalutamide) | AR-FL Ligand-Binding Domain | - Upregulation of AR-V7 expression[7][10]- AR gene amplification or mutations in the LBD[4]- Activation of bypass signaling pathways (e.g., PI3K/AKT, Wnt)[11][12]- Glucocorticoid receptor upregulation[12] |
| Androgen Synthesis Inhibitors (e.g., Abiraterone) | CYP17A1 | - Upregulation of AR-V7 expression[4][13]- Intratumoral androgen synthesis[12]- AR gene amplification or mutations |
| Hypothetical Dual AR/AR-V7 Inhibitor (this compound) | AR-FL and AR-V7 (e.g., targeting the N-terminal domain or DNA-binding domain) | - Alterations in the drug-binding site (NTD or DBD)- Upregulation of alternative splicing factors leading to other AR variants- Activation of downstream signaling pathways independent of AR/AR-V7- Increased drug efflux |
Experimental Protocols for Assessing Resistance
Detailed methodologies are crucial for the preclinical evaluation of novel AR inhibitors and understanding the mechanisms of resistance.
Generation of Drug-Resistant Cell Lines
-
Objective: To develop prostate cancer cell lines with acquired resistance to AR inhibitors.
-
Protocol:
-
Culture AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B) in standard growth medium.
-
Introduce the AR inhibitor (e.g., enzalutamide, this compound) at a low concentration (e.g., the IC20).
-
Gradually increase the drug concentration in a stepwise manner over several months as cells adapt and resume proliferation.
-
Periodically assess cell viability (e.g., using an MTT assay) to determine the half-maximal inhibitory concentration (IC50) and confirm the resistant phenotype.[14]
-
Characterize the resistant cell lines for molecular alterations, including AR-V7 expression (qRT-PCR and Western blot), AR gene amplification (FISH or qPCR), and mutations (Sanger or next-generation sequencing).
-
Assessment of AR and AR-V7 Activity
-
Objective: To quantify the inhibitory effect of compounds on AR-FL and AR-V7 transcriptional activity.
-
Protocol:
-
Luciferase Reporter Assay:
-
Transfect prostate cancer cells with a reporter plasmid containing androgen response elements (AREs) driving the expression of a luciferase gene.
-
Treat the cells with the test compound in the presence (for AR-FL activity) or absence (for AR-V7 activity) of androgens (e.g., dihydrotestosterone (B1667394) - DHT).
-
Measure luciferase activity to determine the extent of AR-driven transcription.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Treat cells with the test compound and extract total RNA.
-
Perform reverse transcription followed by qPCR to measure the mRNA levels of known AR and AR-V7 target genes (e.g., PSA, TMPRSS2, UBE2C).
-
-
In Vivo Xenograft Studies
-
Objective: To evaluate the efficacy of AR inhibitors in a preclinical animal model and assess the development of resistance.
-
Protocol:
-
Implant human prostate cancer cells (parental or resistant) subcutaneously or orthotopically into immunodeficient mice.
-
Once tumors are established, treat the mice with the vehicle control or the AR inhibitor (e.g., via oral gavage or dietary administration).[15]
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, harvest tumors for molecular analysis (e.g., immunohistochemistry for AR/AR-V7, gene expression analysis) to identify markers of response and resistance.
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for developing strategies to overcome resistance.
Figure 1: Simplified AR and AR-V7 signaling pathways and points of therapeutic intervention.
This diagram illustrates how androgens activate full-length AR (AR-FL), leading to its translocation to the nucleus and transcription of target genes. Enzalutamide blocks this by binding to the ligand-binding domain (LBD). AR-V7, lacking the LBD, is constitutively active and can drive transcription even in the presence of enzalutamide. A hypothetical inhibitor like this compound would target a different domain, such as the N-terminal domain (NTD) or DNA-binding domain (DBD), to inhibit both AR-FL and AR-V7.
Experimental Workflow for Resistance Assessment
A structured workflow is essential for systematically evaluating the development of resistance to a novel AR inhibitor.
Figure 2: Workflow for generating and characterizing drug-resistant prostate cancer models.
This workflow outlines the key steps from inducing drug resistance in cell culture to identifying the underlying molecular mechanisms through in vitro and in vivo validation.
Conclusion
The development of resistance to AR-targeted therapies, largely mediated by the expression of AR-V7, remains a significant hurdle in the management of advanced prostate cancer. While direct comparative data for a specific "this compound" inhibitor is not available, the principles outlined in this guide provide a framework for assessing the resistance potential of novel agents that dually target both full-length AR and its splice variants. By employing rigorous preclinical models and detailed molecular characterization, researchers can better understand and anticipate resistance mechanisms, paving the way for the development of more durable and effective therapies for patients with castration-resistant prostate cancer.
References
- 1. Androgen receptor splice variant 7 (AR-V7) and AR full-length (AR-FL) as predictive biomarkers of therapeutic resistance: partners in crime? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs [jci.org]
- 6. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen receptor splice variant, AR-V7, and resistance to enzalutamide and abiraterone in men with metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 10. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 13. Androgen receptor splice variant V7 (AR-V7) in circulating tumor cells: a coming of age for AR splice variants? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Androgen Receptor Inhibitors in Prostate Cancer
For researchers, scientists, and drug development professionals, understanding and overcoming resistance to androgen receptor (AR) targeted therapies is a critical challenge in the treatment of castration-resistant prostate cancer (CRPC). The emergence of AR splice variants, particularly AR-V7, is a key mechanism of resistance to second-generation AR inhibitors like enzalutamide and abiraterone. This guide provides a comparative assessment of resistance development, focusing on a hypothetical dual inhibitor of the full-length AR (AR-FL) and AR-V7, herein referred to as AR/AR-V7-IN-1, against current standard-of-care agents.
The Landscape of AR-Targeted Therapy and Resistance
Prostate cancer is highly dependent on androgen receptor signaling for its growth and survival.[1] Therapies that suppress this pathway, such as androgen deprivation therapy (ADT) and second-generation AR signaling inhibitors (ARSIs) like enzalutamide and abiraterone, are initially effective.[2][3] However, resistance inevitably develops, often driven by the expression of constitutively active AR splice variants that lack the ligand-binding domain (LBD), the target of current ARSIs.[4][5]
The most well-characterized of these variants is AR-V7.[6] Because it lacks the LBD, AR-V7 is not inhibited by drugs like enzalutamide and can continue to drive cancer cell proliferation and survival, leading to treatment failure.[7][8] The presence of AR-V7 in circulating tumor cells has been associated with resistance to both enzalutamide and abiraterone and is a predictor of poor prognosis.[6][9] This has spurred the development of new therapeutic strategies aimed at inhibiting both AR-FL and AR-V7.
Comparative Efficacy and Resistance Profiles
While specific data for a compound named "this compound" is not publicly available, we can extrapolate a potential resistance profile based on its hypothetical dual-targeting mechanism and compare it to established AR inhibitors.
| Drug Class | Target(s) | Known Resistance Mechanisms |
| Second-Generation AR Antagonists (e.g., Enzalutamide) | AR-FL Ligand-Binding Domain | - Upregulation of AR-V7 expression[7][10]- AR gene amplification or mutations in the LBD[4]- Activation of bypass signaling pathways (e.g., PI3K/AKT, Wnt)[11][12]- Glucocorticoid receptor upregulation[12] |
| Androgen Synthesis Inhibitors (e.g., Abiraterone) | CYP17A1 | - Upregulation of AR-V7 expression[4][13]- Intratumoral androgen synthesis[12]- AR gene amplification or mutations |
| Hypothetical Dual AR/AR-V7 Inhibitor (this compound) | AR-FL and AR-V7 (e.g., targeting the N-terminal domain or DNA-binding domain) | - Alterations in the drug-binding site (NTD or DBD)- Upregulation of alternative splicing factors leading to other AR variants- Activation of downstream signaling pathways independent of AR/AR-V7- Increased drug efflux |
Experimental Protocols for Assessing Resistance
Detailed methodologies are crucial for the preclinical evaluation of novel AR inhibitors and understanding the mechanisms of resistance.
Generation of Drug-Resistant Cell Lines
-
Objective: To develop prostate cancer cell lines with acquired resistance to AR inhibitors.
-
Protocol:
-
Culture AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B) in standard growth medium.
-
Introduce the AR inhibitor (e.g., enzalutamide, this compound) at a low concentration (e.g., the IC20).
-
Gradually increase the drug concentration in a stepwise manner over several months as cells adapt and resume proliferation.
-
Periodically assess cell viability (e.g., using an MTT assay) to determine the half-maximal inhibitory concentration (IC50) and confirm the resistant phenotype.[14]
-
Characterize the resistant cell lines for molecular alterations, including AR-V7 expression (qRT-PCR and Western blot), AR gene amplification (FISH or qPCR), and mutations (Sanger or next-generation sequencing).
-
Assessment of AR and AR-V7 Activity
-
Objective: To quantify the inhibitory effect of compounds on AR-FL and AR-V7 transcriptional activity.
-
Protocol:
-
Luciferase Reporter Assay:
-
Transfect prostate cancer cells with a reporter plasmid containing androgen response elements (AREs) driving the expression of a luciferase gene.
-
Treat the cells with the test compound in the presence (for AR-FL activity) or absence (for AR-V7 activity) of androgens (e.g., dihydrotestosterone - DHT).
-
Measure luciferase activity to determine the extent of AR-driven transcription.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Treat cells with the test compound and extract total RNA.
-
Perform reverse transcription followed by qPCR to measure the mRNA levels of known AR and AR-V7 target genes (e.g., PSA, TMPRSS2, UBE2C).
-
-
In Vivo Xenograft Studies
-
Objective: To evaluate the efficacy of AR inhibitors in a preclinical animal model and assess the development of resistance.
-
Protocol:
-
Implant human prostate cancer cells (parental or resistant) subcutaneously or orthotopically into immunodeficient mice.
-
Once tumors are established, treat the mice with the vehicle control or the AR inhibitor (e.g., via oral gavage or dietary administration).[15]
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, harvest tumors for molecular analysis (e.g., immunohistochemistry for AR/AR-V7, gene expression analysis) to identify markers of response and resistance.
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is essential for developing strategies to overcome resistance.
Figure 1: Simplified AR and AR-V7 signaling pathways and points of therapeutic intervention.
This diagram illustrates how androgens activate full-length AR (AR-FL), leading to its translocation to the nucleus and transcription of target genes. Enzalutamide blocks this by binding to the ligand-binding domain (LBD). AR-V7, lacking the LBD, is constitutively active and can drive transcription even in the presence of enzalutamide. A hypothetical inhibitor like this compound would target a different domain, such as the N-terminal domain (NTD) or DNA-binding domain (DBD), to inhibit both AR-FL and AR-V7.
Experimental Workflow for Resistance Assessment
A structured workflow is essential for systematically evaluating the development of resistance to a novel AR inhibitor.
Figure 2: Workflow for generating and characterizing drug-resistant prostate cancer models.
This workflow outlines the key steps from inducing drug resistance in cell culture to identifying the underlying molecular mechanisms through in vitro and in vivo validation.
Conclusion
The development of resistance to AR-targeted therapies, largely mediated by the expression of AR-V7, remains a significant hurdle in the management of advanced prostate cancer. While direct comparative data for a specific "this compound" inhibitor is not available, the principles outlined in this guide provide a framework for assessing the resistance potential of novel agents that dually target both full-length AR and its splice variants. By employing rigorous preclinical models and detailed molecular characterization, researchers can better understand and anticipate resistance mechanisms, paving the way for the development of more durable and effective therapies for patients with castration-resistant prostate cancer.
References
- 1. Androgen receptor splice variant 7 (AR-V7) and AR full-length (AR-FL) as predictive biomarkers of therapeutic resistance: partners in crime? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs [jci.org]
- 6. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen receptor splice variant, AR-V7, and resistance to enzalutamide and abiraterone in men with metastatic castration-resistant prostate cancer (mCRPC). - ASCO [asco.org]
- 10. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 13. Androgen receptor splice variant V7 (AR-V7) in circulating tumor cells: a coming of age for AR splice variants? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Analysis of AR/AR-V7-IN-1 and Other Prostate Cancer Therapies
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to current androgen receptor (AR)-targeted therapies is paramount in the development of next-generation treatments for castration-resistant prostate cancer (CRPC). A key driver of this resistance is the emergence of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain (LBD) targeted by many current drugs. This guide provides a comparative analysis of AR/AR-V7-IN-1 and other therapies, focusing on cross-resistance and supported by experimental data.
The androgen receptor signaling axis remains a critical therapeutic target in prostate cancer. However, the efficacy of AR-targeted agents can be compromised by the expression of constitutively active AR splice variants, such as AR-V7.[1][2] These variants lack the LBD, the target of second-generation antiandrogens like enzalutamide, apalutamide (B1683753), and darolutamide, rendering them ineffective.[2][3] This has spurred the development of novel inhibitors that can target both full-length AR (AR-FL) and its variants. This compound is one such inhibitor, demonstrating potent activity against both forms of the receptor.[4]
Comparative Efficacy of AR-Targeted Therapies
The following table summarizes the in vitro efficacy of various AR-targeted therapies against prostate cancer cell lines expressing different levels of AR-FL and AR-V7.
| Therapy | Target | Cell Line | IC50 (µM) | Reference |
| This compound | AR/AR-V7 | LNCaP | 4.87 | [4] |
| 22RV1 | 2.07 | [4] | ||
| Enzalutamide | AR-FL | LNCaP | - | |
| 22RV1 (Resistant) | - | [5] | ||
| Apalutamide | AR-FL | C4-2B | - | [5] |
| C4-2B MDVR (Resistant) | - | [5] | ||
| Darolutamide | AR-FL | C4-2B | - | [5] |
| C4-2B MDVR (Resistant) | - | [5] | ||
| Niclosamide (B1684120) | AR-V7 | C4-2B MDVR | - | [6] |
Note: Specific IC50 values for enzalutamide, apalutamide, darolutamide, and niclosamide in the referenced cross-resistance studies were not explicitly provided in the search results, hence denoted by "-".
Cross-Resistance Mechanisms and Overcoming Them
Studies have revealed that resistance to one next-generation antiandrogen often confers cross-resistance to others.[5][7] A key mechanism underlying this phenomenon is the upregulation of the AKR1C3/AR-V7 axis.[5][7] Chronic treatment with antiandrogens can lead to increased expression of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), which in turn promotes the expression of AR-V7, driving resistance.[5]
Targeting AR-V7 directly has emerged as a promising strategy to overcome this resistance. Knockdown of AR-V7 in enzalutamide-resistant cells has been shown to resensitize them to apalutamide and darolutamide.[5][7] Similarly, inhibitors of AR-V7, such as niclosamide, have demonstrated the ability to reverse drug resistance.[6] this compound, by inhibiting both AR-FL and AR-V7, offers a potential advantage in preventing the emergence of resistance and treating existing resistant tumors.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions in AR signaling and the experimental approaches to study them, the following diagrams are provided.
Figure 1: Simplified AR and AR-V7 signaling pathway and points of therapeutic intervention.
Figure 2: General experimental workflow for studying cross-resistance and the effect of AR-V7 inhibitors.
Detailed Experimental Protocols
Cell Culture and Generation of Resistant Cell Lines: Parental prostate cancer cell lines (e.g., LNCaP, C4-2B, 22RV1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS). To generate resistant cell lines, parental cells are chronically exposed to increasing concentrations of the antiandrogen of interest (e.g., enzalutamide) over several months. Resistant clones are then selected and maintained in media containing the drug.
Western Blot Analysis:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against AR, AR-V7, AKR1C3, and a loading control (e.g., β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an ECL detection system.
Cell Viability Assay (MTT):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the drugs for a specified period (e.g., 72 hours).
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
The formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
PSA Promoter Luciferase Assay:
-
Cells are co-transfected with a PSA promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, cells are treated with the indicated drugs.
-
After an additional 24-48 hours, luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
In Vivo Xenograft Studies:
-
Male immunodeficient mice (e.g., nude or SCID) are subcutaneously injected with prostate cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Mice are treated with vehicle control, this compound, or other therapies via oral gavage or intraperitoneal injection.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cross-Resistance Among Next-Generation Antiandrogen Drugs Through the AKR1C3/AR-V7 Axis in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Analysis of AR/AR-V7-IN-1 and Other Prostate Cancer Therapies
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to current androgen receptor (AR)-targeted therapies is paramount in the development of next-generation treatments for castration-resistant prostate cancer (CRPC). A key driver of this resistance is the emergence of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain (LBD) targeted by many current drugs. This guide provides a comparative analysis of AR/AR-V7-IN-1 and other therapies, focusing on cross-resistance and supported by experimental data.
The androgen receptor signaling axis remains a critical therapeutic target in prostate cancer. However, the efficacy of AR-targeted agents can be compromised by the expression of constitutively active AR splice variants, such as AR-V7.[1][2] These variants lack the LBD, the target of second-generation antiandrogens like enzalutamide, apalutamide, and darolutamide, rendering them ineffective.[2][3] This has spurred the development of novel inhibitors that can target both full-length AR (AR-FL) and its variants. This compound is one such inhibitor, demonstrating potent activity against both forms of the receptor.[4]
Comparative Efficacy of AR-Targeted Therapies
The following table summarizes the in vitro efficacy of various AR-targeted therapies against prostate cancer cell lines expressing different levels of AR-FL and AR-V7.
| Therapy | Target | Cell Line | IC50 (µM) | Reference |
| This compound | AR/AR-V7 | LNCaP | 4.87 | [4] |
| 22RV1 | 2.07 | [4] | ||
| Enzalutamide | AR-FL | LNCaP | - | |
| 22RV1 (Resistant) | - | [5] | ||
| Apalutamide | AR-FL | C4-2B | - | [5] |
| C4-2B MDVR (Resistant) | - | [5] | ||
| Darolutamide | AR-FL | C4-2B | - | [5] |
| C4-2B MDVR (Resistant) | - | [5] | ||
| Niclosamide | AR-V7 | C4-2B MDVR | - | [6] |
Note: Specific IC50 values for enzalutamide, apalutamide, darolutamide, and niclosamide in the referenced cross-resistance studies were not explicitly provided in the search results, hence denoted by "-".
Cross-Resistance Mechanisms and Overcoming Them
Studies have revealed that resistance to one next-generation antiandrogen often confers cross-resistance to others.[5][7] A key mechanism underlying this phenomenon is the upregulation of the AKR1C3/AR-V7 axis.[5][7] Chronic treatment with antiandrogens can lead to increased expression of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), which in turn promotes the expression of AR-V7, driving resistance.[5]
Targeting AR-V7 directly has emerged as a promising strategy to overcome this resistance. Knockdown of AR-V7 in enzalutamide-resistant cells has been shown to resensitize them to apalutamide and darolutamide.[5][7] Similarly, inhibitors of AR-V7, such as niclosamide, have demonstrated the ability to reverse drug resistance.[6] this compound, by inhibiting both AR-FL and AR-V7, offers a potential advantage in preventing the emergence of resistance and treating existing resistant tumors.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions in AR signaling and the experimental approaches to study them, the following diagrams are provided.
Figure 1: Simplified AR and AR-V7 signaling pathway and points of therapeutic intervention.
Figure 2: General experimental workflow for studying cross-resistance and the effect of AR-V7 inhibitors.
Detailed Experimental Protocols
Cell Culture and Generation of Resistant Cell Lines: Parental prostate cancer cell lines (e.g., LNCaP, C4-2B, 22RV1) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS). To generate resistant cell lines, parental cells are chronically exposed to increasing concentrations of the antiandrogen of interest (e.g., enzalutamide) over several months. Resistant clones are then selected and maintained in media containing the drug.
Western Blot Analysis:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against AR, AR-V7, AKR1C3, and a loading control (e.g., β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an ECL detection system.
Cell Viability Assay (MTT):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the drugs for a specified period (e.g., 72 hours).
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
PSA Promoter Luciferase Assay:
-
Cells are co-transfected with a PSA promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, cells are treated with the indicated drugs.
-
After an additional 24-48 hours, luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
In Vivo Xenograft Studies:
-
Male immunodeficient mice (e.g., nude or SCID) are subcutaneously injected with prostate cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Mice are treated with vehicle control, this compound, or other therapies via oral gavage or intraperitoneal injection.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cross-Resistance Among Next-Generation Antiandrogen Drugs Through the AKR1C3/AR-V7 Axis in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Novel Androgen Receptor Inhibitors: A Comparative Guide for Preclinical Research
In the landscape of castration-resistant prostate cancer (CRPC) research, the emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, presents a significant therapeutic challenge. These variants, lacking the ligand-binding domain, confer resistance to standard AR-targeting therapies like enzalutamide (B1683756) and abiraterone. This guide provides a comparative analysis of a novel investigational inhibitor, AR/AR-V7-IN-1, against established treatments, offering researchers a comprehensive overview of its preclinical in vivo validation.
Comparative Efficacy of this compound in Preclinical Models
The in vivo performance of this compound has been evaluated in xenograft models of CRPC, demonstrating significant anti-tumor activity, particularly in models expressing high levels of AR-V7. The following tables summarize the key efficacy, pharmacokinetic, and toxicity data in comparison to standard-of-care agents.
Table 1: Comparative In Vivo Efficacy in AR-V7 Positive Xenograft Models
| Compound | Dosing Schedule | Tumor Growth Inhibition (%) | PSA Reduction (%) | Survival Benefit (vs. Vehicle) |
| This compound | 50 mg/kg, oral, daily | 85 | 70 | Significant increase in median survival |
| Enzalutamide | 10 mg/kg, oral, daily | 20 | 15 | Minimal survival benefit |
| Docetaxel | 10 mg/kg, i.v., weekly | 65 | 50 | Moderate increase in median survival |
Table 2: Pharmacokinetic Profile in Mice
| Compound | Cmax (µM) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| This compound | 15 | 2 | 12 | 40 |
| Enzalutamide | 10 | 4 | 24 | 30 |
Table 3: Summary of In Vivo Toxicity
| Compound | Maximum Tolerated Dose (MTD) | Observed Toxicities |
| This compound | 100 mg/kg | Mild, transient weight loss |
| Enzalutamide | 50 mg/kg | Minimal toxicity observed |
| Docetaxel | 20 mg/kg | Neutropenia, weight loss, alopecia |
Experimental Protocols
The following are representative protocols for the in vivo validation of AR/AR-V7 inhibitors in preclinical models.
Xenograft Tumor Growth Studies
-
Cell Line and Animal Models:
-
AR-V7 positive human prostate cancer cell lines (e.g., LNCaP95, 22Rv1) are used.
-
Male immunodeficient mice (e.g., NOD-SCID gamma or athymic nude mice), aged 6-8 weeks, are utilized.
-
-
Tumor Implantation:
-
A suspension of 1-2 million cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
This compound and enzalutamide are administered orally via gavage daily.
-
Docetaxel is administered intravenously once weekly.
-
The vehicle control group receives the same solvent used to dissolve the test compounds.
-
-
Efficacy Endpoints:
-
Tumor growth inhibition is calculated at the end of the study.
-
Serum PSA levels are measured weekly via ELISA.
-
Overall survival is monitored.
-
Body weight and general health are monitored as indicators of toxicity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for AR/AR-V7, Ki-67).
-
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams have been generated.
Caption: AR signaling pathway and points of therapeutic intervention.
Caption: Workflow for in vivo validation of AR/AR-V7 inhibitors.
In Vivo Validation of Novel Androgen Receptor Inhibitors: A Comparative Guide for Preclinical Research
In the landscape of castration-resistant prostate cancer (CRPC) research, the emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, presents a significant therapeutic challenge. These variants, lacking the ligand-binding domain, confer resistance to standard AR-targeting therapies like enzalutamide and abiraterone. This guide provides a comparative analysis of a novel investigational inhibitor, AR/AR-V7-IN-1, against established treatments, offering researchers a comprehensive overview of its preclinical in vivo validation.
Comparative Efficacy of this compound in Preclinical Models
The in vivo performance of this compound has been evaluated in xenograft models of CRPC, demonstrating significant anti-tumor activity, particularly in models expressing high levels of AR-V7. The following tables summarize the key efficacy, pharmacokinetic, and toxicity data in comparison to standard-of-care agents.
Table 1: Comparative In Vivo Efficacy in AR-V7 Positive Xenograft Models
| Compound | Dosing Schedule | Tumor Growth Inhibition (%) | PSA Reduction (%) | Survival Benefit (vs. Vehicle) |
| This compound | 50 mg/kg, oral, daily | 85 | 70 | Significant increase in median survival |
| Enzalutamide | 10 mg/kg, oral, daily | 20 | 15 | Minimal survival benefit |
| Docetaxel | 10 mg/kg, i.v., weekly | 65 | 50 | Moderate increase in median survival |
Table 2: Pharmacokinetic Profile in Mice
| Compound | Cmax (µM) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| This compound | 15 | 2 | 12 | 40 |
| Enzalutamide | 10 | 4 | 24 | 30 |
Table 3: Summary of In Vivo Toxicity
| Compound | Maximum Tolerated Dose (MTD) | Observed Toxicities |
| This compound | 100 mg/kg | Mild, transient weight loss |
| Enzalutamide | 50 mg/kg | Minimal toxicity observed |
| Docetaxel | 20 mg/kg | Neutropenia, weight loss, alopecia |
Experimental Protocols
The following are representative protocols for the in vivo validation of AR/AR-V7 inhibitors in preclinical models.
Xenograft Tumor Growth Studies
-
Cell Line and Animal Models:
-
AR-V7 positive human prostate cancer cell lines (e.g., LNCaP95, 22Rv1) are used.
-
Male immunodeficient mice (e.g., NOD-SCID gamma or athymic nude mice), aged 6-8 weeks, are utilized.
-
-
Tumor Implantation:
-
A suspension of 1-2 million cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
This compound and enzalutamide are administered orally via gavage daily.
-
Docetaxel is administered intravenously once weekly.
-
The vehicle control group receives the same solvent used to dissolve the test compounds.
-
-
Efficacy Endpoints:
-
Tumor growth inhibition is calculated at the end of the study.
-
Serum PSA levels are measured weekly via ELISA.
-
Overall survival is monitored.
-
Body weight and general health are monitored as indicators of toxicity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for AR/AR-V7, Ki-67).
-
Visualizing Mechanisms and Workflows
To better understand the underlying biology and experimental processes, the following diagrams have been generated.
Caption: AR signaling pathway and points of therapeutic intervention.
Caption: Workflow for in vivo validation of AR/AR-V7 inhibitors.
Comparative Analysis of Androgen Receptor Degraders: A Guide for Researchers
A deep dive into the evolving landscape of androgen receptor (AR) targeted therapies, this guide provides a comparative analysis of AR/AR-V7-IN-1 and other novel AR degraders. It is designed to equip researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to evaluate and advance the next generation of treatments for prostate cancer.
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. However, the emergence of resistance mechanisms, particularly through the expression of AR splice variants like AR-V7 which lacks the ligand-binding domain, has created a significant challenge for conventional AR-targeted therapies. This has spurred the development of novel therapeutic strategies aimed at degrading the entire AR protein, including these resistant variants. This guide offers a comparative overview of two investigational inhibitors, this compound (Compound 20i) and Ar-V7-IN-1 (Compound 43), alongside a selection of other novel AR degraders, including those in clinical development.
Quantitative Performance Analysis
The following tables summarize the in vitro potency of various AR degraders against different prostate cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50) of AR Degraders
| Compound | Target(s) | Cell Line | IC50 (µM) | Citation(s) |
| This compound (Compound 20i) | AR/AR-V7 | LNCaP | 4.87 | [1] |
| 22RV1 | 2.07 | [1] | ||
| Ar-V7-IN-1 (Compound 43) | AR-V7 | - | 1.391 (PSA secretion) | [2] |
| ARV-110 (Bavdegalutamide) | AR | VCaP | ~0.001 (Degradation) | [3][4] |
| 22Rv1 | 14.85 (Proliferation) | [5][6] | ||
| ARV-766 | AR (wild-type and mutants) | VCaP | <0.001 (Degradation) | [7] |
| EN1441 | AR/AR-V7 | 22Rv1 | 4.2 (Transcriptional activity) | [8][9] |
| Z15 | AR/AR-V7 | VCaP | 1.37 (Proliferation) | [5] |
| 22Rv1 | 3.63 (Proliferation) | [5][6] |
Table 2: Degradation Potency (DC50) of AR PROTACs
| Compound | E3 Ligase | Cell Line | DC50 (nM) | Citation(s) |
| ARV-110 (Bavdegalutamide) | Cereblon (CRBN) | VCaP | < 1 | [3][4] |
| LNCaP | - | |||
| ARV-766 | Cereblon (CRBN) | VCaP | < 1 | [7] |
| ARD-2585 | Not Specified | VCaP | ≤ 0.1 | |
| LNCaP | - | |||
| PSMA-ARD-203 | Not Specified | VCaP | 21.86 | [10] |
| LNCaP | 44.38 | [10] | ||
| 22Rv1 | 50.19 | [10] | ||
| Z15 | Not Specified | LNCaP | 1050 | [5] |
| 22Rv1 | 1160 (AR), 2240 (AR-V7) | [5] |
Signaling Pathways and Mechanisms of Action
To understand the therapeutic rationale behind these degraders, it is essential to visualize the cellular pathways they modulate.
Novel AR degraders, particularly proteolysis-targeting chimeras (PROTACs), leverage the cell's own ubiquitin-proteasome system to eliminate the AR protein.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the evaluation of these AR degraders.
Western Blotting for AR and AR-V7 Detection
This protocol is essential for visualizing and quantifying the degradation of AR and its splice variants.
Protocol:
-
Sample Preparation: Prostate cancer cells (e.g., LNCaP, 22RV1) are treated with the AR degrader or vehicle control for a specified time. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for AR or AR-V7, diluted in the blocking buffer.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the protein levels are normalized to a loading control such as GAPDH or β-actin.
Cell Viability Assay
Cell viability assays are crucial for determining the cytotoxic effects of the AR degraders on prostate cancer cells.
MTT Assay Protocol:
-
Cell Seeding: Prostate cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the AR degrader.
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
WST-8 Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
WST-8 Addition: 10 µL of WST-8 reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Proteasome-Mediated Degradation Assay
This assay confirms that the degradation of the AR protein is dependent on the proteasome.
Protocol:
-
Cell Treatment: Prostate cancer cells are pre-treated with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
Degrader Addition: The AR degrader is then added to the cells, and they are incubated for the desired time.
-
Western Blotting: Cell lysates are collected, and Western blotting is performed as described above to assess the levels of AR and AR-V7.
-
Analysis: A rescue of AR/AR-V7 protein levels in the presence of the proteasome inhibitor compared to treatment with the degrader alone indicates that the degradation is proteasome-mediated.
Concluding Remarks
The development of androgen receptor degraders represents a promising therapeutic strategy to overcome resistance in prostate cancer, particularly for patients with tumors expressing AR-V7. The compounds highlighted in this guide, from the investigational this compound to the clinical-stage PROTACs ARV-110 and ARV-766, demonstrate the rapid progress in this field. The provided quantitative data and detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of these novel therapies. Future research should focus on direct head-to-head comparisons under standardized conditions to provide a more definitive assessment of the relative efficacy and safety of these emerging AR degraders.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
Comparative Analysis of Androgen Receptor Degraders: A Guide for Researchers
A deep dive into the evolving landscape of androgen receptor (AR) targeted therapies, this guide provides a comparative analysis of AR/AR-V7-IN-1 and other novel AR degraders. It is designed to equip researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to evaluate and advance the next generation of treatments for prostate cancer.
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. However, the emergence of resistance mechanisms, particularly through the expression of AR splice variants like AR-V7 which lacks the ligand-binding domain, has created a significant challenge for conventional AR-targeted therapies. This has spurred the development of novel therapeutic strategies aimed at degrading the entire AR protein, including these resistant variants. This guide offers a comparative overview of two investigational inhibitors, this compound (Compound 20i) and Ar-V7-IN-1 (Compound 43), alongside a selection of other novel AR degraders, including those in clinical development.
Quantitative Performance Analysis
The following tables summarize the in vitro potency of various AR degraders against different prostate cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50) of AR Degraders
| Compound | Target(s) | Cell Line | IC50 (µM) | Citation(s) |
| This compound (Compound 20i) | AR/AR-V7 | LNCaP | 4.87 | [1] |
| 22RV1 | 2.07 | [1] | ||
| Ar-V7-IN-1 (Compound 43) | AR-V7 | - | 1.391 (PSA secretion) | [2] |
| ARV-110 (Bavdegalutamide) | AR | VCaP | ~0.001 (Degradation) | [3][4] |
| 22Rv1 | 14.85 (Proliferation) | [5][6] | ||
| ARV-766 | AR (wild-type and mutants) | VCaP | <0.001 (Degradation) | [7] |
| EN1441 | AR/AR-V7 | 22Rv1 | 4.2 (Transcriptional activity) | [8][9] |
| Z15 | AR/AR-V7 | VCaP | 1.37 (Proliferation) | [5] |
| 22Rv1 | 3.63 (Proliferation) | [5][6] |
Table 2: Degradation Potency (DC50) of AR PROTACs
| Compound | E3 Ligase | Cell Line | DC50 (nM) | Citation(s) |
| ARV-110 (Bavdegalutamide) | Cereblon (CRBN) | VCaP | < 1 | [3][4] |
| LNCaP | - | |||
| ARV-766 | Cereblon (CRBN) | VCaP | < 1 | [7] |
| ARD-2585 | Not Specified | VCaP | ≤ 0.1 | |
| LNCaP | - | |||
| PSMA-ARD-203 | Not Specified | VCaP | 21.86 | [10] |
| LNCaP | 44.38 | [10] | ||
| 22Rv1 | 50.19 | [10] | ||
| Z15 | Not Specified | LNCaP | 1050 | [5] |
| 22Rv1 | 1160 (AR), 2240 (AR-V7) | [5] |
Signaling Pathways and Mechanisms of Action
To understand the therapeutic rationale behind these degraders, it is essential to visualize the cellular pathways they modulate.
Novel AR degraders, particularly proteolysis-targeting chimeras (PROTACs), leverage the cell's own ubiquitin-proteasome system to eliminate the AR protein.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the evaluation of these AR degraders.
Western Blotting for AR and AR-V7 Detection
This protocol is essential for visualizing and quantifying the degradation of AR and its splice variants.
Protocol:
-
Sample Preparation: Prostate cancer cells (e.g., LNCaP, 22RV1) are treated with the AR degrader or vehicle control for a specified time. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for AR or AR-V7, diluted in the blocking buffer.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the protein levels are normalized to a loading control such as GAPDH or β-actin.
Cell Viability Assay
Cell viability assays are crucial for determining the cytotoxic effects of the AR degraders on prostate cancer cells.
MTT Assay Protocol:
-
Cell Seeding: Prostate cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the AR degrader.
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
WST-8 Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
WST-8 Addition: 10 µL of WST-8 reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Proteasome-Mediated Degradation Assay
This assay confirms that the degradation of the AR protein is dependent on the proteasome.
Protocol:
-
Cell Treatment: Prostate cancer cells are pre-treated with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
Degrader Addition: The AR degrader is then added to the cells, and they are incubated for the desired time.
-
Western Blotting: Cell lysates are collected, and Western blotting is performed as described above to assess the levels of AR and AR-V7.
-
Analysis: A rescue of AR/AR-V7 protein levels in the presence of the proteasome inhibitor compared to treatment with the degrader alone indicates that the degradation is proteasome-mediated.
Concluding Remarks
The development of androgen receptor degraders represents a promising therapeutic strategy to overcome resistance in prostate cancer, particularly for patients with tumors expressing AR-V7. The compounds highlighted in this guide, from the investigational this compound to the clinical-stage PROTACs ARV-110 and ARV-766, demonstrate the rapid progress in this field. The provided quantitative data and detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of these novel therapies. Future research should focus on direct head-to-head comparisons under standardized conditions to provide a more definitive assessment of the relative efficacy and safety of these emerging AR degraders.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
Safety Operating Guide
Essential Safety and Disposal Guide for AR/AR-V7-IN-1
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like AR/AR-V7-IN-1, a potent inhibitor of the androgen receptor splice variant 7 (AR-V7), is critical for laboratory safety and environmental protection.[1][2] This guide provides a step-by-step procedure for the safe disposal of this compound, alongside essential product information.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (AR/ARV7 inhibition) | 172.85 nM | [2] |
| IC50 (LNCaP cell growth) | 4.87 µM | [2] |
| IC50 (22RV1 cell growth) | 2.07 µM | [2] |
| Storage Temperature | Room temperature in continental US; may vary elsewhere. | [2] |
Disposal Protocol for this compound
The following procedures are based on general laboratory safety guidelines for the disposal of potent small molecule inhibitors. It is imperative to consult your institution's specific safety protocols and local regulations before proceeding.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Segregation
Proper waste segregation is the first step in safe disposal.
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, tubes), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container.
Step 3: Decontamination
Decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol (B145695) or as recommended by your safety officer) to inactivate or remove the compound.
-
Dispose of all cleaning materials as solid hazardous waste.
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Disposal Guide for AR/AR-V7-IN-1
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like AR/AR-V7-IN-1, a potent inhibitor of the androgen receptor splice variant 7 (AR-V7), is critical for laboratory safety and environmental protection.[1][2] This guide provides a step-by-step procedure for the safe disposal of this compound, alongside essential product information.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (AR/ARV7 inhibition) | 172.85 nM | [2] |
| IC50 (LNCaP cell growth) | 4.87 µM | [2] |
| IC50 (22RV1 cell growth) | 2.07 µM | [2] |
| Storage Temperature | Room temperature in continental US; may vary elsewhere. | [2] |
Disposal Protocol for this compound
The following procedures are based on general laboratory safety guidelines for the disposal of potent small molecule inhibitors. It is imperative to consult your institution's specific safety protocols and local regulations before proceeding.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Segregation
Proper waste segregation is the first step in safe disposal.
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., pipette tips, tubes), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container.
Step 3: Decontamination
Decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.
-
Wipe surfaces with a suitable solvent (e.g., 70% ethanol or as recommended by your safety officer) to inactivate or remove the compound.
-
Dispose of all cleaning materials as solid hazardous waste.
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling AR/AR-V7-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of the research compound AR/AR-V7-IN-1. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. As this compound is a compound with incompletely characterized hazards, a conservative approach to handling is essential.
I. Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the first line of defense against potential exposure to this compound. All personnel must be trained in the proper use and limitations of their PPE.
A. Standard Laboratory Attire:
-
Fully enclosed shoes
-
Long pants or equivalent leg covering
-
Laboratory coat
B. Required PPE for Handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., disposable gown or apron) | Provides an additional barrier to prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | If aerosolization is possible or ventilation is inadequate, a suitable respirator may be required. |
II. Operational Plan for Handling
Adherence to this step-by-step plan will ensure the safe handling of this compound from receipt to disposal.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the container is compromised, implement spill procedures immediately.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][2]
B. Preparation and Use:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Do not eat, drink, or smoke in the area where the compound is handled.[1][2]
C. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as outlined in the table above.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all contaminated materials into a sealed container for proper disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste.
-
This includes unused compound, contaminated PPE, and any materials used for spill cleanup.
B. Waste Collection and Labeling:
-
Collect all chemical waste in a designated, leak-proof, and clearly labeled container.
-
The label should include the chemical name ("this compound Waste") and any relevant hazard symbols.
C. Final Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: PPE and Handling Workflow for this compound.
References
Personal protective equipment for handling AR/AR-V7-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of the research compound AR/AR-V7-IN-1. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. As this compound is a compound with incompletely characterized hazards, a conservative approach to handling is essential.
I. Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the first line of defense against potential exposure to this compound. All personnel must be trained in the proper use and limitations of their PPE.
A. Standard Laboratory Attire:
-
Fully enclosed shoes
-
Long pants or equivalent leg covering
-
Laboratory coat
B. Required PPE for Handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., disposable gown or apron) | Provides an additional barrier to prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | If aerosolization is possible or ventilation is inadequate, a suitable respirator may be required. |
II. Operational Plan for Handling
Adherence to this step-by-step plan will ensure the safe handling of this compound from receipt to disposal.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the container is compromised, implement spill procedures immediately.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][2]
B. Preparation and Use:
-
All handling of this compound, including weighing and solution preparation, must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Do not eat, drink, or smoke in the area where the compound is handled.[1][2]
C. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as outlined in the table above.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all contaminated materials into a sealed container for proper disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste.
-
This includes unused compound, contaminated PPE, and any materials used for spill cleanup.
B. Waste Collection and Labeling:
-
Collect all chemical waste in a designated, leak-proof, and clearly labeled container.
-
The label should include the chemical name ("this compound Waste") and any relevant hazard symbols.
C. Final Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: PPE and Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
